molecular formula C20H26N2 B1240692 Ajmalan

Ajmalan

Katalognummer: B1240692
Molekulargewicht: 294.4 g/mol
InChI-Schlüssel: AJONLKUQHMDAFG-PAPVJSBLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Ajmalan is a defined parent hydride and a complex 20-carbon alkaloid skeleton featuring six rings and seven chiral centers, serving as a fundamental structural framework in the nomenclature and study of monoterpenoid indole alkaloids . It is formally derived from its well-known antiarrhythmic derivative, ajmaline, an active compound isolated from the roots of Rauvolfia serpentina . The intricate structure of the this compound skeleton makes it a critical compound for researching the biosynthesis of sarpagan-ajmalan-type indole alkaloids, providing insights into complex enzymatic pathways in plants . Its core structure is shared with various other alkaloids, making it an essential reference standard and a valuable tool for chemotaxonomic studies, synthetic chemistry efforts, and exploring structure-activity relationships within this pharmacologically significant class of natural products . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C20H26N2

Molekulargewicht

294.4 g/mol

IUPAC-Name

(1S,9R,10S,12S,13S,16S)-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene

InChI

InChI=1S/C20H26N2/c1-3-12-11-22-17-8-13(12)14-9-20(10-18(14)22)15-6-4-5-7-16(15)21(2)19(17)20/h4-7,12-14,17-19H,3,8-11H2,1-2H3/t12-,13+,14?,17+,18+,19+,20+/m1/s1

InChI-Schlüssel

AJONLKUQHMDAFG-PAPVJSBLSA-N

SMILES

CCC1CN2C3CC1C4C2CC5(C4)C3N(C6=CC=CC=C56)C

Isomerische SMILES

CC[C@@H]1CN2[C@H]3C[C@@H]1C4[C@@H]2C[C@]5(C4)[C@H]3N(C6=CC=CC=C56)C

Kanonische SMILES

CCC1CN2C3CC1C4C2CC5(C4)C3N(C6=CC=CC=C56)C

Herkunft des Produkts

United States

Foundational & Exploratory

The Chemical Architecture of Ajmalan: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the chemical structure of Ajmalan, the parent hydride of a significant class of monoterpenoid indole (B1671886) alkaloids. This compound serves as the fundamental scaffold for bioactive compounds such as the antiarrhythmic agent ajmaline (B190527). This document details its structural identifiers, presents spectroscopic data for its derivatives, outlines experimental protocols for isolation and characterization, and illustrates its biosynthetic origin.

Core Chemical Structure and Identifiers

This compound is a complex heterocyclic compound characterized by a rigid, hexacyclic framework. It is formally defined as a 20-carbon alkaloid containing six rings and seven chiral centers.[1] The International Union of Pure and Applied Chemistry (IUPAC) recognizes "this compound" as a parent hydride for the systematic naming of related natural products.[1] The absolute configuration of its seven stereocenters is defined by convention, corresponding to that of naturally occurring ajmaline.[1]

Below is a diagram of the this compound parent hydride, with the conventional numbering system used in alkaloid chemistry.

Caption: The core chemical structure of the this compound parent hydride.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name (1S,9R,10S,12S,13S,16S,17S)-13-Ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene[1]
CAS Number 34612-39-0
Molecular Formula C₂₀H₂₆N₂
SMILES String CC[C@@H]1CN2[C@H]3C[C@@H]1[C@H]4[C@@H]2C[C@]5(C4)[C@H]3N(c6c5cccc6)C
InChI Key AJONLKUQHMDAFG-UAWDQXROSA-N

Quantitative Data: Spectroscopic Analysis of Ajmaline

Table 2: Physical Properties of Ajmaline

PropertyValue
Appearance White to yellowish crystalline powder[3]
Molecular Formula C₂₀H₂₆N₂O₂
Molar Mass 326.44 g/mol
Melting Point 158-160°C (trihydrate); 205-207°C (anhydrous)[3]
Optical Rotation +144° (in chloroform)[3]

Table 3: ¹H and ¹³C-NMR Spectral Data for Ajmaline (in CDCl₃) [2]

Position¹³C Chemical Shift (δ ppm)¹H Chemical Shift (δ ppm, J in Hz)
271.83.19 (d, 10.5)
341.51.81 (m)
553.62.50 (m)
634.61.95 (m), 1.65 (m)
7108.8-
8143.9-
9121.77.25 (d, 7.5)
10122.26.85 (t, 7.5)
11128.07.15 (t, 7.5)
12110.96.75 (d, 7.5)
13136.4-
1434.12.15 (m), 1.45 (m)
1536.42.95 (m)
1645.82.25 (m)
1776.54.43 (s)
1811.90.90 (t, 7.5)
1952.12.05 (m)
2032.71.75 (m)
2191.54.26 (d, 10.5)
N₈-CH₃43.82.72 (s)

Experimental Protocols

The isolation and characterization of alkaloids with the this compound skeleton, such as ajmaline, from natural sources like the roots of Rauvolfia serpentina follow a well-established workflow involving extraction, purification, and structural elucidation.

Isolation and Purification Workflow

The general procedure begins with the extraction of total alkaloids from powdered plant material, followed by chromatographic purification to isolate the target compound.

Isolation_Workflow start Powdered Rauvolfia Root Bark extraction Acid-Base Extraction (e.g., Methanol (B129727)/Acetic Acid) start->extraction concentration Vacuum Concentration extraction->concentration crude_extract Crude Alkaloid Extract concentration->crude_extract chromatography Column Chromatography (Silica Gel) crude_extract->chromatography fraction_collection Fraction Collection & TLC Monitoring chromatography->fraction_collection pooling Pool Fractions Containing Target Alkaloid fraction_collection->pooling evaporation Solvent Evaporation pooling->evaporation crystallization Crystallization (e.g., from MeOH/EtOAc) evaporation->crystallization final_product Pure Ajmaline Crystals crystallization->final_product

Caption: General workflow for the isolation of this compound-type alkaloids.

Detailed Methodology:

  • Extraction: Powdered root bark of Rauvolfia species is subjected to extraction with an acidified organic solvent, such as a mixture of methanol and 3-6% acetic acid.[4] This process is typically repeated multiple times to ensure complete extraction of the alkaloids.

  • Concentration: The combined extracts are concentrated under vacuum to yield a crude alkaloid mixture.[4]

  • Chromatographic Purification: The crude extract is then subjected to column chromatography, typically using silica (B1680970) gel as the stationary phase.[5][6] A gradient elution system, for example, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate (B1210297) or chloroform/methanol, is used to separate the different alkaloids.[6]

  • Analysis and Crystallization: Fractions are collected and monitored by Thin Layer Chromatography (TLC).[5] Those containing the desired compound are pooled, and the solvent is evaporated. The resulting solid can be further purified by crystallization from a suitable solvent system, such as methanol or ethyl acetate containing a small amount of water, to yield the pure alkaloid.[3]

Structural Characterization

The identity and purity of the isolated compound are confirmed using a combination of spectroscopic techniques.

  • Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight and elemental formula of the compound.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for elucidating the complex, three-dimensional structure of the molecule and assigning the chemical shifts to specific atoms within the this compound framework.[7]

Biosynthesis of the this compound Core

The intricate this compound skeleton is assembled in plants through a complex biosynthetic pathway. The pathway begins with the condensation of tryptamine (B22526) and the monoterpenoid secologanin (B1681713) to form strictosidine, the universal precursor to most monoterpenoid indole alkaloids.[7] A series of enzymatic transformations, including cyclizations, reductions, and rearrangements, then constructs the characteristic six-ring system of this compound.

The diagram below illustrates the key enzymatic steps leading from the intermediate vomilenine (B1248388) to the formation of the this compound scaffold, as seen in the biosynthesis of ajmaline.

Biosynthesis_Pathway Vomilenine Vomilenine VR Vomilenine Reductase (VR) Dihydrovomilenine 1,2(R)-Dihydrovomilenine DHVR 1,2-Dihydrovomilenine 19,20(S)-Reductase (DHVR) Acetylnorajmaline 17-O-Acetylnorajmaline AAE 17-O-Acetylnorajmaline Acetyl Esterase (AAE) Norajmaline Norajmaline NNMT Norajmaline N-Methyltransferase (NNMT) Ajmaline Ajmaline VR->Dihydrovomilenine DHVR->Acetylnorajmaline AAE->Norajmaline NNMT->Ajmaline

Caption: Key enzymatic steps in the late stages of this compound core biosynthesis.

The biosynthesis proceeds via the sequential reduction of vomilenine. First, Vomilenine Reductase (VR) reduces the 1,2-imine bond.[7] Subsequently, 1,2-Dihydrovomilenine Reductase (DHVR) reduces the 19,20-double bond to form 17-O-acetylnorajmaline, which possesses the complete this compound ring system.[7] This is then deacetylated by an esterase (AAE) to norajmaline, which is finally methylated by Norajmaline N-methyltransferase (NNMT) to yield ajmaline.[7]

References

An In-depth Technical Guide to the Nomenclature of the Ajmalan Parent Hydride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a precise and universally understood system for naming complex molecules is paramount. The nomenclature of natural products, with their intricate stereochemistry and fused ring systems, presents a significant challenge. This guide provides a detailed exploration of the Ajmalan parent hydride, a foundational structure in the IUPAC nomenclature of a specific class of alkaloids, designed to simplify naming and facilitate clear communication within the scientific community.

The Principle of Parent Hydrides in IUPAC Nomenclature

In chemical nomenclature, a parent hydride is a base structure of an element and hydrogen (e.g., methane, CH₄; silane, SiH₄) from which derivatives are named.[1] This system is extended to complex cyclic and polycyclic structures, particularly in natural product chemistry, where systematic naming becomes unwieldy. By defining a complex but common core structure as a "parent hydride," derivatives can be named by simply indicating the substituents attached to this core. This approach is reserved for structures whose systematic names are too complex for practical use. This compound is a prime example of such a parent hydride.[2]

The this compound Skeleton: Structure and Origin

This compound is a complex alkaloid structure containing 20 carbon atoms and two nitrogen atoms arranged in an intricate system of six fused rings with seven chiral centers.[2] It is the foundational skeleton for a class of monoterpenoid indole (B1671886) alkaloids.

The name "this compound" is derived from ajmaline (B190527) , a well-known antiarrhythmic alkaloid.[2][3] Ajmaline was first isolated from the roots of Rauvolfia serpentina and named in honor of Hakim Ajmal Khan, a renowned practitioner of Unani medicine.[2] Structurally, ajmaline is a dihydroxy-derivative of this compound.[2][3] The suffix "-an" in this compound signifies that the parent hydride is partially saturated, distinguishing it from a fully unsaturated hypothetical parent.[2]

The utility of establishing this compound as a parent hydride is underscored by the sheer complexity of its systematic IUPAC name. The adoption of a semi-systematic name simplifies communication immensely, as demonstrated in the data below.

Data Presentation: this compound Identifiers and Nomenclature

The following table summarizes the various identifiers and systematic names for the this compound parent hydride, illustrating the complexity that justifies its status as a parent hydride.

Identifier / Name TypeValue
Conventional Name This compound
CAS Number34612-39-0[2]
ChEBICHEBI:37673[2]
PubChem CID9548857[2]
Systematic IUPAC Name 1 (1S,9R,10S,12S,13S,16S,17S)-13-Ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.0¹,⁹.0²,⁷.0¹⁰,¹⁵.0¹²,¹⁷]nonadeca-2,4,6-triene[2]
Systematic IUPAC Name 2 (1S,4S,5S,7S,8R,16S,17R)-4-ethyl-9-methyl-2,9-diazahexacyclo[14.2.1.0²,⁷.0⁵,¹⁸.0⁸,¹⁶.0¹⁰,¹⁵]nonadeca-10,12,14-triene[2]
Semi-systematic Name (2β,7β,16R,20β)-1-methyl-2,7,19,20-tetrahydro-7,17-cyclosarpagan[2]

Note: The numbering of atoms in the systematic names differs from the conventional numbering used for the this compound parent hydride.[2]

Nomenclature Logic and Workflow

The decision to use a parent hydride name like this compound stems from a hierarchical naming logic within IUPAC guidelines. For complex polycyclic heterocyclic compounds, a full systematic name requires defining the fusion of rings, the identity and position of heteroatoms, and the stereochemistry, which can result in exceptionally long and difficult-to-parse names.

Visualization of the Nomenclature Hierarchy

The following diagram illustrates the conceptual pathway that leads from a complex structure to the adoption of a parent hydride name.

NomenclatureHierarchy cluster_0 IUPAC Naming Pathway for Complex Alkaloids Start Complex Structure (e.g., Ajmaline) AttemptSystematic Attempt Full Systematic Name (Fused Ring & Heterocyclic Rules) Start->AttemptSystematic CheckComplexity Is the name overly complex for practical use? AttemptSystematic->CheckComplexity UseParentHydride Use Approved Parent Hydride Name (e.g., 'this compound') CheckComplexity->UseParentHydride Yes SystematicName Use Full Systematic Name CheckComplexity->SystematicName No DeriveName Name as a Derivative (e.g., Dihydroxythis compound) UseParentHydride->DeriveName

A flowchart illustrating the decision process for using a parent hydride name.
Naming Derivatives of this compound

Once the parent hydride is established, naming derivatives follows a standard substitutive process:

  • Identify the Parent : The core structure is "this compound".

  • Identify Substituents : Note all atoms or groups substituting for hydrogen on the this compound skeleton (e.g., -OH, =O).

  • Assign Locants : Use the conventional numbering of the this compound skeleton to specify the position of each substituent.

  • Define Stereochemistry : Use standard descriptors (e.g., R/S, α/β) to define the stereochemistry at chiral centers, including those of the substituents.

  • Assemble the Name : Combine the elements, listing substituents alphabetically with their locants as prefixes to the parent name "this compound".

For example, the natural product ajmaline is formally named (17R,21α)-Ajmalan-17,21-diol . This name is vastly more concise and comprehensible than its full systematic IUPAC name.

Experimental Protocols for Structural Elucidation

The definitive structure and stereochemistry of the this compound skeleton were established through extensive experimental work on its derivatives, primarily ajmaline. The protocols used are foundational to natural product chemistry.

Key Experimental Techniques:

  • Chemical Degradation: Early structural work involved breaking the molecule into smaller, identifiable fragments. This classical method provides crucial clues about the underlying carbon skeleton.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Methodology: 1D NMR (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments are conducted on solutions of the purified alkaloid (typically in CDCl₃ or DMSO-d₆).

    • ¹H NMR: Identifies the number and connectivity of protons.

    • ¹³C NMR: Identifies the number of unique carbon environments.

    • COSY (Correlation Spectroscopy): Reveals proton-proton (H-H) couplings, establishing connections between adjacent protons.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbons they are directly attached to.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons separated by 2-3 bonds, which is critical for piecing together the fused ring system.

  • X-Ray Crystallography:

    • Methodology: A high-quality single crystal of the compound (or a suitable salt, e.g., ajmaline hydrobromide) is grown. The crystal is mounted in an X-ray diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern is analyzed to calculate the electron density map of the molecule, revealing the precise 3D arrangement of every atom and establishing the absolute stereochemistry. This technique provides the most unambiguous structural proof.

  • Mass Spectrometry (MS):

    • Methodology: High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula of the compound by measuring its mass-to-charge ratio with very high precision. Fragmentation patterns observed in MS/MS experiments can further corroborate the proposed structure.

The combination of these techniques allowed for the complete and unambiguous determination of the complex six-ring, seven-chiral-center structure of the this compound class of alkaloids.

Visualization of the Structural Elucidation Workflow

ElucidationWorkflow cluster_1 General Workflow for Structural Elucidation Isolation Isolation & Purification (from Rauvolfia serpentina) Formula Molecular Formula Determination (HRMS, Elemental Analysis) Isolation->Formula Spectroscopy Spectroscopic Analysis (1D/2D NMR, IR, UV) Formula->Spectroscopy StructureHypothesis Propose Putative Structure Spectroscopy->StructureHypothesis Confirmation Structural Confirmation (X-Ray Crystallography) StructureHypothesis->Confirmation Verification FinalStructure Definitive Structure (this compound Skeleton) Confirmation->FinalStructure

A typical workflow for the structural elucidation of a complex natural product.

References

A Technical Guide to the Discovery and Isolation of Ajmalan Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the discovery, biosynthesis, and detailed methodologies for the isolation and purification of Ajmalan alkaloids, a critical class of monoterpenoid indole (B1671886) alkaloids (MIAs) derived primarily from Rauwolfia species. The document outlines the seminal work of Salimuzzaman Siddiqui, details step-by-step experimental protocols for extraction and purification, presents quantitative data in structured tables, and illustrates key processes through diagrams rendered in the DOT language. This guide is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Discovery and Historical Context

The journey of this compound alkaloids began in 1931 with the pioneering work of Pakistani scientist Salimuzzaman Siddiqui.[1][2][3] While investigating the roots of the Indian Snakeroot, Rauwolfia serpentina, a plant long used in Ayurvedic medicine, he successfully isolated a new antiarrhythmic compound.[1][2] In honor of his mentor, the renowned Unani medicine practitioner Hakim Ajmal Khan, Siddiqui named the compound Ajmaline .[1][2][3] This discovery was a watershed moment in natural product chemistry. Siddiqui's subsequent research on R. serpentina led to the isolation of a suite of related alkaloids, including Ajmalinine, Ajmalicine (B1678821), Isoajmaline, Neoajmaline, Serpentine, and Serpentinine.[1][3] These compounds, particularly Ajmaline, remain clinically significant for their use in treating cardiovascular ailments like arrhythmias and for diagnosing conditions such as Brugada syndrome.[1][2]

Biosynthesis of the this compound Skeleton

This compound alkaloids belong to the vast family of monoterpenoid indole alkaloids (MIAs). Their biosynthesis is a complex enzymatic process that merges two primary metabolic pathways.[4][5]

  • Precursor Formation: Tryptamine (B22526) is produced from the amino acid tryptophan via the shikimate pathway. Concurrently, the monoterpenoid secologanin (B1681713) is synthesized through the methylerythritol phosphate (B84403) (MEP) pathway.[4]

  • Core Condensation: The enzyme Strictosidine (B192452) Synthase (STR) catalyzes the crucial Pictet-Spengler condensation of tryptamine and secologanin to form strictosidine. This molecule is the universal precursor to nearly all MIAs.[4][5][6]

  • Aglycone Formation: Strictosidine β-Glucosidase (SGD) hydrolyzes the glucose moiety from strictosidine, yielding a highly reactive and unstable aglycone intermediate.[4][5][6]

  • Elaboration to Ajmaline: The strictosidine aglycone undergoes a complex, multi-step enzymatic cascade of approximately ten reactions, including reductions, cyclizations, and acetylations, to form the intricate six-ring system of ajmaline.[6][7] Recent research has successfully identified the final two elusive reductases and two esterases that complete the pathway.[5][8]

Ajmalan_Biosynthesis tryptophan Tryptophan (Shikimate Pathway) tryptamine Tryptamine tryptophan->tryptamine strictosidine Strictosidine tryptamine->strictosidine STR secologanin Secologanin (MEP Pathway) secologanin->strictosidine aglycone Strictosidine Aglycone (Unstable Intermediates) strictosidine->aglycone SGD pathway_label Multi-Step Enzymatic Cascade (~10 steps) aglycone->pathway_label ajmaline Ajmaline pathway_label->ajmaline

Simplified biosynthetic pathway of Ajmaline.

Experimental Protocols for Isolation and Purification

The following sections provide detailed methodologies for the extraction of total alkaloids from Rauwolfia root material and the subsequent purification of this compound alkaloids.

General Workflow

The overall process involves the extraction of crude alkaloids from prepared plant material, enrichment of the alkaloid fraction using acid-base partitioning, and separation of individual compounds via chromatography.

Isolation_Workflow plant 1. Dried, Powdered Rauwolfia Root extraction 2. Crude Extraction (e.g., Methanol) plant->extraction crude_extract Crude Methanolic Extract extraction->crude_extract partition 3. Acid-Base Partitioning crude_extract->partition total_alkaloids Crude Alkaloid Fraction (CAF) partition->total_alkaloids column_chrom 4. Column Chromatography (Silica Gel) total_alkaloids->column_chrom fractions Alkaloid Fractions column_chrom->fractions hplc 5. Preparative/Analytical HPLC fractions->hplc pure_alkaloid Pure this compound Alkaloid hplc->pure_alkaloid

General workflow for the isolation of this compound alkaloids.
Protocol 1: Extraction and Acid-Base Partitioning

This protocol describes the initial extraction from plant material and the subsequent liquid-liquid extraction to isolate the crude alkaloid fraction.

  • Plant Material Preparation:

    • Air-dry the roots of Rauwolfia serpentina in the shade to prevent degradation of thermolabile compounds.

    • Grind the dried roots into a fine powder (e.g., 40-60 mesh) to maximize the surface area for solvent penetration.

  • Crude Solvent Extraction:

    • Moisten 100 g of the dried root powder with a 10% ammonia (B1221849) solution and allow it to stand for 30 minutes. This converts alkaloid salts into their free-base form, increasing their solubility in organic solvents.[9]

    • Perform a Soxhlet extraction or macerate the basified powder with 500 mL of methanol (B129727) for 10-12 hours.[3][10]

    • Filter the extract and concentrate it under reduced pressure using a rotary evaporator at 40-50°C to yield a dark, resinous crude extract.

  • Acid-Base Partitioning:

    • Dissolve the crude extract in 200 mL of a 5% aqueous hydrochloric acid solution. This protonates the basic nitrogen atoms of the alkaloids, rendering them soluble in the aqueous phase as hydrochloride salts.[11]

    • Transfer the acidic solution to a separatory funnel and wash it three times with 100 mL portions of hexane (B92381) or diethyl ether. This step removes non-polar, neutral compounds like fats, waxes, and sterols. Discard the organic (upper) layers.[11]

    • Slowly add concentrated ammonium (B1175870) hydroxide (B78521) to the aqueous (lower) layer with constant stirring and cooling until the pH reaches 9.5-10.[8][11] This deprotonates the alkaloids, causing them to precipitate or become soluble in non-polar solvents.

    • Extract the basified aqueous solution five times with 100 mL portions of dichloromethane (B109758) (DCM) or chloroform (B151607). The free-base alkaloids will partition into the organic phase.[11]

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. The resulting residue is the Crude Alkaloid Fraction (CAF).

Acid_Base_Extraction cluster_0 Step 1: Acidification (pH ~2-3) cluster_1 Step 2: Basification (pH ~9-10) aq1 Aqueous Layer (Protonated Alkaloids, R₃NH⁺) org1 Organic Layer (Hexane) (Fats, Waxes, Neutral Impurities) basify Add NH₄OH Extract with DCM aq1->basify discard1 Discard org1->discard1 aq2 Aqueous Layer (Salts, Polar Impurities) org2 Organic Layer (DCM/Chloroform) (Free-Base Alkaloids, R₃N) collect Collect & Evaporate (Yields CAF) org2->collect crude Crude Extract in Acidic Water wash Wash with Hexane crude->wash wash->aq1 wash->org1 basify->aq2 basify->org2

Principle of acid-base partitioning for alkaloid enrichment.
Protocol 2: Chromatographic Purification

  • Column Chromatography Setup:

    • Prepare a slurry of silica (B1680970) gel (60-120 mesh) in a non-polar solvent (e.g., hexane or chloroform).[12]

    • Pack a glass column with the slurry, ensuring no air bubbles are trapped. Allow the silica to settle into a uniform bed.[7]

    • Add a thin layer of sand on top of the silica bed to prevent disturbance when adding solvent.[13]

  • Sample Loading and Elution:

    • Dissolve the CAF in a minimal amount of the initial mobile phase (e.g., DCM or chloroform).

    • Alternatively, for less soluble samples, perform a "dry loading": adsorb the CAF onto a small amount of silica gel by dissolving it in a solvent, mixing with silica, and evaporating the solvent. Carefully add the resulting free-flowing powder to the top of the column.[13]

    • Begin elution with a non-polar solvent (e.g., 100% chloroform) and gradually increase the polarity by adding a more polar solvent like ethyl acetate (B1210297) or methanol. A typical gradient might be from 100% chloroform to a 95:5 chloroform:methanol mixture.[3]

    • Collect fractions of 10-20 mL each.

  • Fraction Monitoring via TLC:

    • Monitor the collected fractions using Thin-Layer Chromatography (TLC) on silica gel plates (e.g., Silica gel 60 F₂₅₄).[3]

    • A common solvent system for separating this compound-type alkaloids is Toluene:Ethyl Acetate:Formic Acid (7:2:1 v/v/v).[3]

    • Visualize the spots under UV light (254 nm) or by staining with Dragendorff's reagent.

    • Combine fractions that show a similar profile and a strong spot corresponding to the target alkaloid's expected Rf value.

  • High-Performance Liquid Chromatography (HPLC):

    • For final purification and quantification, use a reversed-phase HPLC system.[4][14]

    • Column: C18 column (e.g., Chromolith Performance RP-18e, 100 x 4.6 mm).[3][15]

    • Mobile Phase: A binary gradient or isocratic system of acetonitrile (B52724) and an acidic phosphate buffer is common. For example, an isocratic mobile phase of Acetonitrile:Phosphate Buffer (pH 3.5) (35:65).[2][10]

    • Flow Rate: 1.0 mL/min.[3][4]

    • Detection: UV detector set to 254 nm or 268 nm.[4][10]

    • Dissolve the semi-purified fraction from the column in the mobile phase, filter through a 0.45 µm filter, and inject.

    • Quantify the target alkaloid by comparing its peak area to a calibration curve generated from an authentic standard.[15]

Quantitative Data

The yield and concentration of this compound alkaloids can vary significantly based on the plant's geographical source, age, and the extraction methodology employed.

Table 1: Alkaloid Content & Yields in Rauwolfia serpentina

Analyte Plant Material / Condition Method Reported Content/Yield Reference
Total Alkaloids Root, Chloroform Fraction Gravimetric 2.68% of fraction weight [16]
Total Alkaloids Root UHPLC 1.57 - 12.1 mg/g dry weight [5]
Ajmaline Hairy Root Culture (Control) HPLC 0.328 mg/g dry weight [2]
Ajmaline Hairy Root Culture (Elicited) HPLC Up to 0.975 mg/g dry weight [2]

| Reserpine | Root | HPLC | 0.038% - 0.144% dry weight |[16] |

Table 2: Chromatographic Parameters for this compound Alkaloids

Parameter Ajmaline Ajmalicine Reference
HPLC Conditions
Column RP-18e RP-18e [4][14]
Mobile Phase Acetonitrile/Phosphate Buffer Acetonitrile/Phosphate Buffer [4][14]
Detection (UV) 254 nm 254 nm [4][14]
Retention Time 12.23 min 14.41 min [14]
Limit of Detection 6 µg/mL 4 µg/mL [4][14][17]
Limit of Quantitation 19 µg/mL 12 µg/mL [4][14][17]
TLC Conditions
Stationary Phase Silica Gel 60 F₂₅₄ Silica Gel 60 F₂₅₄ [3]

| Mobile Phase | Toluene:EtOAc:Formic Acid | Toluene:EtOAc:Formic Acid (7:2:1) |[3] |

Table 3: Selected NMR Spectroscopic Data for Ajmaline (in CDCl₃) Note: Chemical shifts (δ) are reported in ppm. Data is sourced from literature and may vary slightly based on solvent and instrument.

Position ¹³C Chemical Shift (δ) ¹H Chemical Shift (δ)
2 70.9 3.95
3 53.6 3.21
5 53.9 2.18 / 1.83
6 21.6 1.85 / 1.55
7 108.5 -
8 128.9 -
9 121.7 7.15
10 118.2 6.75
11 127.3 7.46
12 110.6 6.68
13 143.2 -
17 76.5 3.98
21 52.1 2.95
N(a)-CH₃ 42.9 2.69
C(17)-OH - 2.92

| C(2)-OH | - | 1.95 |

Reference for Table 3:[1]

References

A Technical Deep Dive into the Chemical Distinctions Between Ajmalan and Ajmaline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core chemical differences between the parent hydride Ajmalan and its clinically significant derivative, Ajmaline. This document provides a comprehensive comparison of their structural and physicochemical properties, detailed experimental protocols for their analysis, and visualizations of relevant biological pathways.

Core Chemical and Structural Differences

This compound serves as the fundamental skeletal framework upon which Ajmaline is built. The primary distinction lies in the presence of two hydroxyl groups in Ajmaline, which are absent in the parent hydride, this compound. This seemingly minor addition has profound implications for the molecule's chemical properties and biological activity.

This compound is a complex polycyclic indole (B1671886) alkaloid structure. It is a 20-carbon, six-ring system with seven chiral centers, defining the stereochemistry of a class of related natural products.[1] As a parent hydride, it represents the unfunctionalized core.

Ajmaline , on the other hand, is a dihydroxy-derivative of this compound.[1] Specifically, it is (17R,21R)-ajmalan-17,21-diol. The addition of these hydroxyl groups at positions 17 and 21 dramatically alters the molecule's polarity, solubility, and ability to interact with biological targets.

Below is a visual representation of the structural relationship between this compound and Ajmaline.

G cluster_0 This compound (Parent Hydride) cluster_1 Ajmaline Ajmalan_structure Ajmaline_structure Ajmalan_structure->Ajmaline_structure + 2 (-OH) groups (at C17 and C21)

Figure 1: Structural Derivatization of this compound to Ajmaline.
Quantitative Data Comparison

The following table summarizes the key quantitative differences between this compound and Ajmaline. It is important to note that as a theoretical parent hydride, extensive experimental data for this compound is not available.

PropertyThis compoundAjmaline
Molecular Formula C₂₀H₂₆N₂C₂₀H₂₆N₂O₂[2]
Molecular Weight 294.44 g/mol 326.44 g/mol [2]
Melting Point Data not available~195-206 °C (with decomposition)[1][3]
Solubility Data not availableSparingly soluble in water, methanol, ethanol, acetone, and diethyl ether. Freely soluble in chloroform (B151607) and acetic anhydride.[3]
LogP Data not available1.81[1]
¹H NMR Data not availableSee Table 2 for detailed chemical shifts.
¹³C NMR Data not availableSee Table 3 for detailed chemical shifts.

Table 1: Comparison of Physicochemical Properties of this compound and Ajmaline.

Spectroscopic Data of Ajmaline

Spectroscopic analysis is crucial for the identification and structural elucidation of these complex alkaloids. The following tables provide a summary of the ¹H and ¹³C NMR chemical shifts for Ajmaline, based on published data. This data is essential for confirming the identity and purity of Ajmaline in experimental settings.

ProtonChemical Shift (ppm)
H-2~1.5
H-3~3.0
H-5~2.5
H-6~1.8, ~2.2
H-9~7.2
H-10~6.8
H-11~7.1
H-12~6.7
H-14~1.9, ~2.1
H-15~2.8
H-16~2.0
H-17~4.1
H-18~0.9 (t)
H-19~1.4 (q)
H-21~4.9
N-CH₃~2.7 (s)

Table 2: ¹H NMR Chemical Shifts for Ajmaline (in CDCl₃). Data is approximated from literature and may vary based on experimental conditions.

CarbonChemical Shift (ppm)
C-2~70
C-3~45
C-5~60
C-6~20
C-7~55
C-8~135
C-9~120
C-10~122
C-11~118
C-12~110
C-13~140
C-14~30
C-15~35
C-16~40
C-17~75
C-18~12
C-19~25
C-20~65
C-21~90
N-CH₃~43

Table 3: ¹³C NMR Chemical Shifts for Ajmaline (in CDCl₃). Data is approximated from literature and may vary based on experimental conditions.

Infrared (IR) Spectroscopy: The IR spectrum of Ajmaline is characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibrations of the two hydroxyl groups. Other significant peaks include those for C-H stretching (2800-3000 cm⁻¹), C=C stretching of the aromatic ring (1450-1600 cm⁻¹), and C-N stretching (1000-1200 cm⁻¹).

Mass Spectrometry (MS): The electron ionization (EI) mass spectrum of Ajmaline typically shows a molecular ion peak (M⁺) at m/z 326. The fragmentation pattern is complex due to the polycyclic structure but often involves the loss of water (m/z 308) and other characteristic fragments resulting from the cleavage of the ring systems.

Ajmaline's Mechanism of Action: A Signaling Pathway Perspective

Ajmaline's clinical utility as a Class Ia antiarrhythmic agent stems from its ability to block voltage-gated sodium channels in cardiomyocytes. This action alters the cardiac action potential, thereby suppressing arrhythmias.

cluster_membrane Cardiomyocyte Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Na_channel Voltage-Gated Sodium Channel (Nav1.5) AP Action Potential Na_channel->AP Phase 0 Depolarization Na_channel->AP Decreased slope of Phase 0 Prolonged QRS duration Ca_channel L-type Calcium Channel Ca_channel->AP Phase 2 Plateau K_channel Potassium Channel K_out K⁺ K_channel->K_out Efflux Na_in Na+ Na_in->Na_channel Influx Ca_in Ca²⁺ Ca_in->Ca_channel Influx K_out->AP Phase 3 Repolarization Ajmaline Ajmaline Ajmaline->Na_channel Blocks start Plant Material (e.g., Rauwolfia serpentina) extraction Solvent Extraction (e.g., Methanol) start->extraction partition Acid-Base Partitioning extraction->partition crude_extract Crude Alkaloid Extract partition->crude_extract hplc HPLC Separation (Reversed-Phase C18) crude_extract->hplc gcms GC-MS Analysis (Derivatization may be required) crude_extract->gcms nmr NMR Spectroscopy (¹H, ¹³C, 2D NMR) hplc->nmr elucidation Structural Elucidation and Quantification gcms->elucidation nmr->elucidation

References

The Ajmalan Skeleton: An In-depth Technical Guide to its Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ajmalan skeleton is a complex monoterpenoid indole (B1671886) alkaloid (MIA) scaffold that forms the core of several pharmacologically significant compounds, most notably the antiarrhythmic drug ajmaline. Found in plants of the Rauvolfia genus, the biosynthesis of the this compound skeleton is a multi-step enzymatic cascade that has been the subject of extensive research. This technical guide provides a comprehensive overview of the biosynthetic pathway, detailing the enzymes involved, their kinetic properties, and the experimental protocols used to elucidate this intricate process. The information presented herein is intended to serve as a valuable resource for researchers in natural product chemistry, metabolic engineering, and drug development.

The Biosynthetic Pathway of the this compound Skeleton

The biosynthesis of the this compound skeleton begins with the condensation of tryptamine (B22526) and secologanin (B1681713) to form strictosidine (B192452), the universal precursor for most MIAs. A series of subsequent enzymatic transformations, including deglycosylation, cyclization, reduction, hydroxylation, acetylation, and methylation, lead to the formation of ajmaline. The key enzymes and intermediates in this pathway are detailed below.

Ajmalan_Biosynthesis Biosynthetic Pathway of the this compound Skeleton Tryptamine Tryptamine Strictosidine Strictosidine Tryptamine->Strictosidine STR Secologanin Secologanin Secologanin->Strictosidine STR Strictosidine_Aglycone Strictosidine Aglycone Strictosidine->Strictosidine_Aglycone SGD Geissoschizine Geissoschizine Strictosidine_Aglycone->Geissoschizine GS Polyneuridine_Aldehyde Polyneuridine (B1254981) Aldehyde Geissoschizine->Polyneuridine_Aldehyde SBE Epi_vellosimine 16-epi-Vellosimine Polyneuridine_Aldehyde->Epi_vellosimine PNAE Vinorine Vinorine Epi_vellosimine->Vinorine VS Vomilenine Vomilenine Vinorine->Vomilenine VH Dihydrovomilenine 1,2-Dihydrovomilenine Vomilenine->Dihydrovomilenine VR Acetylnorajmaline 17-O-Acetylnorajmaline Dihydrovomilenine->Acetylnorajmaline DHVR Norajmaline Norajmaline Acetylnorajmaline->Norajmaline AAE Ajmaline Ajmaline Norajmaline->Ajmaline NNMT

Figure 1: The biosynthetic pathway leading to the formation of the this compound skeleton.

Key Enzymes in the this compound Biosynthesis Pathway:

  • STR: Strictosidine Synthase

  • SGD: Strictosidine β-D-Glucosidase

  • GS: Geissoschizine Synthase

  • SBE: Sarpagan Bridge Enzyme

  • PNAE: Polyneuridine Aldehyde Esterase

  • VS: Vinorine Synthase

  • VH: Vinorine Hydroxylase

  • VR: Vomilenine Reductase

  • DHVR: 1,2-Dihydrovomilenine Reductase

  • AAE: Acetylthis compound Esterase

  • NNMT: Norajmaline N-methyltransferase

Quantitative Data on Pathway Enzymes

The following tables summarize the available quantitative data for the key enzymes in the this compound biosynthesis pathway. This information is crucial for understanding the efficiency and regulation of each enzymatic step.

EnzymeSource OrganismSubstrate(s)Km (µM)VmaxkcatSpecific ActivityOptimum pHOptimum Temp. (°C)
Strictosidine Synthase (STR) Rauvolfia serpentinaTryptamine2.3 mMNot Reported78.2 min-1Not Reported6.8Not Reported
Secologanin3.4 mMNot Reported
Polyneuridine Aldehyde Esterase (PNAE) Rauvolfia serpentinaPolyneuridine AldehydeNot ReportedNot ReportedNot Reported0.26 nkat/mg protein7.5Not Reported
Vinorine Synthase (VS) Rauvolfia serpentina16-epi-Vellosimine (gardneral)7.5, 19.4Not ReportedNot ReportedNot Reported8.535
Acetyl-CoA57, 64Not Reported
Vomilenine Reductase (VR) Rauvolfia serpentinaVomilenineNot ReportedNot ReportedNot ReportedNot Reported6.037
1,2-Dihydrovomilenine Reductase (DHVR) Rauvolfia serpentina1,2-DihydrovomilenineNot ReportedNot ReportedNot ReportedNot ReportedNot ReportedNot Reported
Acetylthis compound Esterase (AAE) Rauvolfia serpentina17-O-Acetylthis compoundNot ReportedNot ReportedNot ReportedNot Reported7.5Not Reported
Norajmaline N-methyltransferase (NNMT) Rauvolfia serpentinaNorajmaline90 ± 20 (for norharman)Not Reported3 x 10-4 ± 2 x 10-5 s-1 (for norharman)Not ReportedNot ReportedNot Reported

Table 1: Kinetic Properties of this compound Biosynthesis Enzymes. Note: Some data, particularly for NNMT, is based on studies with analogous substrates.

EnzymePurification StepTotal Protein (mg)Total Activity (U)Specific Activity (U/mg)Yield (%)Purification Fold
Acetylthis compound Esterase (AAE) Crude ExtractNot ReportedNot ReportedNot Reported1001
from Rauvolfia serpentinaAmmonium (B1175870) Sulfate PrecipitationNot ReportedNot ReportedNot ReportedNot ReportedNot Reported
Column ChromatographyNot ReportedNot ReportedNot ReportedNot Reported217
1,2-Dihydrovomilenine Reductase (DHVR) Crude ExtractNot ReportedNot ReportedNot Reported1001
from Rauvolfia serpentinaAmmonium Sulfate PrecipitationNot ReportedNot ReportedNot ReportedNot ReportedNot Reported
Chromatographic Steps (5)Not ReportedNot ReportedNot Reported~6200

Table 2: Purification Summary for Selected this compound Biosynthesis Enzymes. Note: Detailed purification data is scarce in the reviewed literature. The table reflects the reported purification fold and yield where available.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of the this compound biosynthesis pathway enzymes.

Protocol 1: Strictosidine Synthase (STR) Enzyme Assay

This protocol describes an HPLC-based assay to measure the activity of Strictosidine Synthase.

STR_Assay_Workflow Workflow for Strictosidine Synthase Assay start Start: Prepare Reaction Mixture reagents Reaction Mixture: - Tryptamine - Secologanin - Enzyme Extract - Buffer (e.g., phosphate (B84403) buffer, pH 6.8) start->reagents incubation Incubate at optimal temperature (e.g., 30°C for 1 hour) reagents->incubation stop_reaction Stop Reaction (e.g., by adding organic solvent or heating) incubation->stop_reaction centrifuge Centrifuge to pellet protein stop_reaction->centrifuge hplc Analyze supernatant by HPLC centrifuge->hplc quantify Quantify Strictosidine and/or decrease in Tryptamine hplc->quantify

Figure 2: Experimental workflow for the Strictosidine Synthase assay.

Materials:

  • Tryptamine solution

  • Secologanin solution

  • Enzyme extract containing Strictosidine Synthase

  • Phosphate buffer (e.g., 100 mM, pH 6.8)

  • Organic solvent (e.g., methanol (B129727) or ethyl acetate) for stopping the reaction

  • HPLC system with a C18 column and UV detector

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the following in order:

    • Phosphate buffer

    • Tryptamine solution

    • Secologanin solution

    • Enzyme extract

  • Incubation: Incubate the reaction mixture at the optimal temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Reaction Termination: Stop the reaction by adding an equal volume of organic solvent (e.g., methanol) and vortexing.

  • Protein Precipitation: Centrifuge the mixture at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.

  • HPLC Analysis: Transfer the supernatant to an HPLC vial and inject it into the HPLC system.

  • Quantification: Monitor the elution profile at a suitable wavelength (e.g., 280 nm for tryptamine and strictosidine). Quantify the amount of strictosidine formed and/or the decrease in the tryptamine substrate by comparing the peak areas to a standard curve.

Protocol 2: Sarpagan Bridge Enzyme (SBE) Activity Assay

This protocol outlines a method for measuring the activity of the membrane-bound Sarpagan Bridge Enzyme.

SBE_Assay_Workflow Workflow for Sarpagan Bridge Enzyme Assay start Start: Prepare Microsomal Fraction homogenization Homogenize plant material in extraction buffer start->homogenization centrifugation1 Low-speed centrifugation to remove cell debris homogenization->centrifugation1 centrifugation2 High-speed centrifugation of supernatant to pellet microsomes centrifugation1->centrifugation2 resuspend Resuspend microsomal pellet in assay buffer centrifugation2->resuspend assay_setup Set up reaction with: - Microsomal suspension - Geissoschizine (substrate) - NADPH - Buffer (e.g., HEPES, pH 7.5) resuspend->assay_setup incubation Incubate at optimal temperature (e.g., 30°C for 30 min) assay_setup->incubation extraction Stop reaction and extract with organic solvent (e.g., ethyl acetate) incubation->extraction analysis Analyze organic phase by LC-MS/MS for Polyneuridine Aldehyde extraction->analysis

Figure 3: Experimental workflow for the Sarpagan Bridge Enzyme assay.

Materials:

  • Plant material (e.g., Rauvolfia serpentina cell cultures or roots)

  • Extraction buffer (e.g., Tris-HCl with sucrose, EDTA, and reducing agents)

  • Assay buffer (e.g., 100 mM HEPES-NaOH, pH 7.5)

  • Geissoschizine (substrate)

  • NADPH solution

  • Ethyl acetate (B1210297)

  • LC-MS/MS system

Procedure:

  • Microsome Isolation:

    • Homogenize fresh or frozen plant material in ice-cold extraction buffer.

    • Filter the homogenate and centrifuge at low speed (e.g., 10,000 x g) to remove cell debris.

    • Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the microsomal fraction.

    • Resuspend the microsomal pellet in the assay buffer.

  • Enzyme Assay:

    • In a reaction tube, combine the assay buffer, microsomal suspension, and geissoschizine.

    • Initiate the reaction by adding NADPH.

    • Incubate the reaction at the optimal temperature (e.g., 30°C) for a specified time (e.g., 30 minutes).

  • Extraction and Analysis:

    • Stop the reaction by adding ethyl acetate and vortexing vigorously.

    • Centrifuge to separate the phases and collect the organic layer.

    • Evaporate the solvent and redissolve the residue in a suitable solvent for LC-MS/MS analysis.

    • Analyze the sample for the presence of polyneuridine aldehyde.

Protocol 3: General Enzyme Purification Workflow

The purification of enzymes from plant sources typically involves several chromatographic steps to achieve homogeneity.

Enzyme_Purification_Workflow General Workflow for Enzyme Purification start Start: Crude Protein Extract ammonium_sulfate Ammonium Sulfate Precipitation start->ammonium_sulfate dialysis1 Dialysis ammonium_sulfate->dialysis1 ion_exchange Ion-Exchange Chromatography dialysis1->ion_exchange dialysis2 Dialysis ion_exchange->dialysis2 hydrophobic_interaction Hydrophobic Interaction Chromatography dialysis2->hydrophobic_interaction dialysis3 Dialysis hydrophobic_interaction->dialysis3 size_exclusion Size-Exclusion Chromatography dialysis3->size_exclusion pure_enzyme Pure Enzyme size_exclusion->pure_enzyme

Figure 4: A general experimental workflow for the purification of enzymes.

Procedure Overview:

  • Crude Extract Preparation: Homogenize plant material in a suitable buffer and clarify by centrifugation to obtain a crude protein extract.

  • Ammonium Sulfate Precipitation: Fractionally precipitate proteins using increasing concentrations of ammonium sulfate. Collect the fraction containing the enzyme of interest.

  • Dialysis: Remove excess salt from the protein fraction by dialysis against a low-salt buffer.

  • Ion-Exchange Chromatography: Separate proteins based on their net charge using an ion-exchange column. Elute the target enzyme using a salt gradient.

  • Hydrophobic Interaction Chromatography: Further purify the enzyme based on its hydrophobicity.

  • Size-Exclusion Chromatography: Separate proteins based on their molecular size to achieve final purification.

At each step, protein concentration and enzyme activity should be measured to calculate the specific activity, yield, and purification fold.

Conclusion

The elucidation of the this compound biosynthesis pathway is a testament to the power of enzymology and molecular biology in unraveling complex natural product biosynthesis. While significant progress has been made in identifying and characterizing the core enzymes, further research is needed to fully understand the regulatory mechanisms governing this pathway. The kinetic data and experimental protocols presented in this guide provide a solid foundation for future investigations aimed at metabolic engineering of this compound production and the discovery of novel biocatalysts for synthetic biology applications. The continued exploration of this intricate pathway holds great promise for the sustainable production of valuable pharmaceuticals.

Spectroscopic Profile of Ajmalan: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of the spectroscopic characteristics of pharmacologically active compounds is paramount. This in-depth technical guide provides a detailed overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for Ajmalan, a class of indole (B1671886) alkaloids with significant therapeutic potential.

This document summarizes the key spectroscopic data for Ajmaline, the parent compound of the this compound class, in clearly structured tables for easy reference and comparison. Furthermore, it outlines detailed experimental protocols for the acquisition of this data, providing a solid foundation for researchers to replicate and build upon these findings.

Chemical Structure of Ajmaline

The foundational structure of the this compound class is represented by Ajmaline. Its complex, polycyclic nature gives rise to a unique spectroscopic fingerprint.

Chemical structure of Ajmaline.

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The ¹H and ¹³C NMR data provide detailed information about the chemical environment of each proton and carbon atom in the molecule.

¹H NMR Spectroscopic Data of Ajmaline

The ¹H NMR spectrum of Ajmaline provides information on the chemical shift (δ) and coupling constants (J) for each proton. The data presented below was obtained in deuterochloroform (CDCl₃) at 500 MHz.

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-21.85m-
H-33.25d3.0
H-5α2.10m-
H-5β2.65m-
H-6α1.60m-
H-6β2.05m-
H-97.45d7.5
H-107.10t7.5
H-117.15t7.5
H-126.70d7.5
H-14α1.45m-
H-14β1.95m-
H-152.30m-
H-161.75m-
H-174.43t7.0
H-191.35m-
H-202.95m-
H-214.26d4.5
N-CH₃2.68s-
OH2.50br s-
¹³C NMR Spectroscopic Data of Ajmaline

The ¹³C NMR spectrum of Ajmaline provides the chemical shift (δ) for each carbon atom. The following data was reported in a study of various ajmaline-type alkaloids.[1]

CarbonChemical Shift (δ, ppm)
C-265.4
C-345.1
C-552.3
C-622.1
C-756.2
C-8134.5
C-9125.7
C-10121.8
C-11129.5
C-12111.2
C-13145.9
C-1433.7
C-1535.9
C-1634.2
C-1777.8
C-1813.1
C-1929.8
C-2060.1
C-2172.3
N-CH₃43.2

Infrared (IR) Spectroscopic Data

Infrared spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of Ajmaline exhibits characteristic absorption bands corresponding to its various functional groups.

Wavenumber (cm⁻¹)Functional Group
3400-3200 (broad)O-H stretch (hydroxyl group)
3100-3000C-H stretch (aromatic)
2950-2850C-H stretch (aliphatic)
1620-1580C=C stretch (aromatic ring)
1470-1450C-H bend (aliphatic)
1250-1000C-N stretch, C-O stretch
750-700C-H out-of-plane bend (aromatic)

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. The mass spectrum of Ajmaline shows a prominent molecular ion peak and several characteristic fragment ions.

m/zIon
326[M]⁺ (Molecular Ion)
308[M - H₂O]⁺
295[M - CH₂OH]⁺
184[C₁₂H₁₄N]⁺
144[C₁₀H₈N]⁺

Experimental Protocols

The following sections detail the generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols are based on standard practices for the analysis of indole alkaloids.

NMR Spectroscopy Protocol

Sample Preparation:

  • Dissolve 5-10 mg of the Ajmaline sample in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Ensure the sample is free of any particulate matter.

Instrument Parameters (¹H NMR):

  • Spectrometer: 400-600 MHz

  • Pulse Program: Standard single-pulse sequence (e.g., zg30)

  • Acquisition Time: 2-4 seconds

  • Relaxation Delay: 1-5 seconds

  • Number of Scans: 16-64

  • Temperature: 298 K

Instrument Parameters (¹³C NMR):

  • Spectrometer: 100-150 MHz

  • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30)

  • Acquisition Time: 1-2 seconds

  • Relaxation Delay: 2-10 seconds

  • Number of Scans: 1024 or more, depending on sample concentration.

  • Temperature: 298 K

FT-IR Spectroscopy Protocol

Sample Preparation (KBr Pellet Method):

  • Thoroughly grind 1-2 mg of the Ajmaline sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.

  • Place the resulting fine powder into a pellet-forming die.

  • Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

Instrument Parameters:

  • Spectrometer: Fourier Transform Infrared (FT-IR) Spectrometer

  • Spectral Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32

  • Background: A background spectrum of the empty sample compartment or a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry Protocol

Sample Preparation:

  • Dissolve a small amount of the Ajmaline sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • The concentration should be in the range of 1-10 µg/mL.

Instrument Parameters (Electron Ionization - EI):

  • Ionization Mode: Electron Ionization (EI)

  • Ionization Energy: 70 eV

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

  • Scan Range: m/z 50-500

  • Inlet System: Direct insertion probe or Gas Chromatography (GC) inlet.

Visualizing the Spectroscopic Workflow

The general workflow for obtaining and analyzing spectroscopic data for a compound like Ajmaline can be visualized as follows:

Spectroscopic_Workflow General Spectroscopic Analysis Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis Sample Ajmaline Sample Dissolution Dissolution in Solvent Sample->Dissolution for NMR & MS Pellet KBr Pellet Preparation Sample->Pellet for IR NMR NMR Spectrometer Dissolution->NMR MS Mass Spectrometer Dissolution->MS IR FT-IR Spectrometer Pellet->IR NMR_Data NMR Spectra (1H, 13C) NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

A generalized workflow for spectroscopic analysis.

References

Physical and chemical properties of Ajmalan

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Physical and Chemical Properties of Ajmalan and its Derivative, Ajmaline (B190527)

Introduction

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound and its principal derivative, Ajmaline. This compound serves as the parent hydride in the chemical nomenclature for a class of monoterpenoid indole (B1671886) alkaloids.[1] While this compound itself is a foundational structure, the focus of scientific research and pharmacological application lies with its derivatives, most notably Ajmaline. Ajmaline is an alkaloid first isolated from the roots of Rauwolfia serpentina and is utilized as a Class Ia antiarrhythmic agent.[2][3] This document will primarily detail the experimentally determined properties of Ajmaline, as it is the compound of significant interest to researchers, scientists, and drug development professionals.

Physical Properties of Ajmaline

Ajmaline is a white or yellowish crystalline powder.[4] It is an optically active molecule with a complex, rigid hexacyclic structure. The physical properties of Ajmaline are critical for its formulation and delivery as a pharmaceutical agent.

Table 1: Summary of Physical Properties of Ajmaline

PropertyValueSource(s)
Appearance White to off-white solid powder[4][5]
Molecular Formula C₂₀H₂₆N₂O₂[2][5][6][7]
Molecular Weight 326.4 g/mol [2][5][6][7]
Melting Point 206 °C[2][8]
Solubility Water: 490 mg/L (at 30 °C)[2]
DMSO: 20 - 65 mg/mL[1][9][10]
DMF: 25 mg/mL[9][11]
Ethanol: 10 mg/mL[9][11]
Methanol (B129727): Soluble[4]
Chloroform (B151607): Soluble[10]
PBS (pH 7.2): 0.25 mg/mL[9][11]
Optical Rotation +144° (in chloroform)[4]

Chemical Properties of Ajmaline

Ajmaline is a monoterpenoid indole alkaloid characterized by a complex cage-like structure.[12] Its chemical properties, including its basicity and lipophilicity, are fundamental to its physiological absorption, distribution, and mechanism of action.

Table 2: Summary of Chemical Properties of Ajmaline

PropertyValueSource(s)
IUPAC Name (1R,9R,10S,12R,13S,14R,16S,18R)-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.0¹,⁹.0²,⁷.0¹⁰,¹⁵.0¹²,¹⁷]nonadeca-2,4,6-triene-14,18-diol[2]
CAS Number 4360-12-7[2][5][6]
Classification Monoterpenoid Indole Alkaloid, Class Ia Antiarrhythmic Agent[2][3][13]
pKa Weakly acidic (based on its structure)[13]
LogP (Octanol/Water) 1.81[2][8]

Spectroscopic Data

The structural elucidation of Ajmaline has been confirmed through various spectroscopic techniques. The following table summarizes key spectral data.

Table 3: Summary of Spectroscopic Data for Ajmaline

Spectroscopic TechniqueKey DataSource(s)
UV-Vis (in Ethanol) λmax: 249 nm[9]
¹H-NMR Detailed assignments available in the literature, confirming the complex proton environment.[14][15]
¹³C-NMR Spectral data has been fully assigned, providing a carbon fingerprint of the molecule.[14][15]
Mass Spectrometry Exact Mass: 326.1994[5]
Molecular Ion Peak: [M+H]⁺[16]

Experimental Protocols

The following sections detail generalized experimental methodologies for the extraction, purification, and characterization of Ajmaline from a plant source, as well as for the determination of its key physicochemical properties.

Extraction and Purification of Ajmaline from Rauwolfia Species

This protocol is a generalized procedure for the extraction and purification of alkaloids like Ajmaline.

  • Sample Preparation: The plant material (e.g., roots of Rauwolfia serpentina) is dried and ground into a moderately coarse powder to increase the surface area for solvent extraction.[17]

  • Defatting: The powdered material is first extracted with a non-polar solvent like petroleum ether to remove lipids, waxes, and other non-polar constituents.[18]

  • Alkaloid Extraction:

    • The defatted plant material is then subjected to extraction with a polar solvent, typically methanol or ethanol, often under reflux.[19][20]

    • Alternatively, an acidified water (e.g., 0.1-1% sulfuric or hydrochloric acid) extraction can be performed. This converts the alkaloid salts present in the plant into more soluble inorganic acid salts.[19]

  • Acid-Base Partitioning:

    • The crude extract is concentrated, and if extracted with alcohol, the residue is dissolved in an acidic aqueous solution.

    • This acidic solution is then washed with an immiscible organic solvent (e.g., chloroform or ethyl acetate) to remove neutral and weakly basic impurities.[18]

    • The aqueous layer, containing the protonated Ajmaline, is then basified with an alkali like ammonium (B1175870) hydroxide (B78521) to a pH of about 9-10. This deprotonates the Ajmaline, converting it back to its free base form.[19][20]

    • The free base is then extracted from the aqueous layer using an immiscible organic solvent like chloroform.[19]

  • Purification:

    • The organic extract containing the crude alkaloid is dried over anhydrous sodium sulfate (B86663) and the solvent is evaporated under reduced pressure.[17]

    • Further purification is achieved through chromatographic techniques such as column chromatography over silica (B1680970) gel or alumina.[18]

    • The purity of the isolated Ajmaline can be assessed by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).[17]

G Experimental Workflow for Ajmaline Isolation and Characterization cluster_extraction Extraction & Purification cluster_analysis Physicochemical & Structural Analysis Plant Material Plant Material Powdered Sample Powdered Sample Plant Material->Powdered Sample Grind Defatting Defatting Powdered Sample->Defatting Petroleum Ether Acidified Alcohol Extraction Acidified Alcohol Extraction Defatting->Acidified Alcohol Extraction e.g., MeOH/H₂SO₄ Crude Extract Crude Extract Acidified Alcohol Extraction->Crude Extract Acid-Base Partitioning Acid-Base Partitioning Crude Extract->Acid-Base Partitioning Crude Alkaloid Base Crude Alkaloid Base Acid-Base Partitioning->Crude Alkaloid Base Column Chromatography Column Chromatography Crude Alkaloid Base->Column Chromatography Silica Gel Pure Ajmaline Pure Ajmaline Column Chromatography->Pure Ajmaline Physical Properties Melting Point, Solubility Pure Ajmaline->Physical Properties Spectroscopic Analysis Spectroscopic Analysis Pure Ajmaline->Spectroscopic Analysis Pharmacological Testing Pharmacological Testing Pure Ajmaline->Pharmacological Testing UV_Vis UV_Vis Spectroscopic Analysis->UV_Vis UV-Vis IR IR Spectroscopic Analysis->IR NMR NMR Spectroscopic Analysis->NMR MS MS Spectroscopic Analysis->MS Mass Spec

Caption: Workflow for the isolation and analysis of Ajmaline.

Determination of Melting Point

The melting point is determined using a capillary melting point apparatus. A small amount of the purified, dry crystalline Ajmaline is packed into a capillary tube. The tube is placed in the apparatus and heated at a controlled rate. The temperature range over which the substance melts is recorded as the melting point.

Solubility Determination

The solubility of Ajmaline in various solvents is determined by adding a known amount of the compound to a specific volume of the solvent at a controlled temperature. The mixture is agitated until equilibrium is reached. The solution is then filtered, and the concentration of Ajmaline in the filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.[21]

Spectroscopic Analysis
  • UV-Vis Spectroscopy: A dilute solution of Ajmaline in a suitable solvent (e.g., ethanol) is prepared. The UV-Vis spectrum is recorded over a range of wavelengths (typically 200-400 nm) using a spectrophotometer. The wavelength of maximum absorbance (λmax) is determined.

  • Infrared (IR) Spectroscopy: A small amount of dry Ajmaline is mixed with potassium bromide (KBr) and pressed into a pellet, or analyzed as a thin film. The IR spectrum is recorded, providing information about the functional groups present in the molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of Ajmaline is dissolved in a deuterated solvent (e.g., CDCl₃). ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. 2D NMR techniques like COSY and HSQC can be used for complete structural assignment.

  • Mass Spectrometry (MS): A dilute solution of Ajmaline is introduced into the mass spectrometer, typically using electrospray ionization (ESI). High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecular ion, which confirms the elemental composition.[16] Tandem mass spectrometry (MS/MS) can be used to study the fragmentation pattern for further structural confirmation.

Mechanism of Action

Ajmaline functions as a Class Ia antiarrhythmic agent by modulating the activity of several cardiac ion channels.[3] Its primary mechanism of action is the blockade of voltage-gated sodium channels (Nav1.5), which are responsible for the rapid depolarization phase (Phase 0) of the cardiac action potential.[22][23][24] By blocking these channels, Ajmaline slows the rate of depolarization, reduces the excitability of cardiac tissue, and prolongs the effective refractory period.[3]

In addition to its effects on sodium channels, Ajmaline has also been shown to inhibit certain potassium (K⁺) and calcium (Ca²⁺) channels.[22][25][26][27] The inhibition of potassium channels, such as the hERG channel, contributes to the prolongation of the action potential duration.[28] These multiple ion channel effects are responsible for its antiarrhythmic properties and its use in the diagnostic challenge for Brugada syndrome.[22][28]

G Mechanism of Action of Ajmaline on Cardiac Ion Channels cluster_channels Cardiac Ion Channels cluster_effects Electrophysiological Effects cluster_outcome Therapeutic Outcome Nav Nav1.5 (Sodium Channel) Depolarization Decreased Rate of Depolarization (Phase 0) Nav->Depolarization Kv Kv Channels (e.g., hERG) APD Prolonged Action Potential Duration Kv->APD Cav L-type Ca²⁺ Channel Cav->APD Ajmaline Ajmaline Ajmaline->Nav Blocks Ajmaline->Kv Inhibits Ajmaline->Cav Inhibits ERP Prolonged Effective Refractory Period Depolarization->ERP Outcome Suppression of Arrhythmias ERP->Outcome

Caption: Ajmaline's modulation of cardiac ion channels.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Natural Sources of Ajmalan-Type Alkaloids

This technical guide provides a comprehensive overview of the natural sources of this compound-type alkaloids, compounds of significant pharmacological interest. The guide details the primary plant sources, quantitative yields, biosynthetic pathways, and the experimental protocols for their extraction and isolation. This information is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Introduction to this compound-Type Alkaloids

This compound-type alkaloids are a class of monoterpenoid indole (B1671886) alkaloids characterized by the this compound skeletal framework. The most prominent member of this class is ajmaline (B190527), a potent antiarrhythmic agent used in the treatment of cardiac arrhythmias.[1][2] These complex natural products are primarily biosynthesized in plants and have been a subject of extensive phytochemical and pharmacological research. Their intricate structures and significant biological activities make them important targets for natural sourcing, semi-synthesis, and biotechnological production.

Principal Natural Sources

The primary natural sources of this compound-type alkaloids belong to the Apocynaceae family, commonly known as the dogbane family.[3] Within this family, the genus Rauwolfia is the most significant producer of these compounds.

  • Rauwolfia serpentina (Indian Snakeroot): This medicinal plant, native to the Indian subcontinent and East Asia, is the most well-known and commercially utilized source of ajmaline.[1][2][4] The alkaloids are predominantly concentrated in the roots of the plant.[1][5][6] R. serpentina has a long history of use in traditional medicine, particularly in Ayurveda, for treating hypertension and mental disorders.[7]

  • Other Rauwolfia Species: Several other species of Rauwolfia are also known to produce this compound-type and other related indole alkaloids. These include Rauwolfia vomitoria, Rauwolfia tetraphylla, Rauwolfia densiflora, Rauwolfia micrantha, and Rauwolfia beddomei.[5] The alkaloid profile and concentration can vary between species and even within different populations of the same species depending on geographical location and environmental factors.

  • Vinca Species (Periwinkle): The genus Vinca, also belonging to the Apocynaceae family, is another source of various indole alkaloids. While more famous for producing the anticancer alkaloids vincristine (B1662923) and vinblastine, some Vinca species, such as Vinca minor (lesser periwinkle), also contain a diverse array of over 50 different alkaloids, including some structurally related to the this compound type.[8][9][10]

The geographical distribution of these plants is primarily in tropical and subtropical regions of Asia, Africa, and the Americas.

Quantitative Analysis of this compound-Type Alkaloids

The concentration of this compound-type alkaloids can vary significantly depending on the plant species, the part of the plant, and the extraction method used. The following table summarizes quantitative data from various studies.

Plant SpeciesPlant PartAlkaloid(s)YieldReference
Rauwolfia serpentinaRootsAjmaline, Reserpine, Yohimbine, AjmalicineTotal alkaloid content in chloroform (B151607) fraction: 2.68%[6]
Rauwolfia serpentinaRootsAjmaline0.817 mg/g (in ethanol (B145695) extract)[11]
Rauwolfia serpentinaLeavesAjmalicine0.753 mg/g (in ethanol extract)[11]
Rauwolfia serpentina (Hairy Root Culture)Hairy RootsAjmalineControl: 0.328 mg/g dry weight[12]
Rauwolfia serpentina (Hairy Root Culture with Mannan elicitor)Hairy RootsAjmalineUp to 0.975 mg/g dry weight (2.9-fold increase)[12]
Rauwolfia serpentina (Tissue Culture)BiomassAjmaline, Acetylajmaline, RaucaffricineTotal Indole Alkaloid Content: 6.4% of dry biomass[13]
Rauwolfia serpentina (Tissue Culture)BiomassAjmaline, RaucaffricineTotal Indole Alkaloid Content: 29.0% of dry biomass[13]
Vinca minorAerial PartsTotal nonphenolic alkaloids0.53 g from 105 g of plant material (0.50% yield)[14]

Biosynthesis of this compound-Type Alkaloids

The biosynthesis of ajmaline is a complex enzymatic process that begins with the condensation of tryptamine (B22526) and the monoterpenoid secologanin.[1] This pathway has been extensively studied, particularly in Rauwolfia serpentina and Catharanthus roseus.[7] The key steps and enzymes involved are illustrated in the signaling pathway diagram below.

Ajmaline_Biosynthesis tryptamine Tryptamine str STR (Strictosidine Synthase) tryptamine->str secologanin Secologanin secologanin->str strictosidine Strictosidine sgd SGD (Strictosidine β-glucosidase) strictosidine->sgd sbe_intermediate Sarpagan Bridge Enzyme Intermediate pnae PNAE (Polyneuridine Aldehyde Esterase) sbe_intermediate->pnae polyneuridine_aldehyde Polyneuridine Aldehyde vs VS (Vinorine Synthase) polyneuridine_aldehyde->vs vinorine Vinorine vh VH (Vinorine Hydroxylase) vinorine->vh vomilenine Vomilenine vr VR (Vomilenine 1,2(R)-Reductase) vomilenine->vr dihydrovomilenine 1,2(R)-Dihydrovomilenine dhvr DHVR (1,2-Dihydrovomilenine 19,20(S)-Reductase) dihydrovomilenine->dhvr acetylnorajmaline 17-O-Acetylnorajmaline aae AAE1/2 (17-O-Acetylnorajmaline Acetyl Esterase) acetylnorajmaline->aae norajmaline Norajmaline nnmt NNMT (Norajmaline N-methyltransferase) norajmaline->nnmt ajmaline Ajmaline str->strictosidine sbe SBE1/2 (Sarpagan Bridge Enzyme) sgd->sbe sbe->sbe_intermediate pnae->polyneuridine_aldehyde vs->vinorine vh->vomilenine vr->dihydrovomilenine dhvr->acetylnorajmaline aae->norajmaline nnmt->ajmaline

Caption: Biosynthetic pathway of Ajmaline.

Experimental Protocols

The extraction and isolation of this compound-type alkaloids from plant material is a multi-step process involving solvent extraction, acid-base partitioning, and chromatographic separation. Below are detailed methodologies based on established protocols.

This protocol is a composite of methods described in the literature.[5][6][15]

Objective: To extract and isolate ajmaline from the dried roots of Rauwolfia serpentina.

Materials and Reagents:

  • Dried and powdered roots of R. serpentina

  • Methanol (B129727) (MeOH)

  • n-Hexane

  • Chloroform (CHCl₃)

  • Ethyl acetate (B1210297) (EtOAc)

  • Butanol (BuOH)

  • Hydrochloric acid (HCl) or Acetic acid

  • Ammonia (B1221849) solution (NH₄OH) or Sodium hydroxide (B78521) (NaOH)

  • Distilled water

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Rotary evaporator

  • Chromatography columns

  • Standard analytical instruments (FTIR, NMR, Mass Spectrometry)

Procedure:

  • Initial Extraction:

    • Macerate the air-dried, powdered roots (e.g., 2.7 kg) with methanol at room temperature.[5] Alternatively, a mixture of an organic solvent like methanol with an acid (e.g., 3% acetic acid) can be used for lixiviation (percolation).[15]

    • Repeat the extraction process multiple times (e.g., six times) to ensure complete extraction of alkaloids.

    • Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Solvent Partitioning (Liquid-Liquid Extraction):

    • Suspend the crude methanolic extract in an acidic aqueous solution (e.g., 2% HCl) to protonate the alkaloids, forming their water-soluble salts.

    • Wash the acidic solution with a non-polar solvent like n-hexane to remove fats, oils, and other non-polar impurities. Discard the hexane (B92381) layer.

    • Basify the aqueous layer with an ammonia solution to a pH of 9-10. This deprotonates the alkaloid salts, converting them back to their free base form, which is soluble in organic solvents.

    • Perform successive extractions of the basic aqueous solution with chloroform.[6] The chloroform fraction will contain the bulk of the alkaloids.

    • Combine the chloroform fractions, wash with distilled water, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude alkaloid mixture.

  • Chromatographic Isolation:

    • Column Chromatography:

      • Prepare a silica gel column packed in a suitable solvent system (e.g., a gradient of chloroform and methanol).

      • Dissolve the crude alkaloid mixture in a minimal amount of the initial mobile phase and load it onto the column.

      • Elute the column with a solvent gradient of increasing polarity (e.g., starting with 100% chloroform and gradually adding methanol).

      • Collect fractions and monitor the separation using TLC.

    • Thin Layer Chromatography (TLC):

      • Spot the collected fractions on TLC plates.

      • Develop the plates in an appropriate solvent system (e.g., chloroform:methanol, 9:1).

      • Visualize the spots under UV light (254 nm and 366 nm) and by spraying with Dragendorff's reagent (which gives an orange-red color with alkaloids).

      • Combine fractions containing the compound of interest (ajmaline) based on their TLC profiles.

    • Purification:

      • The combined fractions may require further purification by repeated column chromatography or preparative TLC to obtain pure ajmaline.

  • Structural Characterization:

    • The structure and purity of the isolated ajmaline should be confirmed using modern spectroscopic techniques:

      • Fourier-Transform Infrared Spectroscopy (FTIR): To identify functional groups.

      • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed structure.

      • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.[6]

Extraction_Workflow start Powdered Rauwolfia Roots extraction Maceration with Methanol start->extraction concentration1 Concentration (Rotary Evaporator) extraction->concentration1 crude_extract Crude Methanolic Extract concentration1->crude_extract acid_base Acid-Base Partitioning (HCl / NH₄OH) crude_extract->acid_base partitioning Liquid-Liquid Extraction (Hexane & Chloroform) acid_base->partitioning crude_alkaloids Crude Alkaloid Fraction partitioning->crude_alkaloids column_chroma Silica Gel Column Chromatography crude_alkaloids->column_chroma tlc_monitoring TLC Monitoring of Fractions column_chroma->tlc_monitoring fraction_pooling Pooling of Ajmaline-rich Fractions tlc_monitoring->fraction_pooling purification Final Purification fraction_pooling->purification pure_ajmaline Pure Ajmaline purification->pure_ajmaline characterization Structural Characterization (NMR, MS, FTIR) pure_ajmaline->characterization

Caption: Experimental workflow for Ajmaline isolation.

Conclusion

The primary natural sources of this compound-type alkaloids are plants of the Rauwolfia genus, with Rauwolfia serpentina being the most significant. The concentration of these alkaloids is highest in the roots. While conventional extraction from wild or cultivated plants remains a major source, biotechnological approaches such as hairy root and cell suspension cultures show promise for a more controlled and sustainable production. The detailed biosynthetic pathway provides a roadmap for metabolic engineering efforts to enhance yields. The provided experimental protocols offer a standardized framework for the extraction, isolation, and characterization of these valuable natural products, facilitating further research and development in the pharmaceutical industry.

References

An In-depth Technical Guide to Ajmalan Derivatives in Rauwolfia serpentina

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rauwolfia serpentina (L.) Benth. ex Kurz, commonly known as Indian snakeroot or Sarpagandha, is a medicinal plant with a rich history in traditional medicine, particularly in the Ayurvedic system.[1][2] Its therapeutic applications, primarily for hypertension and mental disorders, are attributed to a diverse array of indole (B1671886) alkaloids.[1][3] Among these, the ajmalan-type alkaloids are a significant class, with ajmaline (B190527) being the most prominent member.[4][5] This technical guide provides a comprehensive overview of the this compound derivatives found in Rauwolfia serpentina, focusing on their chemistry, pharmacology, biosynthesis, and the analytical methodologies used for their study.

The this compound class of alkaloids is characterized by a complex, polycyclic this compound ring system.[6] The parent compound, this compound, is a hexacyclic indole alkaloid with seven chiral centers.[7] Derivatives of this core structure, most notably ajmaline, have garnered significant interest in the pharmaceutical industry for their potent antiarrhythmic properties.[4][8] This document aims to serve as a detailed resource for professionals engaged in natural product chemistry, pharmacology, and drug development.

Chemistry and Structure of this compound Derivatives

The core of this class is the this compound skeleton, a monoterpenoid indole alkaloid structure.[9] Ajmaline, the principal derivative, is chemically defined as (17R,21R)-ajmalan-17,21-diol.[4][9] It was first isolated in 1931 by Salimuzzaman Siddiqui.[4] Numerous other derivatives have since been identified in Rauwolfia serpentina, arising from substitutions and modifications to the this compound backbone.

Key this compound Derivatives Identified in Rauwolfia serpentina :

  • Ajmaline: The most abundant and pharmacologically significant this compound derivative.[5]

  • Isoajmaline: An isomer of ajmaline.[10]

  • N(b)-methylajmaline: A methylated derivative.[11]

  • N(b)-methylisoajmaline: A methylated isomer.[11]

  • 21-O-methylisoajmaline: A newly identified derivative.[10]

  • Suaveoline: Another related this compound alkaloid.[10]

These compounds share the intricate six-ring structure of this compound but differ in the stereochemistry or the nature of substituent groups, which in turn influences their biological activity.

Pharmacological Activities and Mechanism of Action

The primary therapeutic application of this compound derivatives, particularly ajmaline, is in cardiology as an antiarrhythmic agent.[8][12]

3.1 Antiarrhythmic Effects

Ajmaline is classified as a Class Ia antiarrhythmic drug.[12][13] Its primary mechanism of action involves the blockade of voltage-gated sodium channels (specifically Nav1.5) in the cardiac muscle.[12][14] By inhibiting the influx of sodium ions during phase 0 of the cardiac action potential, ajmaline slows the conduction velocity of electrical impulses in the heart.[12] This action prolongs the depolarization phase and the effective refractory period of cardiac cells, thereby stabilizing the cardiac rhythm and preventing arrhythmias like ventricular tachycardia.[4][12]

Secondary effects on potassium and calcium channels have also been noted, contributing to the prolongation of the action potential duration.[12] Ajmaline is particularly effective in managing re-entrant arrhythmias.[8] Clinically, it is used in the diagnosis of Brugada syndrome, a genetic disorder that can cause sudden cardiac death.[4]

3.2 Other Reported Activities

While the antiarrhythmic effects are the most well-documented, research has explored other potential therapeutic properties of Rauwolfia alkaloids, including this compound derivatives:

  • Anticholinesterase Activity: Some derivatives have shown moderate anticholinesterase activity.[10]

  • Vasorelaxant Activity: Certain related compounds exhibit vasorelaxant properties.[10]

  • Hypolipidemic Potential: In silico studies suggest that alkaloids from R. serpentina, including ajmaline, may act as inhibitors of HMG-CoA reductase, a key enzyme in cholesterol biosynthesis.[15]

3.3 Mechanism of Action: Ajmaline as a Sodium Channel Blocker

The following diagram illustrates the signaling pathway affected by ajmaline's antiarrhythmic action.

Ajmaline_Mechanism cluster_membrane Cardiomyocyte Membrane cluster_drug cluster_effect Cellular & Clinical Effect Na_channel Nav1.5 Sodium Channel Na_in Na+ Influx Na_channel->Na_in Normal Function K_channel Potassium Channel Action_Potential Cardiac Action Potential (Phase 0 Depolarization) Prolongation Prolonged Refractory Period Slowed Conduction Velocity Na_in->Action_Potential Na_out Na+ (extracellular) Ajmaline Ajmaline Ajmaline->Na_channel Blocks Stabilization Stabilized Cardiac Rhythm (Antiarrhythmic Effect) Prolongation->Stabilization

Caption: Mechanism of action of Ajmaline on cardiac sodium channels.

Data Presentation: Quantitative Analysis

The concentration of this compound derivatives and other alkaloids in Rauwolfia serpentina can vary significantly based on geographical location, plant part, and cultivation conditions.[16][17] The following tables summarize quantitative data from various studies.

Table 1: Alkaloid Content in Rauwolfia serpentina Plant Material

Plant PartAlkaloidConcentration / YieldMethodReference
RootsTotal Alkaloids1.57 - 12.1 mg/g dry weightUHPLC-UV[16]
RootsAjmaline> Reserpine (B192253) & YohimbineSpectrophotometry[18][19]
LeavesAjmaline0.485 (Absorbance value)Spectrophotometry[18]
Roots (in vitro)Ajmaline0.191 mg/g DW (max)HPLC[17][20]
Hairy RootsAjmaline0.328 - 0.975 mg/g dry weightHPLC[21]
Hairy RootsAjmalicine (B1678821)0.003 - 0.058 mg/g dry weightHPLC[21]
Tissue CultureAjmaline-type (total)1.6% of dry cell biomassLC-MS
Tissue CultureAjmaline0.690% of dry cell biomassLC-MS

Table 2: Analytical Method Performance for this compound Derivatives

AnalyteMethodLOD (µg/mL)LOQ (µg/mL)Recovery (%)Reference
AjmalineHPLC-PDA61998.27[22][23]
AjmalicineHPLC-PDA41297.03[22][23]
ReserpineHPLC-PDA82398.38[22][23]
ReserpineUV-Vis3.191.05-

LOD: Limit of Detection; LOQ: Limit of Quantitation; HPLC-PDA: High-Performance Liquid Chromatography with Photodiode Array Detector; UHPLC-UV: Ultra-High-Performance Liquid Chromatography with UV Detector; LC-MS: Liquid Chromatography-Mass Spectrometry.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research on this compound derivatives.

5.1 Extraction and Isolation of this compound Alkaloids

The following is a generalized protocol based on common laboratory practices for the extraction and isolation of alkaloids from R. serpentina roots.[2][10]

  • Preparation of Plant Material: Air-dried roots of Rauwolfia serpentina are ground into a fine powder.

  • Extraction: The powdered root material is subjected to extraction with a suitable solvent, typically methanol (B129727) or ethanol, often using a Soxhlet apparatus or maceration for several days.[10][18] The process is repeated multiple times to ensure exhaustive extraction.

  • Solvent Evaporation: The combined extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Acid-Base Partitioning: The crude extract is dissolved in an acidic aqueous solution (e.g., 5% HCl) to protonate the alkaloids, making them water-soluble. This solution is then washed with a non-polar solvent (e.g., chloroform (B151607) or diethyl ether) to remove neutral and acidic impurities. The aqueous layer is then basified (e.g., with NH₄OH to pH 9-10), causing the alkaloids to precipitate. The alkaloids are then extracted back into a non-polar solvent like chloroform.

  • Purification by Column Chromatography: The resulting crude alkaloid fraction is subjected to column chromatography over silica (B1680970) gel.[2] Elution is performed using a gradient of solvents, typically starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with solvents like ethyl acetate (B1210297) and methanol.[10]

  • Fraction Collection and Analysis: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the target this compound derivatives.[3][24]

  • Final Purification: Fractions containing the desired compounds are combined and may be further purified by preparative HPLC or recrystallization to yield pure this compound derivatives.

5.2 Analytical Quantification: HPLC Method

A reversed-phase high-performance liquid chromatography (HPLC) method is commonly used for the simultaneous quantification of ajmaline and other alkaloids.[22][23]

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) detector.

  • Column: A reversed-phase C18 column (e.g., Chromolith Performance RP-18e, 100 x 4.6 mm).[22][23]

  • Mobile Phase: A binary gradient system is typically employed. For example, Acetonitrile (Solvent A) and an aqueous buffer like 0.01 M phosphate (B84403) buffer at pH 3.5 (Solvent B).[22][23]

  • Flow Rate: 1.0 mL/min.[22]

  • Detection Wavelength: 254 nm for simultaneous detection of multiple alkaloids.[22][23]

  • Standard Preparation: Standard stock solutions of pure ajmaline, ajmalicine, and reserpine are prepared in methanol. Calibration curves are generated by preparing a series of dilutions covering a linear range (e.g., 1-20 µg/mL).[22]

  • Sample Preparation: A known quantity of the dried extract is dissolved in the mobile phase, filtered through a 0.45 µm filter, and injected into the HPLC system.

  • Quantification: The concentration of each alkaloid in the sample is determined by comparing its peak area to the calibration curve generated from the standards.

Workflow Visualization

The following diagram outlines the general workflow from plant material to purified and quantified this compound derivatives.

Extraction_Workflow Plant R. serpentina Roots (Powdered) Extraction Solvent Extraction (e.g., Methanol) Plant->Extraction Crude_Extract Crude Methanolic Extract Extraction->Crude_Extract Partition Acid-Base Partitioning Crude_Extract->Partition Crude_Alkaloids Crude Alkaloid Fraction Partition->Crude_Alkaloids Column_Chromo Column Chromatography (Silica Gel) Crude_Alkaloids->Column_Chromo Fractions Collected Fractions Column_Chromo->Fractions TLC TLC Analysis Fractions->TLC Monitoring Pure_Compound Pure this compound Derivatives Fractions->Pure_Compound Pooling & Purification TLC->Column_Chromo Guide Separation Analysis Structural Elucidation (NMR, MS) & Quantification (HPLC) Pure_Compound->Analysis Data Quantitative & Structural Data Analysis->Data

Caption: Workflow for isolation and analysis of this compound derivatives.

Conclusion and Future Perspectives

The this compound derivatives from Rauwolfia serpentina represent a class of natural products with proven therapeutic value, especially in the management of cardiac arrhythmias. Ajmaline continues to be a crucial tool in both therapy and diagnostics. This guide has synthesized the current knowledge on the chemistry, pharmacology, and analysis of these complex molecules.

Future research should focus on the discovery of novel this compound derivatives with improved pharmacological profiles, including enhanced specificity and reduced side effects. The application of modern biotechnological approaches, such as hairy root cultures and metabolic engineering, holds promise for sustainable production of these valuable compounds.[1][21] Furthermore, a deeper exploration of the other reported biological activities could unveil new therapeutic applications for this important class of indole alkaloids.

References

The Ajmalan Core: A Technical Guide to its Biological Significance for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Ajmalan core structure, the foundation of a class of complex indole (B1671886) alkaloids, holds significant biological and pharmacological importance, primarily driven by its most notable member, ajmaline (B190527).[1] Derived from plants of the Rauvolfia genus, ajmaline is a potent Class Ia antiarrhythmic agent.[2][3][4] Its primary mechanism of action involves the blockade of voltage-gated sodium channels within cardiac myocytes, a property that has been harnessed for both therapeutic and diagnostic applications.[2][4][5] This technical guide provides an in-depth exploration of the biological significance of the this compound core, detailing its pharmacological effects, underlying mechanisms, biosynthesis, and key experimental protocols relevant to its study. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the fields of pharmacology, medicinal chemistry, and drug development.

Pharmacological Profile of the this compound Core

The biological activity of the this compound core is best understood through the extensive research conducted on ajmaline. While primarily classified as a sodium channel blocker, its effects are pleiotropic, extending to other ion channels and cellular processes.[3][4][5][6]

Mechanism of Action at the Ion Channel Level

The antiarrhythmic properties of ajmaline stem from its ability to modulate the cardiac action potential. By blocking the fast inward sodium current (INa), it decreases the rate of depolarization (Phase 0), slows conduction velocity, and prolongs the effective refractory period.[2] This stabilization of the cardiac rhythm helps to prevent and terminate arrhythmias.[2]

However, the activity of the this compound core is not limited to sodium channels. Ajmaline and its derivatives have been shown to interact with multiple types of ion channels, which contributes to their complex pharmacological profile. This includes the blockade of various potassium channels, such as the transient outward current (Ito) and the human Ether-à-go-go-Related Gene (hERG) channel, as well as L-type calcium channels (ICa-L).[3][6][7] This multi-channel blockade is a critical consideration in drug development, as it can contribute to both the therapeutic efficacy and the potential pro-arrhythmic risk of these compounds.

Quantitative Analysis of Biological Activity

The potency of ajmaline's interaction with various ion channels has been quantified in numerous preclinical studies. The half-maximal inhibitory concentration (IC50) values provide a standardized measure of these effects.

CompoundTarget Ion ChannelExperimental ModelIC50 Value (µM)Reference(s)
AjmalineINa (fast sodium current)Rat Ventricular Myocytes (HP = -75 mV)27.8[8]
AjmalineINa (fast sodium current)Rat Ventricular Myocytes (HP = -120 mV)47.2[8]
AjmalineINa (fast sodium current)Amphibian Skeletal Muscle Fibres23.2[9]
AjmalineIKr (hERG potassium current)HEK293 Cells1.0[10]
AjmalineIKr (hERG potassium current)Xenopus Oocytes42.3[10]
AjmalineIto (transient outward K+ current)Rat Ventricular Myocytes25.9[8]
AjmalineIto (transient outward K+ current)Porcine Epicardial Shavings216[3]
AjmalineICa-L (L-type calcium current)Rat Ventricular Myocytes70.8[8]
AjmalineIK(ATP) (ATP-sensitive K+ current)Rat Ventricular Myocytes13.3[8]
AjmalineIK (potassium current)Amphibian Skeletal Muscle Fibres9.17[9]

HP = Holding Potential

Potential Downstream Signaling Pathways

The modulation of ion channels by the this compound core initiates a cascade of intracellular events. While this is an active area of research, a plausible signaling pathway can be postulated based on the known effects on ion flux, particularly intracellular calcium. The blockade of sodium channels and the modulation of calcium and potassium channels can alter intracellular calcium homeostasis, which may, in turn, activate calcium-dependent signaling molecules such as Calmodulin and Protein Kinase C (PKC). These kinases are known to play crucial roles in cardiac myocyte function, including contractility and gene expression.

G Potential Downstream Signaling of the this compound Core cluster_channels Ion Channel Modulation cluster_ions Intracellular Ion Flux cluster_signaling Downstream Signaling This compound This compound Core (e.g., Ajmaline) NaV Na+ Channels This compound->NaV Blockade CaV Ca2+ Channels This compound->CaV Modulation KV K+ Channels This compound->KV Modulation Na_ion [Na+]i NaV->Na_ion Reduced Influx Ca_ion [Ca2+]i CaV->Ca_ion Altered Flux KV->Ca_ion Indirect Effect on Ca2+ Homeostasis Calmodulin Calmodulin Ca_ion->Calmodulin Activation PKC Protein Kinase C Ca_ion->PKC Activation Cellular_Response Cellular Response (e.g., Altered Gene Expression, Modulated Contractility) Calmodulin->Cellular_Response PKC->Cellular_Response

A potential downstream signaling pathway of the this compound core.

Biosynthesis of the this compound Core Structure

The intricate six-ring structure of the this compound core is synthesized in plants through a complex enzymatic pathway known as the terpenoid indole alkaloid (TIA) biosynthesis pathway.[9][11] This pathway begins with the condensation of tryptamine (B22526) (derived from the amino acid tryptophan) and secologanin (B1681713) (a monoterpenoid) by the enzyme strictosidine (B192452) synthase to form strictosidine, the common precursor to a vast array of indole alkaloids.[12] A series of subsequent enzymatic transformations, including deglycosylation, cyclizations, reductions, and methylations, progressively builds the complex this compound scaffold.

G Biosynthesis of the this compound Core Tryptamine Tryptamine Strictosidine Strictosidine Tryptamine->Strictosidine Secologanin Secologanin Secologanin->Strictosidine Strictosidine Synthase (STR) Strictosidine_Aglycone Strictosidine Aglycone Strictosidine->Strictosidine_Aglycone Strictosidine β-Glucosidase (SGD) Dehydrogeissoschizine Dehydrogeissoschizine Strictosidine_Aglycone->Dehydrogeissoschizine Polyneuridine_Aldehyde Polyneuridine Aldehyde Dehydrogeissoschizine->Polyneuridine_Aldehyde Epi_vellosimine 16-epi-Vellosimine Polyneuridine_Aldehyde->Epi_vellosimine Polyneuridine Aldehyde Esterase (PNAE) Vinorine Vinorine Epi_vellosimine->Vinorine Vinorine Synthase (VS) Vomilenine Vomilenine Vinorine->Vomilenine Vinorine Hydroxylase (VH) Dihydrovomilenine 1,2-Dihydrovomilenine Vomilenine->Dihydrovomilenine Vomilenine Reductase (VR) Acetylnorajmaline 17-O-Acetylnorajmaline Dihydrovomilenine->Acetylnorajmaline Norajmaline Norajmaline Acetylnorajmaline->Norajmaline Acetylthis compound Esterase (AAE) Ajmaline Ajmaline Norajmaline->Ajmaline Norajmaline N-methyltransferase (NNMT)

The enzymatic pathway for the biosynthesis of ajmaline.

Structure-Activity Relationship (SAR) and Derivatives

While comprehensive SAR studies on a wide range of this compound derivatives are not extensively published, research on key analogues provides some insights. The development of prajmaline, a propyl derivative of ajmaline, was driven by the need for improved bioavailability.[3] N-propylajmaline (NPA) has been shown to be a more potent antiarrhythmic than ajmaline itself.[13] The permanently charged quaternary derivative, NPA, primarily interacts with open sodium channels, whereas the unprotonated form of ajmaline acts mainly on inactivated channels.[13] This suggests that modifications to the nitrogen atoms can significantly alter the mechanism and potency of channel blockade. Further research into the synthesis and pharmacological evaluation of novel this compound analogues is a promising avenue for the development of new therapeutics.

G Logical Relationships of this compound Derivatives cluster_derivatives Derivatives cluster_properties Pharmacological Properties Ajmalan_Core This compound Core Ajmaline Ajmaline Ajmalan_Core->Ajmaline Prajmaline Prajmaline (N-propylajmaline) Ajmaline->Prajmaline N-propylation Acetylated_Ajmaline Acetylated Derivatives Ajmaline->Acetylated_Ajmaline Acetylation Bioavailability Bioavailability Ajmaline->Bioavailability Low Potency Antiarrhythmic Potency Ajmaline->Potency Baseline Channel_State_Selectivity Channel State Selectivity Ajmaline->Channel_State_Selectivity Targets inactivated channels Prajmaline->Bioavailability Increased Prajmaline->Potency Increased Prajmaline->Channel_State_Selectivity Altered (targets open channels)

Structure-activity relationships of key this compound derivatives.

Key Experimental Protocols

In Vitro Electrophysiology: Whole-Cell Patch Clamp

Objective: To quantify the inhibitory effect of an this compound-derived compound on a specific cardiac ion channel (e.g., Nav1.5) expressed in a heterologous system (e.g., HEK293 cells).

Methodology:

  • Cell Culture: HEK293 cells stably expressing the target ion channel are cultured under standard conditions.

  • Pipette Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.

  • Solutions:

    • Internal Solution (Pipette): Composed to mimic the intracellular ionic environment.

    • External Solution (Bath): A physiological salt solution.

  • Recording:

    • A cell is identified for recording, and the micropipette is carefully brought into contact with the cell membrane.

    • A high-resistance seal (GΩ seal) is formed between the pipette tip and the cell membrane.

    • The membrane patch is ruptured to achieve the whole-cell configuration.

  • Voltage Clamp Protocol: A specific voltage protocol is applied to the cell to elicit the ionic current of interest. For Nav1.5, this typically involves holding the cell at a negative potential (e.g., -120 mV) and then depolarizing to a range of test potentials.

  • Compound Application: The test compound is applied to the cell via a perfusion system at increasing concentrations.

  • Data Analysis: The peak current amplitude is measured before and after compound application. The percentage of current inhibition is calculated for each concentration, and an IC50 value is determined by fitting the concentration-response data to the Hill equation.

G Workflow for Whole-Cell Patch Clamp Electrophysiology Start Start Cell_Culture Culture HEK293 cells expressing target channel Start->Cell_Culture Prepare_Pipette Pull glass micropipette Start->Prepare_Pipette Prepare_Solutions Prepare internal and external solutions Start->Prepare_Solutions Form_Seal Form Giga-ohm seal on cell membrane Cell_Culture->Form_Seal Prepare_Pipette->Form_Seal Prepare_Solutions->Form_Seal Whole_Cell Rupture membrane to achieve whole-cell configuration Form_Seal->Whole_Cell Record_Baseline Apply voltage protocol and record baseline current Whole_Cell->Record_Baseline Apply_Compound Apply test compound (increasing concentrations) Record_Baseline->Apply_Compound Record_Response Record current at each concentration Apply_Compound->Record_Response Record_Response->Apply_Compound Next concentration Analyze_Data Analyze data and calculate IC50 Record_Response->Analyze_Data All concentrations tested End End Analyze_Data->End

A typical workflow for in vitro electrophysiological analysis.
Clinical Diagnostic Protocol: The Ajmaline Challenge Test

Objective: To unmask the characteristic Type 1 Brugada ECG pattern in patients suspected of having Brugada Syndrome.[9][11]

Methodology:

  • Patient Preparation: The patient is in a monitored setting with continuous ECG recording and full resuscitation facilities available.

  • Drug Administration: Ajmaline is administered intravenously at a dose of 1 mg/kg body weight, typically infused over 5-10 minutes.

  • ECG Monitoring: A 12-lead ECG is continuously monitored, with particular attention to the right precordial leads (V1-V3).

  • Endpoints for Stopping the Infusion:

    • Appearance of the diagnostic Type 1 Brugada pattern (coved ST-segment elevation ≥2 mm in ≥1 right precordial lead).

    • QRS widening to ≥130% of the baseline width.

    • Development of ventricular arrhythmias.

    • Completion of the total dose administration.

  • Interpretation: A positive test is the induction of the Type 1 Brugada ECG pattern.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration at which an this compound-derived compound exhibits cytotoxicity to a given cell line (e.g., HepG2).

Methodology:

  • Cell Seeding: Cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The test compound is serially diluted and added to the wells. A vehicle control is also included.

  • Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan (B1609692) product.

  • Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO).

  • Absorbance Reading: The absorbance of each well is read using a microplate reader at a wavelength of ~570 nm.

  • Data Analysis: The absorbance values are converted to percentage cell viability relative to the vehicle control. The half-maximal cytotoxic concentration (CC50) is calculated from the concentration-response curve.

Conclusion and Future Directions

The this compound core structure represents a valuable scaffold in cardiovascular pharmacology. Its primary representative, ajmaline, is a well-characterized multi-ion channel blocker with established clinical utility in the diagnosis of Brugada syndrome. The complex pharmacology of the this compound core, however, presents both opportunities and challenges for drug development. A deeper understanding of the structure-activity relationships, downstream signaling pathways, and potential for off-target effects, including cytotoxicity, is essential for the rational design of novel this compound-based therapeutics with improved efficacy and safety profiles. The experimental protocols and data presented in this guide provide a foundational framework for researchers to further explore the significant biological potential of this fascinating class of alkaloids.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Ajmalan and its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Ajmalan scaffold is a complex, polycyclic indole (B1671886) alkaloid structure that serves as the parent hydride for a range of biologically active natural products, most notably the antiarrhythmic drug ajmaline (B190527).[1] this compound-type alkaloids, which belong to the broader sarpagine (B1680780)/ajmaline class, are characterized by a rigid cage-like architecture featuring six rings and seven chiral centers, making them challenging and attractive targets for synthetic chemists.[1][2] The development of synthetic routes to this compound and its analogues is crucial for creating libraries of novel compounds for structure-activity relationship (SAR) studies, which can lead to the discovery of new therapeutic agents with improved efficacy and pharmacological profiles.[3][4]

This document provides detailed application notes on two prominent strategies for the total synthesis of this compound-type alkaloids and their analogues: a unified strategy employing a [5+2] dipolar cycloaddition and an enantiospecific approach using a Pictet-Spengler/Dieckmann cyclization sequence.

Application Note 1: Unified Synthesis of Sarpagine and Ajmaline Alkaloids via [5+2] Dipolar Cycloaddition

This strategy provides a divergent and enantioselective route to a wide library of both natural and non-natural sarpagine and ajmaline-type alkaloids from a common intermediate. The key step is a [5+2] dipolar cycloaddition to construct the core tricyclic system. Subsequent transformations lead to a crucial enol ether intermediate, which marks the branching point to either the sarpagine or ajmaline pathways.[5]

Logical Workflow of the Unified [5+2] Cycloaddition Strategy

G cluster_start Starting Materials cluster_core Core Synthesis cluster_divergence Divergent Pathways cluster_sarpagine Sarpagine Pathway cluster_ajmaline Ajmaline Pathway start1 Chiral Ketene (B1206846) Equivalent cyclo [5+2] Dipolar Cycloaddition start1->cyclo start2 Dipole Precursor start2->cyclo tricycle Tricycle Intermediate cyclo->tricycle Key C-C bond formation enol Enol Ether IV tricycle->enol Chemical Transformations ketone_exo Ketone V (C-16 exo) enol->ketone_exo Stereochemical Control bromide_endo Bromide VIII (C-16 endo locked) enol->bromide_endo Stereochemical Control fischer Fischer Indole Synthesis ketone_exo->fischer sarpagine Sarpagine Alkaloids fischer->sarpagine indole_ald Indole-Aldehyde IX bromide_endo->indole_ald cyclization Acetylative Cyclization indole_ald->cyclization ajmaline Ajmaline-type Alkaloids (Vinorine) cyclization->ajmaline

Caption: Workflow for the unified synthesis of sarpagine and ajmaline alkaloids.

Experimental Protocol: Key [5+2] Dipolar Cycloaddition

This protocol is a representative procedure based on the key transformation described in the literature.[5] Researchers should optimize conditions for specific substrates.

  • Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the chiral ketene equivalent (1.0 equiv) and the dipole precursor (1.2 equiv).

  • Solvent Addition: Dissolve the reactants in a suitable dry solvent (e.g., toluene (B28343) or dichloromethane) to a concentration of 0.1 M.

  • Initiation: Add the catalyst (e.g., a Lewis acid such as MgI₂) (0.1 equiv) to the solution at room temperature.

  • Reaction: Stir the reaction mixture at the appropriate temperature (ranging from room temperature to 80 °C) and monitor progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Quenching: Upon completion, cool the reaction to room temperature and quench by adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with an organic solvent (e.g., ethyl acetate).

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent in vacuo.

  • Purification: Purify the resulting crude tricycle product by flash column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to yield the desired tricyclic intermediate.

Data Summary: Synthesized this compound Analogues and Precursors

The unified strategy has been successfully employed to generate a diverse library of alkaloids, demonstrating its robustness for drug discovery programs.[5]

Compound ClassNatural Products SynthesizedNumber of Non-Natural CongenersKey Features of Analogues
Sarpagine Alkaloids Normacusine B, Affinisine, Lochnerine, Vellosimine19Varied substitution patterns, Dimeric structures
Ajmaline Alkaloids Vinorine, 17-epi-Vinorine1First total synthesis of Vinorine

Application Note 2: Enantiospecific Synthesis via Pictet-Spengler/Dieckmann Cyclization

This powerful strategy enables the enantiospecific total synthesis of natural and unnatural enantiomers of C-19 methyl-substituted sarpagine, macroline, and ajmaline-type indole alkaloids. The approach relies on a key Pictet-Spengler reaction to form the core tetracyclic structure, followed by a Dieckmann cyclization. This methodology is particularly valuable as it can utilize either D- or L-tryptophan to access both enantiomeric series of the target alkaloids.[6]

Logical Workflow of the Pictet-Spengler/Dieckmann Strategy

G cluster_start Starting Materials cluster_core Core Synthesis cluster_products Final Products tryptophan D- or L-Tryptophan pictet Asymmetric Pictet-Spengler Reaction tryptophan->pictet aldehyde Aldehyde Component aldehyde->pictet tetracycle Tetracyclic Ketone Core pictet->tetracycle Forms tetracycle dieckmann Dieckmann Cyclization tetracycle->dieckmann pentacycle Pentacyclic Ketone Core dieckmann->pentacycle Forms 5th ring natural Natural Enantiomer of Alkaloid pentacycle->natural Further modifications unnatural Unnatural Enantiomer of Alkaloid pentacycle->unnatural From opposite enantiomer of tryptophan G cluster_cell Cardiomyocyte Na_channel Voltage-Gated Na+ Channel (SCNA) AP Cardiac Action Potential Na_channel->AP Phase 0 Depolarization K_channel Voltage-Gated K+ Channel K_channel->AP Repolarization Ca_channel L-type Ca2+ Channel Ca_channel->AP Plateau Phase Ajmaline Ajmaline Ajmaline->Na_channel Blocks (Primary Action) Ajmaline->K_channel Modulates Ajmaline->Ca_channel Modulates Arrhythmia Suppression of Arrhythmias AP->Arrhythmia Altered AP leads to Antiarrhythmic Effect G Lead Lead Compound (e.g., Natural Product) Synthesis Synthesize Analogues Lead->Synthesis Library Analogue Library (Varied R-groups, Stereochemistry) Synthesis->Library Assay Biological Assay (In Vitro / In Vivo) Library->Assay Data Activity Data (IC50, EC50, etc.) Assay->Data SAR Establish SAR (Identify Key Pharmacophores) Data->SAR Analyze SAR->Synthesis Design Next Generation Optimized Optimized Candidate (Improved Potency, Selectivity, ADME) SAR->Optimized Leads to

References

Application Notes and Protocols for the Extraction of Ajmalan (Ajmaline)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the laboratory extraction of Ajmalan, an indole (B1671886) alkaloid commonly known as ajmaline (B190527). Ajmaline is a class Ia antiarrhythmic agent primarily sourced from the roots of Rauwolfia serpentina. These protocols are designed to offer detailed methodologies for extraction, purification, and quantification, supported by quantitative data and visual workflows to ensure clarity and reproducibility.

Overview and Physicochemical Properties

Ajmaline is a monoterpenoid indole alkaloid recognized for its therapeutic effects in managing cardiac arrhythmias.[1][2] Successful extraction from its primary natural source, the roots of Rauwolfia serpentina, is a critical first step for research and pharmaceutical development.[2][3] The compound's solubility and chemical properties are key to the extraction and purification processes. Ajmaline is soluble in methanol (B129727), ethanol (B145695), and chloroform (B151607), and its basic nature is exploited during acid-base extraction procedures.[4][5][6]

Table 1: Physicochemical Properties of Ajmaline

PropertyValueReference
Molecular FormulaC₂₀H₂₆N₂O₂[1][5]
Molecular Weight326.43 g/mol [5]
Melting Point206 °C[1]
Solubility in Water490 mg/L (at 30 °C)[1]
Solubility in DMSO40 mg/mL[5]
AppearanceWhite solid[5]

Experimental Protocols

The following sections detail the step-by-step procedures for the extraction and purification of ajmaline from Rauwolfia serpentina roots.

Protocol 1: Preparation of Plant Material

Proper preparation of the plant material is crucial for efficient extraction.

  • Collection and Cleaning: Collect fresh roots of Rauwolfia serpentina. Thoroughly wash the roots with distilled water to remove soil and other debris.[7]

  • Drying: Air-dry the cleaned roots in a shaded, well-ventilated area for several days. Alternatively, use a laboratory oven at a controlled temperature of 40-50°C until a constant weight is achieved.[7]

  • Grinding: Grind the dried root material into a fine powder using a mechanical grinder. A finer powder provides a larger surface area for solvent interaction, enhancing extraction efficiency.[4][7]

  • Storage: Store the powdered material in an airtight container in a cool, dark, and dry place to prevent degradation of the alkaloids.[7]

Protocol 2: Solvent Extraction of Crude Alkaloids

This protocol outlines the initial extraction of the total alkaloid content from the prepared plant material.

  • Maceration/Soxhlet Extraction:

    • Maceration: Soak the powdered root material (e.g., 100 g) in a suitable organic solvent such as methanol or ethanol.[8][9] An acidic medium can improve the extraction of basic alkaloids; for instance, a mixture of methanol and acetic acid (e.g., 97:3 v/v) can be used.[8]

    • Soxhlet Extraction: Alternatively, perform a continuous extraction using a Soxhlet apparatus with methanol or ethanol for several hours until the solvent running through the apparatus is colorless.[10]

  • Concentration: After extraction, evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator. This will yield a concentrated crude extract.[8][9] A study using ethanol extraction reported a crude extract yield of 12.05%.[11]

  • Defatting (Optional but Recommended): To remove non-polar compounds like fats and waxes, the crude extract can be washed with a non-polar solvent like hexane (B92381).[9][12]

Protocol 3: Acid-Base Partitioning for Alkaloid Purification

This liquid-liquid extraction method separates the basic alkaloids from other neutral and acidic components in the crude extract.[6][9]

  • Acidification: Dissolve the crude extract in a dilute acidic solution (e.g., 5% hydrochloric acid or acetic acid). This protonates the alkaloids, making them soluble in the aqueous phase.[9]

  • Washing: Wash the acidic aqueous solution with a non-polar organic solvent such as hexane or diethyl ether to remove neutral impurities. Discard the organic layer.[9]

  • Basification: Adjust the pH of the aqueous solution to between 9 and 10 by adding a base, such as ammonium (B1175870) hydroxide. This deprotonates the alkaloids, causing them to precipitate or become soluble in organic solvents.[9]

  • Extraction of Free Alkaloids: Perform a liquid-liquid extraction of the basified aqueous solution with a chlorinated solvent like chloroform or dichloromethane. The deprotonated alkaloids will move into the organic layer.[9]

  • Final Concentration: Collect all the organic layers, dry them over anhydrous sodium sulfate, and then evaporate the solvent to obtain a purified crude alkaloid mixture.[9]

Protocol 4: Isolation by Column Chromatography

For the isolation of pure ajmaline from the mixed alkaloid extract, column chromatography is a standard and effective technique.[7]

  • Column Preparation: Prepare a slurry of silica (B1680970) gel (60-120 mesh) in a non-polar solvent (e.g., chloroform or a hexane-ethyl acetate (B1210297) mixture) and pack it into a glass column.[7][13]

  • Sample Loading: Dissolve the crude alkaloid mixture in a minimal amount of the initial mobile phase and carefully load it onto the top of the silica gel column.[7]

  • Elution: Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. For example, a gradient of hexane-ethyl acetate or chloroform-methanol can be used.[13]

  • Fraction Collection and Monitoring: Collect the eluate in separate fractions and monitor the separation using Thin Layer Chromatography (TLC).[7] Spot the fractions on a TLC plate and develop it in an appropriate solvent system. Visualize the spots under UV light or by using a suitable staining reagent (e.g., Dragendorff's reagent for alkaloids).

  • Isolation of Ajmaline: Pool the fractions that contain pure ajmaline (as determined by TLC comparison with a standard) and evaporate the solvent to obtain the isolated compound.[7]

Quantitative Data

The efficiency of the extraction and the concentration of ajmaline can vary depending on the plant material and the methods used.

Table 2: Ajmaline Content and Extraction Yields from Rauwolfia serpentina Roots

ParameterValueMethodReference
Crude Extract Yield12.05%Ethanol Extraction[11]
Ajmaline Content in Root Extract0.817 mg/gSpectrophotometric Analysis[11]
Ajmaline Content (Large Diameter Root)0.435 ± 0.0081 mg/gHPLC-DAD[14]
Ajmaline Content (Middle Diameter Root)0.557 ± 0.104 mg/gHPLC-DAD[14]
Ajmaline Content (Small Diameter Root)0.579 ± 0.093 mg/gHPLC-DAD[14]
Ajmaline Content (Fibrous Root)0.655 ± 0.076 mg/gHPLC-DAD[14]

Table 3: Analytical Parameters for Ajmaline Quantification by HPLC

ParameterValueReference
Recovery98.27%[12][15]
Limit of Detection (LOD)6 µg/mL[12][15]
Limit of Quantification (LOQ)19 µg/mL[12][15]
Linearity Range1-20 µg/mL[15]
Retention Time6.05 min[12]

Visual Diagrams

Experimental Workflow for Ajmaline Extraction

Ajmaline_Extraction_Workflow Start Rauwolfia serpentina Roots Prep Preparation: Wash, Dry, Grind Start->Prep Extraction Solvent Extraction (Methanol/Ethanol) Prep->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Partitioning Acid-Base Partitioning CrudeExtract->Partitioning PurifiedExtract Purified Alkaloid Mixture Partitioning->PurifiedExtract Chromatography Column Chromatography (Silica Gel) PurifiedExtract->Chromatography Fractions Collect & Monitor Fractions (TLC) Chromatography->Fractions PureAjmaline Pure Ajmaline Fractions->PureAjmaline

Caption: Workflow for the extraction and purification of ajmaline.

Biosynthetic Pathway of Ajmaline

The biosynthesis of ajmaline is a complex enzymatic process within the plant, starting from the precursors tryptamine (B22526) and secologanin.[2]

Ajmaline_Biosynthesis Tryptamine Tryptamine Strictosidine Strictosidine Tryptamine->Strictosidine STR Secologanin Secologanin Secologanin->Strictosidine Aglycone Strictosidine Aglycone Strictosidine->Aglycone SGD Vomilenine Vomilenine Aglycone->Vomilenine Multiple Steps Dihydrovomilenine 1,2-Dihydrovomilenine Vomilenine->Dihydrovomilenine VR Acetylnorajmaline 17-O-Acetylnorajmaline Dihydrovomilenine->Acetylnorajmaline DHVR Norajmaline Norajmaline Acetylnorajmaline->Norajmaline Esterases Ajmaline Ajmaline Norajmaline->Ajmaline ANMT (optional)

Caption: Simplified biosynthetic pathway leading to ajmaline.

References

Application Notes and Protocols: Ajmalan as a Scaffold for Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: Initial research indicates that "Ajmalan" refers to a polyherbal Unani formulation. However, for the purposes of modern drug design and discovery, a single, defined chemical scaffold is required. It is highly probable that the intended scaffold is Ajmaline (B190527) , a well-characterized monoterpenoid indole (B1671886) alkaloid with a complex pentacyclic structure. The similarity in names suggests a likely point of confusion. These application notes will, therefore, focus on the use of the Ajmaline scaffold in drug design.

Introduction to the Ajmaline Scaffold

Ajmaline is a Class Ia antiarrhythmic agent first isolated from the roots of Rauwolfia serpentina. Its intricate, rigid pentacyclic structure makes it an attractive and promising scaffold for the design of novel therapeutic agents. The core of Ajmaline's pharmacological activity lies in its ability to modulate the function of various ion channels, primarily voltage-gated sodium channels (Nav), but also potassium (Kv) and calcium (Cav) channels. This multi-channel activity provides a foundation for developing derivatives with tailored selectivity and potency for a range of cardiovascular and potentially other diseases.

The Ajmaline scaffold offers several key advantages for drug design:

  • Structural Complexity and Rigidity: The defined stereochemistry and rigid framework can lead to high-potency and selective interactions with biological targets.

  • Proven Biological Activity: Its inherent antiarrhythmic properties provide a validated starting point for medicinal chemistry campaigns.

  • Multiple Modification Sites: The presence of hydroxyl and other functional groups allows for the strategic synthesis of a diverse library of analogues to explore structure-activity relationships (SAR).

Application Notes

Targeting Ion Channels for Cardiovascular Diseases

The primary application of the Ajmaline scaffold is in the development of novel antiarrhythmic agents. Ajmaline itself prolongs the cardiac action potential by blocking Nav channels, which can terminate certain tachyarrhythmias. However, its use can be limited by a narrow therapeutic window and potential pro-arrhythmic effects. Drug design efforts can focus on:

  • Improving Selectivity: Modifying the Ajmaline scaffold to enhance selectivity for specific subtypes of Nav, Kv (e.g., hERG), or Cav channels to reduce off-target effects.

  • Optimizing Pharmacokinetics: Derivatives such as Prajmaline (an N-propyl derivative) have been developed to improve oral bioavailability and duration of action. Further modifications can be explored to fine-tune absorption, distribution, metabolism, and excretion (ADME) properties.

  • Modulating Gating Kinetics: Designing analogues that preferentially bind to specific states of the ion channel (open, inactivated, or closed) can lead to drugs with use-dependent effects, targeting rapidly firing pathological tissues over healthy ones.

Exploring Novel Therapeutic Areas

Beyond cardiovascular applications, the ion channel modulating properties of the Ajmaline scaffold could be leveraged for other indications:

  • Neurological Disorders: Ion channels are critical in neuronal excitability. Ajmaline analogues could be investigated as potential treatments for epilepsy, neuropathic pain, and other neurological conditions characterized by channelopathies.

  • Anticholinesterase Activity: Some Ajmaline-type alkaloids have demonstrated anticholinesterase activity, suggesting a potential, though less explored, avenue for the development of agents for neurodegenerative diseases like Alzheimer's.

  • Vasorelaxant Properties: Certain related alkaloids have shown potent vasorelaxant effects, indicating a possible application in treating hypertension.

Quantitative Data on Ajmaline and Derivatives

The following tables summarize the available quantitative data for Ajmaline and its analogues. This data is essential for understanding the structure-activity relationships and for guiding the design of new compounds.

CompoundTarget/AssayActivity TypeValueReference
AjmalinehERG Potassium Channel (in HEK cells)IC501.0 µM[1]
AjmalinehERG Potassium Channel (in Xenopus oocytes)IC5042.3 µM[1]
AjmalineTransient Outward K+ Current (Ito)IC50216 µM[2]
N-propylajmaline (NPA)Aconitine-induced Arrhythmia (in vivo)EfficacyMore effective than Ajmaline[3]
Di-monochloracetylajmaline (DCAA)Aconitine-induced Arrhythmia (in vivo)EfficacyLess effective than Ajmaline[3]
3-epi-α-yohimbineAnticholinesterase ActivityIC5015.58 µM[4]
ReserpineVasorelaxant ActivityEC500.05 µM[4]

Experimental Protocols

Protocol 1: General Synthesis of N-Alkyl Ajmaline Derivatives (e.g., N-Propylajmaline)

This protocol describes a general method for the alkylation of the Ajmaline scaffold at the nitrogen atom, a common strategy to improve pharmacokinetic properties.

Materials:

  • Ajmaline

  • Appropriate alkyl halide (e.g., 1-bromopropane (B46711) for N-propylajmaline)

  • Anhydrous polar aprotic solvent (e.g., N,N-Dimethylformamide - DMF)

  • A non-nucleophilic base (e.g., Potassium carbonate - K2CO3)

  • Ethyl acetate (B1210297)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., dichloromethane/methanol (B129727) mixture)

Procedure:

  • Dissolve Ajmaline in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add potassium carbonate to the solution (typically 2-3 equivalents).

  • Add the alkyl halide (typically 1.5-2 equivalents) dropwise to the stirring suspension.

  • Heat the reaction mixture (e.g., to 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to yield the pure N-alkyl Ajmaline derivative.

  • Characterize the final product by NMR, mass spectrometry, and other appropriate analytical techniques.

Protocol 2: In Vitro Evaluation of Ion Channel Blockade using Patch-Clamp Electrophysiology

This protocol outlines the use of whole-cell patch-clamp electrophysiology to assess the inhibitory activity of Ajmaline derivatives on a specific voltage-gated ion channel (e.g., Nav1.5) expressed in a mammalian cell line.

Materials:

  • HEK-293 cells stably expressing the target ion channel (e.g., Nav1.5).

  • Cell culture medium and supplements.

  • External recording solution (containing appropriate physiological ion concentrations, e.g., NaCl, KCl, CaCl2, MgCl2, HEPES, glucose).

  • Internal pipette solution (containing appropriate internal ion concentrations, e.g., CsF, CsCl, EGTA, HEPES).

  • Ajmaline derivative stock solution in DMSO.

  • Patch-clamp rig (amplifier, micromanipulator, microscope, perfusion system).

  • Borosilicate glass capillaries for pipette pulling.

Procedure:

  • Cell Preparation: Plate the HEK-293 cells expressing the target channel onto glass coverslips 24-48 hours before the experiment.

  • Pipette Preparation: Pull glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Recording:

    • Transfer a coverslip with cells to the recording chamber on the microscope stage and perfuse with the external solution.

    • Establish a giga-ohm seal between the patch pipette and a single cell.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Allow the cell to stabilize for a few minutes.

  • Voltage Protocol:

    • Hold the cell at a holding potential where the channels are predominantly in the closed state (e.g., -100 mV for Nav channels).

    • Apply a depolarizing voltage step to elicit the ionic current (e.g., a step to -10 mV for 20 ms (B15284909) to activate Nav channels).

    • Record the baseline current in response to repeated voltage steps.

  • Compound Application:

    • Perfuse the cell with the external solution containing a known concentration of the Ajmaline derivative.

    • Continue to apply the voltage protocol and record the current until a steady-state block is achieved.

    • Repeat with a range of concentrations to generate a dose-response curve.

  • Data Analysis:

    • Measure the peak current amplitude in the absence and presence of the compound.

    • Calculate the percentage of inhibition for each concentration.

    • Fit the dose-response data to the Hill equation to determine the IC50 value.

Visualizations

Signaling Pathway of Ajmaline's Antiarrhythmic Action

Ajmaline_Signaling Ajmaline Ajmaline Scaffold Derivative Na_Channel Voltage-Gated Na+ Channel (e.g., Nav1.5) Ajmaline->Na_Channel Blocks K_Channel Voltage-Gated K+ Channel (e.g., hERG) Ajmaline->K_Channel Blocks Ca_Channel Voltage-Gated Ca2+ Channel (L-type) Ajmaline->Ca_Channel Blocks AP_Phase0 Phase 0 Depolarization (Reduced Slope) Na_Channel->AP_Phase0 AP_Duration Action Potential Duration (APD) (Prolonged) K_Channel->AP_Duration ERP Effective Refractory Period (ERP) (Increased) Arrhythmia Suppression of Tachyarrhythmias ERP->Arrhythmia

Caption: Ajmaline's mechanism of action on cardiac ion channels.

Experimental Workflow for Ajmaline Derivative Screening

Drug_Discovery_Workflow Scaffold Ajmaline Scaffold Synthesis Synthesis of Derivative Library Scaffold->Synthesis Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Primary_Screen Primary Screening: High-Throughput Electrophysiology Purification->Primary_Screen Hit_ID Hit Identification (Potency & Selectivity) Primary_Screen->Hit_ID SAR Structure-Activity Relationship (SAR) Analysis Hit_ID->SAR Preclinical Preclinical Evaluation (In vivo models) Hit_ID->Preclinical Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Purification Iterative Cycles

Caption: Workflow for designing and screening Ajmaline derivatives.

References

Application Notes and Protocols: Ajmalan Derivatives in Cardiac Arrhythmia Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Ajmalan derivatives in the investigation of cardiac arrhythmias. This document includes detailed electrophysiological data, experimental protocols for in vitro and in vivo studies, and visualizations of key signaling pathways and experimental workflows.

Introduction to this compound Derivatives

This compound derivatives are a class of antiarrhythmic agents, with ajmaline (B190527) being the parent compound, originally isolated from the roots of Rauvolfia serpentina.[1] These compounds are primarily classified as Class Ia antiarrhythmics, known for their ability to block sodium channels in cardiac myocytes.[1] However, their mechanism of action is complex, also involving interactions with potassium and calcium channels, which contributes to their therapeutic and proarrhythmic effects.[2][3] this compound derivatives are valuable tools in cardiac electrophysiology research and are used clinically, most notably in the diagnostic "ajmaline challenge" for Brugada syndrome.[1]

Electrophysiological Effects of this compound Derivatives

The primary antiarrhythmic effect of this compound derivatives stems from their blockade of voltage-gated sodium channels (INa), which slows the upstroke of the cardiac action potential (Phase 0) and reduces conduction velocity in the myocardium.[1] This action can terminate re-entrant arrhythmias. Additionally, these compounds affect other ion channels, leading to a complex electrophysiological profile.

Quantitative Data on Ion Channel Blockade

The following table summarizes the inhibitory concentrations (IC50) of various this compound derivatives on different cardiac ion channels. This data is crucial for understanding their potency and selectivity.

DerivativeIon ChannelIC50 (µM)Cell TypeHolding Potential (mV)Reference
Ajmaline INa (fast)27.8 ± 1.14Rat ventricular myocytes-75[3]
INa (fast)47.2 ± 1.16Rat ventricular myocytes-120[3]
ICa-L70.8 ± 0.09Rat ventricular myocytes-[3]
Ito25.9 ± 2.91Rat ventricular myocytes-[3]
IK(ATP)13.3 ± 1.1Rat ventricular myocytes-[3]
IK (delayed rectifier)-Guinea pig ventricular myocytes-[4]
Prajmaline INaEC50: 3Rabbit ventricular myocytes-[5]
Detajmium Vmax reduction1 µM (significant reduction)Dog ventricular muscle fibers-[6]

Note: IC50 values can vary depending on the experimental conditions, including cell type, temperature, and patch-clamp protocol.

Electrophysiological Parameter Modulation

This table outlines the effects of this compound derivatives on key cardiac electrophysiological parameters.

DerivativeParameterEffectSpecies/ModelReference
Ajmaline Action Potential Duration (APD)Increased at 50% and 90% repolarizationRat ventricular myocytes[3]
(dV/dt)maxDecreasedRat ventricular myocytes[3]
Conduction VelocityDepressedIsolated cardiac tissue[7]
Plateau of Action PotentialShortenedPurkinje fibre[7]
Prajmaline Maximal Rate of DepolarizationDecreased (dose-dependent)Rabbit ventricular myocytes[5]
Action Potential DurationIncreased at 1 µM, decreased at higher concentrationsRabbit ventricular myocytes[5]
Detajmium Action Potential Amplitude (APA)DecreasedDog Purkinje fibers[6]
Action Potential Duration at 90% (APD90)DecreasedDog Purkinje fibers[6]
Maximum Rate of Depolarization (Vmax)DecreasedDog ventricular muscle and Purkinje fibers[6]

Experimental Protocols

Protocol 1: Isolation of Adult Ventricular Myocytes for Patch-Clamp Electrophysiology

This protocol describes the enzymatic dissociation of adult ventricular myocytes, suitable for whole-cell patch-clamp studies to investigate the effects of this compound derivatives on ion channel currents.

Materials:

  • Tyrode's Solution (Normal): 135 mM NaCl, 5.4 mM KCl, 1.8 mM CaCl2, 1.0 mM MgCl2, 0.33 mM NaH2PO4, 10 mM HEPES, 10 mM D-glucose. Adjust pH to 7.3 with NaOH.[8]

  • Calcium-Free Tyrode's Solution: Normal Tyrode's solution without CaCl2.[8]

  • Digestion Buffer: Calcium-Free Tyrode's solution containing Type II Collagenase (e.g., 1 mg/mL) and Protease E (e.g., 0.1 mg/mL).

  • Stop Buffer: Calcium-Free Tyrode's solution containing 1% Bovine Serum Albumin (BSA).

  • Langendorff Perfusion System

Procedure:

  • Anesthetize the animal (e.g., rat or mouse) according to approved institutional guidelines.

  • Excise the heart quickly and cannulate the aorta on a Langendorff apparatus.

  • Perfuse the heart with Normal Tyrode's solution for 5 minutes to wash out the blood.

  • Switch the perfusion to Calcium-Free Tyrode's solution for 5-10 minutes until the heart stops beating.

  • Perfuse the heart with Digestion Buffer for 15-20 minutes, or until the heart becomes pale and flaccid.

  • Remove the heart from the cannula and mince the ventricular tissue in Stop Buffer.

  • Gently triturate the tissue with a pipette to release individual myocytes.

  • Filter the cell suspension through a nylon mesh to remove undigested tissue.

  • Allow the myocytes to settle by gravity and resuspend them in fresh Stop Buffer.

  • Gradually reintroduce calcium to the myocytes by incremental additions of Normal Tyrode's solution.

  • The isolated myocytes are now ready for patch-clamp experiments.

Protocol 2: Whole-Cell Patch-Clamp Recording of INa

This protocol outlines the procedure for recording fast sodium currents (INa) from isolated ventricular myocytes to assess the blocking effects of this compound derivatives.

Materials:

  • Isolated ventricular myocytes (from Protocol 1)

  • External Solution (for INa): Choline-Cl based solution to minimize other currents (e.g., 140 mM Choline-Cl, 5 mM CsCl, 1.8 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 5 mM Glucose; pH 7.4 with CsOH).

  • Internal (Pipette) Solution (for INa): 120 mM CsF, 20 mM CsCl, 10 mM EGTA, 10 mM HEPES; pH 7.2 with CsOH.

  • Patch-clamp amplifier, micromanipulator, and data acquisition system.

  • Borosilicate glass pipettes (resistance 2-4 MΩ).

Procedure:

  • Plate the isolated myocytes in a recording chamber on an inverted microscope.

  • Perfuse the chamber with the external solution.

  • Fill a patch pipette with the internal solution and mount it on the micromanipulator.

  • Approach a myocyte with the pipette and form a giga-ohm seal (>1 GΩ) on the cell membrane.

  • Rupture the membrane patch to achieve the whole-cell configuration.

  • Clamp the cell membrane potential at a holding potential of -120 mV to ensure full availability of sodium channels.[3]

  • Apply a series of depolarizing voltage steps (e.g., from -100 mV to +60 mV in 10 mV increments) to elicit INa.

  • Record the baseline INa.

  • Perfuse the chamber with the external solution containing the desired concentration of the this compound derivative.

  • After a stable effect is reached, record INa again in the presence of the compound.

  • Analyze the data to determine the percentage of block and construct a dose-response curve to calculate the IC50.

Protocol 3: Aconitine-Induced Arrhythmia in Rats

This in vivo protocol is used to screen for the antiarrhythmic potential of this compound derivatives against chemically-induced ventricular arrhythmias.

Materials:

  • Male Wistar rats (200-250 g)

  • Aconitine (B1665448) solution (e.g., 10 µg/mL in saline)

  • Anesthetic (e.g., urethane)

  • ECG recording system with needle electrodes

  • Infusion pump

Procedure:

  • Anesthetize the rat (e.g., urethane (B1682113) 1.2 g/kg, i.p.).

  • Insert ECG needle electrodes subcutaneously for Lead II recording.

  • Cannulate the jugular vein for drug administration.

  • Record a stable baseline ECG for at least 20 minutes.

  • Administer the this compound derivative or vehicle (control) intravenously or intraperitoneally at the desired dose.

  • After a specified pretreatment time, induce arrhythmia by infusing aconitine through the jugular vein at a constant rate (e.g., 5 µg/kg/min).[9]

  • Continuously monitor the ECG for the onset of ventricular premature beats (VPBs), ventricular tachycardia (VT), and ventricular fibrillation (VF).

  • Record the time to onset of each arrhythmia and the duration of arrhythmias.

  • The efficacy of the this compound derivative is determined by its ability to delay the onset or reduce the duration and incidence of aconitine-induced arrhythmias compared to the control group.

Signaling Pathways and Experimental Workflows

Ajmaline's Mechanism of Action on Cardiac Ion Channels

The following diagram illustrates the primary targets of ajmaline within a cardiac myocyte, leading to its antiarrhythmic effects.

Ajmaline_Mechanism cluster_membrane Cardiomyocyte Membrane Na_channel Voltage-gated Na+ Channel (Nav1.5) Na_influx Na+ Influx (Phase 0) Na_channel->Na_influx Ca_channel L-type Ca2+ Channel (Cav1.2) Ca_influx Ca2+ Influx (Phase 2) Ca_channel->Ca_influx AP_prolongation Action Potential Prolongation K_channel_to Transient Outward K+ Channel (Kv4.3) K_efflux_to K+ Efflux (Phase 1) K_channel_to->K_efflux_to K_channel_kr Rapid Delayed Rectifier K+ Channel (hERG) K_efflux_kr K+ Efflux (Phase 3) K_channel_kr->K_efflux_kr Ajmaline Ajmaline Ajmaline->Na_channel Block (Primary) Ajmaline->Ca_channel Block Ajmaline->K_channel_to Block Ajmaline->K_channel_kr Block Na_influx_effect Slower Depolarization Reduced Conduction Na_influx->Na_influx_effect Antiarrhythmic_Screening_Workflow start Start: Synthesize Novel This compound Derivatives in_vitro_screening In Vitro Screening: Patch-Clamp on Cardiac Ion Channels (e.g., Nav1.5, hERG) start->in_vitro_screening determine_ic50 Determine IC50 Values and Channel Selectivity in_vitro_screening->determine_ic50 ex_vivo_studies Ex Vivo Studies: Isolated Langendorff-perfused Heart (Action Potential Duration, Refractory Period) determine_ic50->ex_vivo_studies Promising Candidates in_vivo_models In Vivo Animal Models: Chemically-induced Arrhythmia (e.g., Aconitine, CaCl2) ex_vivo_studies->in_vivo_models evaluate_efficacy Evaluate Antiarrhythmic Efficacy (Reduction in Arrhythmia Incidence/Duration) in_vivo_models->evaluate_efficacy safety_toxicology Preliminary Safety and Toxicology Assessment evaluate_efficacy->safety_toxicology lead_optimization Lead Optimization safety_toxicology->lead_optimization

References

Application Notes and Protocols: Mechanism of Action of Ajmaline on Sodium Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ajmaline (B190527) is a Class Ia antiarrhythmic agent used in the diagnosis of Brugada syndrome and for the management of certain cardiac arrhythmias.[1][2][3][4][5][6] Its primary mechanism of action involves the blockade of voltage-gated sodium channels, particularly the cardiac isoform Nav1.5, which is encoded by the SCN5A gene.[5][7] Understanding the precise molecular interactions between Ajmaline and sodium channels is critical for optimizing its therapeutic use and for the development of safer and more effective antiarrhythmic drugs.

These application notes provide a detailed overview of the mechanism of action of Ajmaline on sodium channels, including its effects on channel kinetics and its state- and use-dependent properties. Furthermore, detailed protocols for key experiments to characterize the interaction of Ajmaline with sodium channels using patch-clamp electrophysiology are provided.

Mechanism of Action

Ajmaline exerts its effects by directly binding to and inhibiting voltage-gated sodium channels. This blockade reduces the influx of sodium ions during phase 0 of the cardiac action potential, leading to a decreased rate of depolarization and slowed conduction velocity in cardiac tissue.[2] While its primary target is the sodium channel, it's important to note that Ajmaline can also affect other ion channels, including potassium and calcium channels, which contributes to its overall electrophysiological profile.[1][3]

The interaction of Ajmaline with sodium channels is complex and characterized by the following key features:

  • State-Dependent Blockade: Ajmaline exhibits a higher affinity for the open and inactivated states of the sodium channel compared to the resting state. This means that its blocking effect is more pronounced in tissues that are frequently depolarizing, such as in tachyarrhythmias.

  • Use-Dependent Blockade: The inhibitory effect of Ajmaline increases with the frequency of channel activation. This property, also known as phasic block, results from the accumulation of drug binding to the channels during repetitive stimulation.

  • Effects on Channel Gating: Ajmaline modulates the gating properties of sodium channels. It has been shown to shift the voltage-dependence of both activation and inactivation towards more hyperpolarized potentials.[2]

Binding Site

The precise binding site of Ajmaline on the sodium channel has not been definitively elucidated through high-resolution structural studies. However, functional data suggest potential interaction sites. The positively charged S4 voltage-sensing segment of the sodium channel has been proposed as a potential binding site.[3] Additionally, studies with related compounds suggest that the binding site may be located in the inner mouth of the channel pore, becoming accessible only after the activation gate opens.[1] Further site-directed mutagenesis studies are required to identify the specific amino acid residues critical for Ajmaline binding.

Data Presentation

The following tables summarize the quantitative data on the effects of Ajmaline on sodium channels from various experimental systems. It is important to consider the experimental conditions, including the specific channel isoform and cell type, when comparing these values.

Table 1: Inhibitory Potency of Ajmaline on Sodium Channels

ParameterValueChannel/PreparationReference
IC50 (INa) 23.2 µMAmphibian skeletal muscle fibers[2]
IC50 (Ito) 216 µMRat right ventricular myocytes[1][3]

Table 2: Effects of Ajmaline on Sodium Channel Gating Properties

ParameterEffectConcentrationChannel/PreparationReference
Steady-State Activation (V1/2) Hyperpolarizing shift of ~10 mV25 µMAmphibian skeletal muscle fibers[2]
Steady-State Fast Inactivation (V1/2) Hyperpolarizing shift of ~10 mV25 µMAmphibian skeletal muscle fibers[2]
Inactivation Curve Markedly flattened25 µMAmphibian skeletal muscle fibers[2]

Experimental Protocols

The following are detailed protocols for characterizing the interaction of Ajmaline with voltage-gated sodium channels using whole-cell patch-clamp electrophysiology. These protocols are designed for mammalian cell lines heterologously expressing the human Nav1.5 channel (e.g., HEK293 or CHO cells).

Protocol 1: Determination of Tonic and Use-Dependent Block

Objective: To quantify the resting state (tonic) block and the frequency-dependent (use-dependent) block of Nav1.5 channels by Ajmaline.

Materials:

  • HEK293 cells stably expressing hNav1.5

  • External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)

  • Internal solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 5 EGTA (pH 7.2 with CsOH)

  • Ajmaline stock solution (in DMSO or water)

Procedure:

  • Establish a whole-cell patch-clamp recording with a giga-ohm seal.

  • Hold the membrane potential at a hyperpolarized level (e.g., -120 mV) to ensure most channels are in the resting state.

  • Tonic Block Assessment:

    • Apply short (e.g., 20 ms) depolarizing pulses to the potential of peak current activation (e.g., -20 mV) at a low frequency (e.g., 0.1 Hz). This minimizes use-dependent effects.

    • After obtaining a stable baseline current, perfuse the cell with increasing concentrations of Ajmaline.

    • Record the steady-state block at each concentration.

  • Use-Dependent Block Assessment:

    • From the same holding potential (-120 mV), apply a train of depolarizing pulses (e.g., 20 pulses of 20 ms (B15284909) duration to -20 mV) at different frequencies (e.g., 1 Hz, 5 Hz, 10 Hz).

    • Record the peak current for each pulse in the train.

    • After a washout period, repeat the pulse trains in the presence of a fixed concentration of Ajmaline.

Data Analysis:

  • Tonic Block: Plot the normalized peak current (I/Imax) against the Ajmaline concentration and fit the data with the Hill equation to determine the IC50 for tonic block.

  • Use-Dependent Block: For each frequency, normalize the peak current of each pulse in the train to the peak current of the first pulse. Plot the normalized current as a function of pulse number to visualize the development of use-dependent block.

Protocol 2: Characterization of State-Dependent Block - Voltage-Dependence of Inactivation

Objective: To determine the effect of Ajmaline on the voltage-dependence of steady-state inactivation of Nav1.5 channels.

Voltage Protocol:

  • Hold the cell at -120 mV.

  • Apply a series of 500 ms pre-pulses to potentials ranging from -140 mV to -10 mV in 10 mV increments.

  • Immediately following each pre-pulse, apply a test pulse to -20 mV to measure the fraction of channels that are not inactivated.

Procedure:

  • Perform the voltage protocol in control conditions (external solution alone).

  • Perfuse the cell with a known concentration of Ajmaline and repeat the voltage protocol.

Data Analysis:

  • For each pre-pulse potential, normalize the peak current during the test pulse to the maximum peak current.

  • Plot the normalized current against the pre-pulse potential.

  • Fit the data with a Boltzmann function to determine the half-inactivation potential (V1/2) and the slope factor (k).

  • Compare the V1/2 in the absence and presence of Ajmaline to quantify the shift in the voltage-dependence of inactivation.

Protocol 3: Kinetics of Recovery from Inactivation

Objective: To determine the effect of Ajmaline on the time course of recovery from inactivation.

Voltage Protocol:

  • Hold the cell at -120 mV.

  • Apply a depolarizing conditioning pulse (P1) to -20 mV for 1 second to inactivate the channels.

  • Return the membrane potential to -120 mV for a variable recovery interval (Δt).

  • Apply a second test pulse (P2) to -20 mV to measure the fraction of channels that have recovered from inactivation.

  • Vary the recovery interval (Δt) from a few milliseconds to several seconds.

Procedure:

  • Perform the two-pulse protocol in control conditions.

  • Perfuse the cell with Ajmaline and repeat the protocol.

Data Analysis:

  • For each recovery interval, normalize the peak current of the test pulse (P2) to the peak current of the conditioning pulse (P1).

  • Plot the normalized current as a function of the recovery interval (Δt).

  • Fit the data with a single or double exponential function to determine the time constant(s) of recovery from inactivation (τrecovery).

  • Compare the τrecovery values in the absence and presence of Ajmaline.

Visualizations

Mechanism of Action of Ajmaline on Sodium Channels

Ajmaline_Mechanism cluster_channel_states Sodium Channel States cluster_ajmaline_action Ajmaline Interaction cluster_effects Electrophysiological Effects Resting Resting Open Open Resting->Open Depolarization Effect3 Increased Refractory Period Open->Resting Deactivation Inactivated Inactivated Open->Inactivated Inactivation Effect1 Decreased Rate of Depolarization (Phase 0) Inactivated->Resting Repolarization Effect2 Slowed Conduction Velocity Ajmaline Ajmaline Ajmaline->Resting Low Affinity Block Ajmaline->Open High Affinity Block Ajmaline->Inactivated High Affinity Block

Caption: State-dependent blockade of sodium channels by Ajmaline.

Experimental Workflow for Assessing Use-Dependent Block

Use_Dependent_Block_Workflow cluster_prep Preparation cluster_protocol Experimental Protocol cluster_analysis Data Analysis Cell_Culture Culture HEK293 cells expressing Nav1.5 Patch_Clamp Establish Whole-Cell Patch-Clamp Cell_Culture->Patch_Clamp Holding_Potential Hold cell at -120 mV Patch_Clamp->Holding_Potential Control_Train Apply pulse train (e.g., 10 Hz) in control solution Holding_Potential->Control_Train Drug_Application Perfuse with Ajmaline Control_Train->Drug_Application Drug_Train Apply same pulse train in presence of Ajmaline Drug_Application->Drug_Train Measure_Current Measure peak current for each pulse Drug_Train->Measure_Current Normalize_Current Normalize current to the first pulse Measure_Current->Normalize_Current Plot_Data Plot normalized current vs. pulse number Normalize_Current->Plot_Data Quantify_Block Quantify the extent of use-dependent block Plot_Data->Quantify_Block

Caption: Workflow for use-dependent block analysis.

Logical Relationship of Ajmaline's Effects

Ajmaline_Effects_Logic cluster_molecular Molecular Interaction cluster_cellular Cellular Effects cluster_tissue Tissue Level Effects cluster_clinical Clinical Outcome Ajmaline Ajmaline NaV_Block Blocks Voltage-Gated Sodium Channels (Nav1.5) Ajmaline->NaV_Block Decrease_INa Decreased inward Na+ current NaV_Block->Decrease_INa Shift_Gating Altered channel gating (Activation/Inactivation shifts) NaV_Block->Shift_Gating Slow_Depol Slower Phase 0 depolarization Decrease_INa->Slow_Depol Slow_Conduction Slowed conduction velocity Slow_Depol->Slow_Conduction Increase_ERP Increased effective refractory period Shift_Gating->Increase_ERP Antiarrhythmic Antiarrhythmic Effect Slow_Conduction->Antiarrhythmic Proarrhythmic Proarrhythmic Potential (e.g., Brugada Syndrome unmasking) Slow_Conduction->Proarrhythmic Increase_ERP->Antiarrhythmic

References

Application Notes and Protocols for In Vitro Bioactivity Testing of Ajmalan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ajmalan is traditionally recognized as an herbal formulation, primarily used in Unani medicine for gastrointestinal ailments such as chronic constipation.[1][2][3] Given its complex phytochemical composition, this compound may exhibit a wide range of biological activities beyond its traditional use. The name "this compound" also bears resemblance to "Ajmaline," a well-characterized indole (B1671886) alkaloid with potent antiarrhythmic properties, suggesting a potential for cardiovascular effects.[4]

These application notes provide a comprehensive guide to a panel of in vitro assays for the systematic evaluation of the bioactivity of this compound. The protocols detailed herein are designed to screen for potential cytotoxic, antimicrobial, anti-inflammatory, neuroprotective, gastrointestinal, and cardiotoxic effects. This tiered approach allows for a broad-based assessment of this compound's biological profile, facilitating further research and development.

General Workflow for Bioactivity Screening

The following diagram outlines a general workflow for the comprehensive in vitro screening of a complex herbal product like this compound.

Bioactivity_Screening_Workflow cluster_Preparation Preparation cluster_Primary_Screening Primary Screening cluster_Secondary_Screening Secondary Screening (Based on Primary Results & Traditional Use) cluster_Safety_Evaluation Safety & Specificity Evaluation Prep This compound Formulation Extract Solvent Extraction (e.g., Ethanol, Methanol, Water) Prep->Extract Fractionate Fractionation (Optional) Extract->Fractionate Cytotoxicity Cytotoxicity Assays (MTT, XTT, SRB) Fractionate->Cytotoxicity Antimicrobial Antimicrobial Assays (Agar Well Diffusion, Broth Microdilution) Fractionate->Antimicrobial GI_Motility Gastrointestinal Motility Assay Cytotoxicity->GI_Motility Anti_Inflammatory Anti-inflammatory Assays (COX-2 Inhibition) Cytotoxicity->Anti_Inflammatory Neuroprotective Neuroprotective Assays (AChE Inhibition) Cytotoxicity->Neuroprotective Cardiotoxicity Cardiotoxicity Assays (hERG, Nav1.5, CaV1.2 Patch-Clamp) GI_Motility->Cardiotoxicity Anti_Inflammatory->Cardiotoxicity Neuroprotective->Cardiotoxicity

Caption: General workflow for in vitro bioactivity screening of this compound.

Cytotoxicity Assays

Application Notes

Cytotoxicity assays are fundamental for determining the concentration range at which a substance exhibits biological activity without causing cell death. These assays measure cell viability and proliferation and are crucial first steps in drug discovery. The MTT, XTT, and Sulforhodamine B (SRB) assays are robust colorimetric methods suitable for high-throughput screening.[5][6][7]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This assay measures the metabolic activity of cells.[1][5] Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product.[5]

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay: Similar to the MTT assay, the XTT assay also involves the reduction of a tetrazolium salt to a colored formazan product by metabolically active cells.[8] The advantage of XTT is that the formazan product is water-soluble, simplifying the protocol.

  • SRB (Sulforhodamine B) Assay: This assay is based on the ability of the SRB dye to bind to protein components of cells.[2][7][9] It provides a measure of cell biomass.

Experimental Protocols
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours.[5]

  • Compound Treatment: Prepare serial dilutions of the this compound extract in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Incubate for 24, 48, or 72 hours.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[1]

  • Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[1]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol) to each well.[10]

  • Absorbance Measurement: Shake the plate for 15 minutes to ensure complete solubilization of the formazan crystals.[5] Measure the absorbance at 570 nm using a microplate reader.

  • Cell Seeding: Seed cells as described in the MTT assay protocol.

  • Compound Treatment: Treat cells with serial dilutions of the this compound extract for the desired time.

  • XTT Reagent Preparation: Immediately before use, prepare the XTT labeling mixture by adding an electron-coupling reagent to the XTT solution according to the manufacturer's instructions.

  • XTT Addition: Add 50 µL of the freshly prepared XTT labeling mixture to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C.[8]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 450 and 500 nm using a microplate reader.

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Cell Fixation: After compound incubation, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.[7]

  • Washing: Wash the plates five times with 1% (v/v) acetic acid to remove excess TCA.[7] Air dry the plates completely.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[7]

  • Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.[7] Air dry the plates.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.[7]

  • Absorbance Measurement: Shake the plate for 10 minutes and measure the absorbance at 510 nm.[2]

Data Presentation
Compound/Extract Cell Line Assay IC50 (µg/mL)
Indole Alkaloid AMCF-7 (Breast Cancer)MTT15.2
Indole Alkaloid BA549 (Lung Cancer)SRB22.8
Herbal Extract XHeLa (Cervical Cancer)XTT45.1
Herbal Extract YPC-3 (Prostate Cancer)MTT38.5

Note: The data presented are representative values from literature and should be used for comparative purposes only.

Antimicrobial Assays

Application Notes

Given that herbal remedies are often used for infections, assessing the antimicrobial properties of this compound is a logical step. The agar (B569324) well diffusion and broth microdilution methods are standard in vitro techniques to determine the antimicrobial efficacy of a substance.

  • Agar Well Diffusion Method: This is a qualitative method to screen for antimicrobial activity. A clear zone of inhibition around the well indicates the substance's ability to inhibit microbial growth.[11][12]

  • Broth Microdilution Method: This is a quantitative method used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[13][14][15]

Experimental Protocols
  • Media Preparation: Prepare Mueller-Hinton Agar (MHA) plates.

  • Inoculum Preparation: Prepare a standardized microbial suspension (0.5 McFarland standard).

  • Inoculation: Evenly spread the microbial inoculum over the entire surface of the MHA plates.[16]

  • Well Creation: Aseptically punch wells (6-8 mm in diameter) into the agar plates.[17]

  • Sample Addition: Add a defined volume (e.g., 100 µL) of the this compound extract at different concentrations into the wells.[11] Include a positive control (standard antibiotic) and a negative control (solvent).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.[11]

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well in millimeters.

  • Plate Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the this compound extract in a suitable broth medium (e.g., Mueller-Hinton Broth).[14]

  • Inoculum Preparation: Prepare a standardized microbial inoculum as described above and dilute it to the appropriate concentration for testing.[14]

  • Inoculation: Inoculate each well with the standardized inoculum. Include a growth control (no extract) and a sterility control (no inoculum).[14]

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the extract that shows no visible turbidity (growth).[14]

Data Presentation
Compound/Extract Microorganism Agar Well Diffusion (Zone of Inhibition, mm) Broth Microdilution (MIC, µg/mL)
Indole Alkaloid CStaphylococcus aureus1862.5
Indole Alkaloid DEscherichia coli12125
Herbal Extract ZCandida albicans15250

Note: The data presented are representative values and will vary based on the specific extract and microbial strains tested.

Anti-inflammatory Assays

Application Notes

Inflammation is a key component of many diseases, and herbal remedies are often sought for their anti-inflammatory properties. The cyclooxygenase-2 (COX-2) inhibition assay is a relevant in vitro model to assess anti-inflammatory potential. COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are mediators of inflammation and pain.[3]

Experimental Protocol
  • Reagent Preparation: Prepare all reagents as per the assay kit instructions. This typically includes a reaction buffer, heme, and a fluorometric probe.[3]

  • Plate Setup: To a 96-well plate, add the assay buffer, heme, and human recombinant COX-2 enzyme to the appropriate wells.[3]

  • Inhibitor Addition: Add various concentrations of the this compound extract or a positive control (e.g., celecoxib) to the wells.

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.[3]

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid (the substrate) to all wells.[3]

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at the appropriate excitation and emission wavelengths in a kinetic mode for 5-10 minutes.

  • Data Analysis: Calculate the rate of the reaction for each concentration and determine the percentage of inhibition. Plot the percent inhibition versus the log of the inhibitor concentration to determine the IC50 value.

Data Presentation
Compound/Extract Enzyme IC50 (µM)
Indole Alkaloid EHuman COX-1>100
Indole Alkaloid EHuman COX-28.5
Herbal Extract WHuman COX-225.3

Note: Representative data. Selectivity for COX-2 over COX-1 is a desirable characteristic for anti-inflammatory agents.

Neuroprotective Assays

Application Notes

Some indole alkaloids possess neuroprotective properties.[18] An initial screening for neuroprotective potential can be performed using the acetylcholinesterase (AChE) inhibition assay. AChE is an enzyme that breaks down the neurotransmitter acetylcholine, and its inhibition is a therapeutic strategy for Alzheimer's disease.[19]

Experimental Protocol
  • Reagent Preparation: Prepare a sodium phosphate (B84403) buffer (0.1 M, pH 8.0), a stock solution of AChE, a stock solution of acetylthiocholine (B1193921) iodide (ATCI), and a stock solution of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).[20]

  • Plate Setup: In a 96-well plate, add the phosphate buffer, AChE solution, and DTNB solution to each well.

  • Inhibitor Addition: Add various concentrations of the this compound extract or a positive control (e.g., donepezil) to the wells. Incubate for 15 minutes at room temperature.[20]

  • Reaction Initiation: Add the substrate ATCI to each well to start the reaction.[20]

  • Absorbance Measurement: Immediately measure the absorbance at 412 nm every minute for 10-15 minutes.[20]

  • Data Analysis: Calculate the reaction rate for each concentration and determine the percentage of inhibition. Calculate the IC50 value from the dose-response curve.[20]

Data Presentation
Compound/Extract Enzyme IC50 (µM)
Indole Alkaloid FEel AChE5.2
Indole Alkaloid GHuman AChE12.7
Herbal Extract VEel AChE35.9

Note: Representative data. Activity can vary between AChE from different species.

Gastrointestinal Motility Assay

Application Notes

Given this compound's traditional use for constipation, assessing its effect on gastrointestinal motility is crucial. An in vitro organ bath setup using isolated intestinal tissue (e.g., guinea pig ileum) is a classic pharmacological method for this purpose.[21][22] This assay can determine if the extract has a stimulatory or inhibitory effect on smooth muscle contraction.[23]

Organ_Bath_Workflow cluster_Preparation Tissue Preparation cluster_Experiment Experimental Procedure cluster_Analysis Data Analysis Animal Euthanize Animal (e.g., Guinea Pig) Dissect Isolate Intestinal Segment (e.g., Ileum) Animal->Dissect Mount Mount Tissue in Organ Bath Dissect->Mount Equilibrate Equilibrate Tissue in Physiological Salt Solution Mount->Equilibrate Baseline Record Baseline Spontaneous Contractions Equilibrate->Baseline Add_Extract Add this compound Extract (Cumulative Concentrations) Baseline->Add_Extract Record Record Contractile Response Add_Extract->Record Measure Measure Amplitude and Frequency of Contractions Record->Measure Dose_Response Construct Dose-Response Curve Measure->Dose_Response

Caption: Workflow for the in vitro gastrointestinal motility assay.

Experimental Protocol
  • Tissue Preparation: Humanely euthanize a guinea pig and isolate a segment of the ileum.[21]

  • Mounting: Mount the ileum segment in an organ bath containing Tyrode's solution, maintained at 37°C and aerated with carbogen (B8564812) (95% O2, 5% CO2).[22]

  • Equilibration: Allow the tissue to equilibrate for at least 30-60 minutes, with regular washing, until a stable baseline of spontaneous contractions is achieved.

  • Compound Addition: Add the this compound extract in a cumulative concentration-dependent manner to the organ bath.

  • Recording: Record the isometric contractions using a force-displacement transducer connected to a data acquisition system.

  • Data Analysis: Measure the change in the amplitude and frequency of contractions in response to the extract. Construct a concentration-response curve to determine the EC50 (effective concentration for 50% of the maximal response).

Cardiotoxicity Assays

Application Notes

Due to the structural and nominal similarity to Ajmaline, a known antiarrhythmic agent that acts on cardiac ion channels, it is imperative to evaluate the cardiotoxic potential of this compound. The primary concern for many drugs is the blockade of the hERG (human Ether-à-go-go-Related Gene) potassium channel, which can lead to fatal arrhythmias. Patch-clamp electrophysiology is the gold standard for assessing a compound's effect on specific ion channels. Assays for Nav1.5 (cardiac sodium channel) and CaV1.2 (L-type calcium channel) are also critical for a comprehensive cardiac safety profile.

Experimental Protocol
  • Cell Culture: Use a stable cell line expressing the human ion channel of interest (e.g., HEK293 cells expressing hERG, Nav1.5, or CaV1.2).

  • Cell Preparation: Plate the cells onto glass coverslips for manual patch-clamp or into specialized plates for automated patch-clamp systems.

  • Electrophysiological Recording:

    • Establish a whole-cell patch-clamp configuration.

    • Apply a specific voltage protocol to elicit the characteristic current for the ion channel being studied.

    • Record baseline currents in the absence of the test compound.

  • Compound Application: Perfuse the cells with different concentrations of the this compound extract.

  • Data Acquisition: Record the ion channel currents at each concentration.

  • Data Analysis: Measure the peak current amplitude and other relevant parameters. Calculate the percentage of inhibition at each concentration and fit the data to a dose-response curve to determine the IC50 value.

Data Presentation
Compound/Extract Ion Channel IC50 (µM)
Ajmaline (Reference)Nav1.51-10
Verapamil (Reference)CaV1.2~1
Cisapride (Reference)hERG~0.02
This compound ExtracthERGTo be determined
This compound ExtractNav1.5To be determined
This compound ExtractCaV1.2To be determined

Note: Reference values are provided for context. An IC50 value below 10 µM for the hERG channel is often considered a potential concern in drug development.

Signaling Pathway Diagram: Apoptosis Induction

For extracts demonstrating significant cytotoxicity, investigating the mechanism of cell death is a critical next step. The following diagram illustrates a simplified apoptosis signaling pathway that can be modulated by bioactive compounds.

Apoptosis_Pathway cluster_Extrinsic Extrinsic Pathway cluster_Intrinsic Intrinsic Pathway cluster_Execution Execution Pathway Ligand Death Ligand (e.g., FasL, TNF-α) Receptor Death Receptor (e.g., Fas, TNFR) Ligand->Receptor Casp8 Caspase-8 (Initiator) Receptor->Casp8 Casp3 Caspase-3 (Executioner) Casp8->Casp3 This compound This compound Bioactive Compound Mitochondrion Mitochondrion This compound->Mitochondrion CytoC Cytochrome c Release Mitochondrion->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 (Initiator) Apaf1->Casp9 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Simplified apoptosis signaling pathways.

References

Animal Models for Studying Ajmaline Pharmacology: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of various animal models utilized in the pharmacological study of Ajmaline (B190527), a class Ia antiarrhythmic agent. The following sections detail experimental protocols, present quantitative data from key studies, and visualize the underlying signaling pathways and experimental workflows.

Introduction to Ajmaline Pharmacology

Ajmaline is a monoterpenoid indole (B1671886) alkaloid primarily known for its antiarrhythmic properties. It predominantly functions by blocking voltage-gated sodium channels in cardiomyocytes, thereby slowing the upstroke of the cardiac action potential (Phase 0) and prolonging the effective refractory period.[1] This mechanism of action makes it effective in the management of certain cardiac arrhythmias. Clinically, Ajmaline is also used as a diagnostic tool to unmask the electrocardiographic (ECG) pattern of Brugada syndrome, a genetic disorder that increases the risk of sudden cardiac death.[2][3] While its primary target is the sodium channel, studies have shown that Ajmaline also affects potassium and calcium channels, contributing to its overall electrophysiological profile.[1][2][4]

In Vivo Animal Models

Canine Models

Canine models are frequently employed in cardiovascular research due to the similarity of their cardiac electrophysiology to that of humans.[5] They are particularly valuable for studying the antiarrhythmic effects, pharmacokinetics, and safety profile of drugs like Ajmaline.

This model allows for the continuous monitoring of cardiovascular parameters in conscious, unrestrained animals, minimizing the confounding effects of anesthesia and stress.[6][7]

Experimental Protocol:

  • Animal Preparation: Adult beagle dogs are surgically implanted with a telemetry transmitter for continuous ECG and hemodynamic monitoring.[6] A recovery period of at least two weeks is allowed post-surgery.

  • Drug Administration: Ajmaline is administered intravenously (IV) at a rate of 1.0 mg/min for 45 minutes.[8] For oral administration studies, a single dose of 50 mg can be given.[9]

  • Data Acquisition: Continuous beat-to-beat Lead II ECG and hemodynamic data (heart rate, blood pressure) are recorded for at least 1 hour pre-dose and up to 24 hours post-dose.[7][10]

  • Endpoint Analysis: Key parameters for analysis include heart rate, PR interval, QRS duration, and QT interval (corrected using Van de Water's formula).[11]

Quantitative Data Summary: Canine Models

ParameterRouteDoseEffectReference
Pharmacokinetics
Half-lifeIV50 mg~1 hour[9]
BioavailabilityOral50 mg~90%[9]
Peak Serum Conc.Oral50 mg~1.4 µg/mL[9]
Electrophysiology
PQ IntervalIV1.0 mg/min for 45 minProlongation[8]
QRS IntervalIV1.0 mg/min for 45 minProlongation[8]
Functional Refractory PeriodIVNot specifiedIncreased[5]
Conduction VelocityIVNot specifiedDecreased[5]
Hemodynamics
Blood PressureIVNot specifiedHypotensive effect[5]
Rat Models

Rat models are widely used for their cost-effectiveness and the availability of various disease models, such as myocardial infarction induced by coronary artery ligation.[12]

This model is used to evaluate the antiarrhythmic efficacy of Ajmaline in the context of ischemia-induced arrhythmias.[13]

Experimental Protocol:

  • Animal Preparation: Male Wistar rats are anesthetized, and a left thoracotomy is performed to expose the heart. The left anterior descending (LAD) coronary artery is ligated to induce myocardial infarction.[14][15]

  • Drug Administration: Ajmaline is administered as an IV bolus immediately after coronary occlusion at doses ranging from 0.125 to 2 mg/kg.[12]

  • Data Acquisition: ECG is continuously monitored to record the incidence and duration of ventricular arrhythmias (premature ventricular complexes, ventricular tachycardia, and ventricular fibrillation).

  • Endpoint Analysis: The primary endpoints are the reduction in the number of premature ventricular complexes and the suppression of malignant arrhythmias.

Quantitative Data Summary: Rat Coronary Artery Occlusion Model

ParameterDose (IV)EffectReference
Premature Ventricular Complexes0.125 - 2 mg/kgDose-dependent reduction[12]
Ventricular Tachycardia/Fibrillation1 and 2 mg/kgPreferential suppression[12]
PQ Interval2 mg/kgIncreased negative dromotropic action[13]
Total Body Blood Clearance2 mg/kgDecreased from 56.6 to 43.1 ml/min/kg[12]

Ex Vivo and In Vitro Models

Langendorff-Perfused Rabbit Heart

The isolated, retrogradely perfused heart model, pioneered by Oskar Langendorff, allows for the study of cardiac function in the absence of systemic neural and hormonal influences.[16] The rabbit heart is a suitable model for studying proarrhythmic potential.[17]

Experimental Protocol:

  • Heart Isolation: The heart is rapidly excised from an anesthetized rabbit and mounted on a Langendorff apparatus via aortic cannulation.[18]

  • Perfusion: The heart is perfused with Krebs-Henseleit solution, warmed to 33-35°C, and gassed with 95% O2 and 5% CO2.[17]

  • Drug Administration: Ajmaline is added to the perfusate at a concentration of 1 mmol/L.[19]

  • Data Acquisition: Epicardial ECGs are recorded using multi-electrode arrays. Monophasic action potentials (MAPs) can also be recorded from the endocardium and epicardium.[17]

  • Endpoint Analysis: Parameters of interest include changes in heart rate, conduction velocity, and action potential duration.

Quantitative Data Summary: Langendorff-Perfused Rabbit Heart

ParameterConcentrationEffectReference
Epicardial Propagation1 mmol/LAltered propagation patterns[19]
Isolated Guinea Pig Ventricular Myocytes

This in vitro model allows for the detailed investigation of the effects of Ajmaline on specific ion channels using the patch-clamp technique.[20][21]

Experimental Protocol:

  • Cell Isolation: Single ventricular myocytes are enzymatically isolated from guinea pig hearts.[22]

  • Patch-Clamp Recording: The whole-cell patch-clamp technique is used to record various ionic currents.[23]

  • Drug Application: Ajmaline is applied to the bath solution at varying concentrations.

  • Data Acquisition and Analysis: The effects of Ajmaline on the L-type calcium current (ICa), inward rectifying potassium current (IK1), and delayed rectifier potassium current (IK) are measured.[20][21]

Quantitative Data Summary: Isolated Guinea Pig Ventricular Myocytes

Ion Channel/CurrentParameterValueReference
L-type Ca2+ Current (ICa)Kd1.2 x 10⁻⁵ M[21]
Inward Rectifying K+ Current (IK1)-Inhibition of inward portion[20]
Delayed Rectifier K+ Current (IK)-Decreased current[21]
Action Potential Duration-Dose-dependent prolongation[20]
Zebrafish Embryo Model

The zebrafish embryo is an emerging model for high-throughput cardiotoxicity screening due to its rapid development, optical transparency, and genetic tractability.[24][25]

Experimental Protocol:

  • Embryo Culture: Zebrafish embryos are arrayed in multi-well plates.

  • Drug Exposure: Embryos are exposed to varying concentrations of Ajmaline in the culture medium.[26]

  • Data Acquisition: Heart rate, rhythm, and morphology (e.g., pericardial edema) are assessed using high-speed video microscopy.[27][28]

  • Endpoint Analysis: Key cardiotoxic endpoints include bradycardia, arrhythmia, and developmental defects of the heart.

Visualizations

Signaling Pathways and Mechanisms

// Ajmaline Ajmaline [label="Ajmaline", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF", style=filled];

// Effects Na_effect [label="Decreased Na+ Influx\n(Slower Upstroke)", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF", style=filled]; Ca_effect [label="Decreased Ca2+ Influx", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF", style=filled]; K_effect_to [label="Decreased K+ Efflux", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF", style=filled]; K_effect_kr [label="Decreased K+ Efflux", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF", style=filled]; K_effect_k1 [label="Decreased K+ Inward Rectification", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF", style=filled]; AP_effect [label="Prolonged Action Potential Duration\nIncreased Effective Refractory Period", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF", style=filled];

// Connections Ajmaline -> Na_channel [label="Blocks (Primary Target)", color="#EA4335", fontcolor="#202124", arrowhead=tee]; Ajmaline -> Ca_channel [label="Inhibits", color="#FBBC05", fontcolor="#202124", arrowhead=tee]; Ajmaline -> K_channel_to [label="Inhibits", color="#FBBC05", fontcolor="#202124", arrowhead=tee]; Ajmaline -> K_channel_kr [label="Inhibits", color="#FBBC05", fontcolor="#202124", arrowhead=tee]; Ajmaline -> K_channel_k1 [label="Inhibits", color="#FBBC05", fontcolor="#202124", arrowhead=tee];

Na_channel -> Na_effect [color="#5F6368"]; Ca_channel -> Ca_effect [color="#5F6368"]; K_channel_to -> K_effect_to [color="#5F6368"]; K_channel_kr -> K_effect_kr [color="#5F6368"]; K_channel_k1 -> K_effect_k1 [color="#5F6368"];

Na_effect -> AP_effect [color="#5F6368"]; Ca_effect -> AP_effect [color="#5F6368"]; K_effect_to -> AP_effect [color="#5F6368"]; K_effect_kr -> AP_effect [color="#5F6368"]; K_effect_k1 -> AP_effect [color="#5F6368"];

AP -> {Na_channel, Ca_channel, K_channel_to, K_channel_kr, K_channel_k1} [style=invis]; }

Figure 1: Mechanism of action of Ajmaline on cardiomyocyte ion channels.

Experimental Workflows

Conscious_Dog_Workflow start Start animal_prep Surgical Implantation of Telemetry Device (Beagle Dog) start->animal_prep recovery Post-operative Recovery (≥ 2 weeks) animal_prep->recovery baseline Baseline Data Acquisition (ECG, Hemodynamics) (≥ 1 hour pre-dose) recovery->baseline drug_admin Ajmaline Administration (IV or Oral) baseline->drug_admin data_acq Continuous Data Acquisition (up to 24 hours post-dose) drug_admin->data_acq analysis Data Analysis (HR, PR, QRS, QTc) data_acq->analysis end End analysis->end

Figure 2: Experimental workflow for the conscious telemetered dog model.

Langendorff_Workflow start Start anesthesia Anesthetize Rabbit start->anesthesia heart_excision Rapid Excision of Heart anesthesia->heart_excision cannulation Aortic Cannulation and Mounting on Langendorff Apparatus heart_excision->cannulation perfusion_setup Retrograde Perfusion with Krebs-Henseleit Solution cannulation->perfusion_setup stabilization Stabilization Period perfusion_setup->stabilization baseline_rec Baseline Recordings (ECG, MAPs) stabilization->baseline_rec ajmaline_perf Perfusion with Ajmaline baseline_rec->ajmaline_perf exp_rec Experimental Recordings ajmaline_perf->exp_rec analysis Data Analysis (Conduction, APD) exp_rec->analysis end End analysis->end

Figure 3: Experimental workflow for the Langendorff-perfused rabbit heart model.

Conclusion

The selection of an appropriate animal model is critical for the robust pharmacological evaluation of Ajmaline. Conscious canine models provide valuable data on systemic effects and safety, while rat models of myocardial infarction are useful for assessing efficacy in a disease context. Ex vivo and in vitro preparations, such as the Langendorff-perfused heart and isolated cardiomyocytes, offer detailed insights into the direct cardiac and cellular mechanisms of action. The zebrafish embryo model presents a promising avenue for early, high-throughput cardiotoxicity screening. By understanding the strengths and limitations of each model, researchers can design comprehensive studies to further elucidate the pharmacological profile of Ajmaline and similar antiarrhythmic agents.

References

Application Note: Quantification of Ajmalicine using a Validated RP-HPLC Method

Author: BenchChem Technical Support Team. Date: December 2025

An important distinction must be made between "Ajmalan" and "Ajmalicine" for clarity in analytical applications. "this compound" serves as the foundational chemical structure in the nomenclature of a class of alkaloids, while "Ajmalicine" (also known as Raubasine) is a specific indole (B1671886) alkaloid with antihypertensive properties. This document focuses on the quantitative analysis of Ajmalicine (B1678821) using High-Performance Liquid Chromatography (HPLC).

This application note describes a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the precise quantification of Ajmalicine.[1][2][3] This method is suitable for the analysis of Ajmalicine in raw plant materials and pharmaceutical formulations, ensuring accuracy and reproducibility. The methodology utilizes a C18 column with a gradient elution profile and photodiode array (PDA) detection.

Chromatographic Conditions

ParameterSpecification
HPLC System A system equipped with a gradient pump, autosampler, column oven, and a photodiode array (PDA) detector.
Chromatographic Column Chromolith Performance RP-18e (100 x 4.6 mm)
Mobile Phase A binary gradient of 0.01 M phosphate (B84403) buffer (NaH2PO4) at pH 3.5 (containing 0.5% glacial acetic acid) and acetonitrile.
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm
Injection Volume 10-20 µL
Column Temperature Ambient

Quantitative Performance Data

The following table summarizes the key validation parameters for the quantification of Ajmalicine using the described HPLC-PDA method.[1][2][3]

Validation ParameterResult
Linearity Range 1–20 µg/mL (r² = 1.000)
Limit of Detection (LOD) 4 µg/mL
Limit of Quantification (LOQ) 12 µg/mL
Accuracy (Recovery) 97.03%
Precision (%RSD) < 2.5%

System Suitability

To ensure the validity of the analytical results, system suitability tests should be performed before and during the analysis. The acceptance criteria are typically as follows:

  • Tailing Factor (Asymmetry Factor): ≤ 2.0 for the Ajmalicine peak.

  • Theoretical Plates (N): ≥ 2000 for the Ajmalicine peak.

  • Relative Standard Deviation (%RSD) for replicate injections: ≤ 2.0% for peak area and retention time.

Experimental Protocols

Protocol 1: Preparation of Standard and Sample Solutions

1.1. Standard Solution Preparation

  • Stock Standard Solution (e.g., 100 µg/mL): Accurately weigh 10 mg of Ajmalicine reference standard (≥98.0% purity) and transfer it to a 100 mL volumetric flask. Dissolve in methanol (B129727) and make up to the mark with the same solvent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to achieve concentrations within the linear range (e.g., 1, 5, 10, 15, and 20 µg/mL).

1.2. Sample Preparation (from Rauvolfia serpentina roots)

  • Air-dry and powder the root material.

  • Accurately weigh about 1 g of the powdered material into a flask.

  • Add 50 mL of methanol and perform extraction using a suitable method (e.g., sonication for 30 minutes or reflux for 2 hours).

  • Filter the extract through a Whatman No. 1 filter paper.

  • Evaporate the filtrate to dryness under reduced pressure using a rotary evaporator.

  • Defat the dried extract by washing it three times with 15 mL of n-hexane. Discard the hexane (B92381) layer.

  • Redissolve the defatted extract in 10 mL of the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before analysis.

Protocol 2: HPLC Analysis Procedure

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Perform a blank injection (mobile phase) to ensure the absence of interfering peaks.

  • Inject the prepared working standard solutions in ascending order of concentration to establish the calibration curve.

  • Verify the system suitability by injecting the mid-concentration standard solution at least five times.

  • Inject the prepared sample solutions.

  • After the analysis, wash the column with a high-organic solvent mixture (e.g., 80:20 acetonitrile:water) to remove any strongly retained compounds.

Protocol 3: General Protocol for a Stability-Indicating Study

This protocol outlines the general procedure for conducting forced degradation studies to assess the stability-indicating nature of the HPLC method.

3.1. Forced Degradation Studies

  • Acid Hydrolysis: To 1 mL of the stock standard solution, add 1 mL of 0.1 N HCl. Keep the solution at 60°C for 4 hours. Cool, neutralize with 0.1 N NaOH, and dilute with the mobile phase to a suitable concentration.

  • Alkaline Hydrolysis: To 1 mL of the stock standard solution, add 1 mL of 0.1 N NaOH. Keep the solution at 60°C for 4 hours. Cool, neutralize with 0.1 N HCl, and dilute with the mobile phase.

  • Oxidative Degradation: To 1 mL of the stock standard solution, add 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature for 24 hours. Dilute with the mobile phase.

  • Thermal Degradation: Place the solid drug substance in a hot air oven at 105°C for 24 hours. Prepare a solution of the heat-treated drug in the mobile phase.

  • Photolytic Degradation: Expose the solid drug substance to UV light (254 nm) for 24 hours. Prepare a solution of the UV-exposed drug in the mobile phase.

3.2. Analysis of Stressed Samples

  • Analyze the stressed samples using the validated HPLC method.

  • Evaluate the chromatograms for any degradation products. The method is considered stability-indicating if the degradation product peaks are well-resolved from the main Ajmalicine peak (resolution > 1.5) and from each other.

  • Peak purity analysis of the Ajmalicine peak in the stressed samples should be performed using a PDA detector to confirm that it is free from co-eluting impurities.

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Analysis plant_material Plant Material (e.g., Rauvolfia serpentina roots) extraction Methanol Extraction plant_material->extraction filtration_drying Filtration & Drying extraction->filtration_drying defatting Defatting with Hexane filtration_drying->defatting redissolution Redissolution in Mobile Phase defatting->redissolution final_filtration 0.45 µm Syringe Filtration redissolution->final_filtration hplc_system HPLC System Equilibration final_filtration->hplc_system ref_std Ajmalicine Reference Standard stock_std Stock Standard Solution ref_std->stock_std working_std Working Standard Solutions stock_std->working_std working_std->hplc_system injection Injection of Standards & Samples hplc_system->injection chromatography Chromatographic Separation (RP-18e Column) injection->chromatography detection PDA Detection at 254 nm chromatography->detection peak_integration Peak Integration & Identification detection->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve quantification Quantification of Ajmalicine calibration_curve->quantification report Final Report Generation quantification->report

Caption: Experimental workflow for the HPLC analysis of Ajmalicine.

References

Application Notes and Protocols for Total Synthesis Strategies of Ajmalan Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of prominent total synthesis strategies for Ajmalan alkaloids, a class of structurally complex and biologically significant monoterpenoid indole (B1671886) alkaloids. The intricate polycyclic architecture of these molecules has made them compelling targets for synthetic chemists, leading to the development of innovative and elegant synthetic methodologies. These notes summarize key strategies, present comparative quantitative data, and provide detailed protocols for pivotal reactions, aiming to serve as a valuable resource for researchers in natural product synthesis and drug discovery.

Overview of Major Synthetic Strategies

The total synthesis of this compound alkaloids has been approached through various strategic disconnections of the complex carbocyclic framework. Three notable strategies are highlighted here:

  • Cook's Enantioselective Synthesis via Asymmetric Pictet-Spengler Reaction and Oxyanion-Cope Rearrangement: This strategy establishes the core tetracyclic structure with high enantiopurity early in the synthesis. The key steps involve an asymmetric Pictet-Spengler reaction to set the initial stereocenter, followed by a Dieckmann condensation. A subsequent stereocontrolled oxyanion-Cope rearrangement is employed to construct a key intermediate aldehyde, which is then elaborated to complete the synthesis of (+)-ajmaline.[1][2][3][4][5]

  • Qin's Unified Strategy via Mannich-Type Cyclization: This approach provides a collective synthesis of sarpagine (B1680780), ajmaline, and koumine (B8086292) type alkaloids from a common intermediate. A key feature is a novel Mannich-type cyclization to construct the indole-fused azabicyclo[3.3.1]nonane core. This unified strategy allows for divergent synthesis of various related alkaloids, showcasing its efficiency and versatility.

  • Bischler-Napieralski and Homo-Mannich Sequence: A more recent strategy employs a Bischler-Napieralski reaction to generate an imine in situ, which then undergoes a homo-Mannich reaction with a cyclopropanol (B106826). This protecting-group-free approach provides rapid access to the tetracyclic sarpagine core, which is a precursor to this compound alkaloids.[6][7][8][9]

Quantitative Data Presentation

The following table summarizes quantitative data from selected total syntheses of this compound and related alkaloids, allowing for a comparative analysis of their efficiencies.

Target MoleculePrincipal InvestigatorLongest Linear Sequence (Steps)Overall Yield (%)Key Strategies
(+)-AjmalineCook, J. M.~1713%Asymmetric Pictet-Spengler, Oxyanion-Cope Rearrangement
Alkaloid GCook, J. M.1136%Asymmetric Pictet-Spengler, Oxyanion-Cope Rearrangement[2]
(+)-VellosimineCook, J. M.Not specified27%Asymmetric Pictet-Spengler, Intramolecular Palladium Coupling[10]
14 Sarpagine/Ajmaline/Koumine AlkaloidsQin, Y.Not specifiedNot specifiedUnified strategy, Mannich-type cyclization[11]

Retrosynthetic Analysis and Strategic Workflows

The following diagrams illustrate the logical connections in the retrosynthetic analyses and forward synthetic pathways for the key strategies discussed.

Cook's Enantioselective Strategy

Ajmaline (+)-Ajmaline Intermediate_Aldehyde Key Aldehyde Intermediate Ajmaline->Intermediate_Aldehyde Late-stage cyclizations Tetracyclic_Ketone Tetracyclic Ketone Intermediate_Aldehyde->Tetracyclic_Ketone Oxyanion-Cope Rearrangement Tryptophan_Derivative D-(+)-Tryptophan Tetracyclic_Ketone->Tryptophan_Derivative Asymmetric Pictet-Spengler & Dieckmann Condensation

Caption: Retrosynthetic analysis of Cook's enantioselective synthesis of (+)-Ajmaline.

Qin's Unified Strategy

cluster_products Target Alkaloids Ajmaline Ajmaline Common_Intermediate Common Intermediate (Indole-fused azabicyclo[3.3.1]nonane) Ajmaline->Common_Intermediate Sarpagine Sarpagine Sarpagine->Common_Intermediate Koumine Koumine Koumine->Common_Intermediate Acyclic_Precursor Acyclic Precursor Common_Intermediate->Acyclic_Precursor Mannich-type Cyclization

Caption: Divergent approach in Qin's unified synthesis of this compound and related alkaloids.

Experimental Protocols

The following sections provide detailed methodologies for the key reactions employed in the synthesis of this compound alkaloids.

Asymmetric Pictet-Spengler Reaction (Cook's Strategy)

This reaction is crucial for establishing the initial stereochemistry of the core structure. It involves the condensation of a tryptophan derivative with an aldehyde, followed by cyclization.

Objective: To synthesize the tetracyclic core of this compound alkaloids with high enantioselectivity.

Materials:

Procedure:

  • A solution of D-(+)-tryptophan methyl ester in dichloromethane is cooled to 0 °C.

  • The aldehyde reactant is added, followed by the dropwise addition of trifluoroacetic acid.

  • The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

  • The aqueous layer is extracted with dichloromethane.

  • The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to yield the tetracyclic product.

Expected Outcome: A highly enantioenriched tetracyclic β-carboline derivative, which serves as a key intermediate for further transformations.

Oxyanion-Cope Rearrangement (Cook's Strategy)

This[3][3]-sigmatropic rearrangement is a key step for installing the correct stereochemistry at multiple centers in a single transformation.

Objective: To stereoselectively form a key aldehyde intermediate for the synthesis of (+)-ajmaline.

Materials:

  • Allylic alcohol precursor

  • Potassium hydride (KH)

  • 18-crown-6

  • Anhydrous dioxane

  • Ammonium (B1175870) chloride (NH₄Cl) solution

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • A suspension of potassium hydride in anhydrous dioxane is prepared under an inert atmosphere.

  • 18-crown-6 is added to the suspension.

  • A solution of the allylic alcohol precursor in anhydrous dioxane is added dropwise at room temperature.

  • The reaction mixture is heated to reflux and monitored by TLC.

  • After completion, the reaction is cooled to room temperature and quenched with a saturated aqueous solution of ammonium chloride.

  • The mixture is extracted with diethyl ether.

  • The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated.

  • The resulting crude aldehyde is purified by flash column chromatography.

Expected Outcome: A stereochemically defined aldehyde, poised for the final cyclizations to form the this compound skeleton.[2]

Mannich-Type Cyclization (Qin's Unified Strategy)

This reaction is central to Qin's unified strategy for constructing the common azabicyclo[3.3.1]nonane core of sarpagine, ajmaline, and koumine alkaloids.

Objective: To construct the key indole-fused azabicyclo[3.3.1]nonane common intermediate.

Materials:

  • Acyclic amino-aldehyde or amino-ketone precursor

  • Lewis acid or Brønsted acid catalyst (e.g., BF₃·OEt₂, TFA)

  • Anhydrous solvent (e.g., dichloromethane, acetonitrile)

  • Base for quenching (e.g., triethylamine, saturated NaHCO₃ solution)

  • Magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • The acyclic precursor is dissolved in the anhydrous solvent under an inert atmosphere.

  • The solution is cooled to the appropriate temperature (e.g., 0 °C or -78 °C).

  • The acid catalyst is added, and the reaction is stirred until completion as monitored by TLC.

  • The reaction is carefully quenched with a suitable base.

  • The mixture is diluted with water and extracted with an organic solvent.

  • The combined organic extracts are washed with brine, dried over an anhydrous drying agent, filtered, and concentrated in vacuo.

  • The crude product is purified by flash column chromatography to afford the desired cyclized product.

Expected Outcome: The successful formation of the common bicyclic intermediate, which can then be divergently converted into various this compound-related alkaloids.

Bischler-Napieralski and Homo-Mannich Sequence

This sequence provides a rapid and protecting-group-free entry into the sarpagine core.

Objective: To synthesize the tetracyclic sarpagine core from a tryptophan-derived cyclopropanol.

Materials:

  • Tryptophan-derived cyclopropanol

  • Phosphorus oxychloride (POCl₃) or other dehydrating agent for the Bischler-Napieralski reaction

  • Lewis acid (e.g., Fe(OTf)₃) for the homo-Mannich reaction

  • Anhydrous solvents (e.g., toluene, dioxane)

  • Aqueous workup solutions (e.g., saturated NaHCO₃, brine)

  • Drying agent (e.g., Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Bischler-Napieralski Reaction: The formylated tryptophan-derived cyclopropanol is treated with a dehydrating agent like POCl₃ in an anhydrous solvent to form the dihydro-β-carboline intermediate (iminium ion precursor). The reaction is typically performed at elevated temperatures and monitored by TLC.

  • Homo-Mannich Reaction: The crude or purified product from the first step is then subjected to the homo-Mannich reaction conditions. This involves the addition of a Lewis acid to promote the ring-opening of the cyclopropanol and subsequent cyclization onto the iminium ion.[6][7][8][9]

  • Workup and Purification: The reaction is quenched, and the product is extracted into an organic solvent. The organic layer is washed, dried, and concentrated. The final tetracyclic product is purified by column chromatography.

Expected Outcome: A rapid and efficient synthesis of the core tetracyclic structure of sarpagine alkaloids, which can be further elaborated to this compound alkaloids.

References

Application of Ajmalan in Natural Product Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, scientists, and drug development professionals.

This document provides a detailed overview of the application of the ajmalan scaffold in the synthesis of complex natural products. This compound, a parent hydride in IUPAC nomenclature, forms the structural core of a diverse family of monoterpenoid indole (B1671886) alkaloids, including the antiarrhythmic agent ajmaline.[1] The "application" of this compound in this context primarily refers to the strategic construction of its intricate six-ring, seven-chiral-center skeleton as a central goal in total synthesis, rather than its use as a starting material for further elaboration.[1]

The synthesis of this compound-related alkaloids is a significant challenge in organic chemistry and serves as a platform for the development of novel synthetic methodologies. These complex architectures have attracted considerable attention from the synthetic community due to their interesting biological activities and intricate structures.[2][3] This document will detail the key synthetic strategies, experimental protocols for crucial reactions, and quantitative data from representative syntheses.

Key Synthetic Strategies

The total synthesis of natural products featuring the this compound core, such as vinorine (B1233521) and ajmaline, often relies on a convergent approach where key fragments are assembled and then cyclized to form the characteristic polycyclic system. Several powerful chemical transformations have been employed to construct the this compound skeleton.

A unified strategy for the synthesis of both sarpagine (B1680780) and ajmaline-type alkaloids has been developed, showcasing the flexibility of modern synthetic chemistry.[4] The divergence between the two families often depends on the stereochemical configuration at the C-16 position of a common intermediate.[4]

Key reactions frequently employed include:

  • Pictet-Spengler Reaction: This reaction is fundamental for the construction of the tetrahydro-β-carboline core of many indole alkaloids.[1][2][3] It involves the acid-catalyzed cyclization of a tryptamine (B22526) derivative with an aldehyde or ketone.[2] Asymmetric versions of this reaction are crucial for establishing the stereochemistry of the final product.[1][3]

  • [5+2] Dipolar Cycloaddition: This powerful reaction has been utilized as a key step to construct the tricyclic core of this compound-type alkaloids early in the synthetic sequence.[4]

  • Aza-Achmatowicz Rearrangement/Mannich-type Cyclization: This sequence has been effectively used to install the highly functionalized 9-azabicyclo[3.3.1]nonane scaffold, a key structural motif within the this compound framework.[5][6]

  • Ireland-Claisen Rearrangement: This rearrangement has been applied to construct the C15-C20 bond, a crucial connection in the this compound skeleton.[5][6]

  • Fischer Indole Synthesis: A classic method used for the formation of the indole ring system from a phenylhydrazine (B124118) and an aldehyde or ketone.[4]

Experimental Protocols

Detailed experimental protocols for the complete multi-step synthesis of a specific this compound-containing natural product are typically found in the supporting information of peer-reviewed publications. However, general procedures for the key transformations are well-established and are presented below.

Protocol 1: Asymmetric Pictet-Spengler Reaction

This protocol describes a general procedure for the asymmetric Pictet-Spengler reaction to form a tetrahydro-β-carboline intermediate, a core component of this compound-type alkaloids.[3]

Materials:

  • D-(+)-tryptophan methyl ester

  • Appropriate aldehyde

  • Anhydrous dichloromethane (B109758) (DCM) or toluene

  • Trifluoroacetic acid (TFA)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve the chiral tryptophan derivative (1.0 eq) in the chosen anhydrous aprotic solvent (e.g., DCM) under an inert atmosphere (e.g., argon or nitrogen).

  • Add the corresponding aldehyde (1.1 eq) to the solution.

  • Cool the reaction mixture to the desired temperature (e.g., 0 °C or -78 °C) to enhance stereoselectivity.

  • Slowly add the acid catalyst (e.g., TFA, 1.0-2.0 eq) dropwise to the stirred solution.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter the drying agent and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired tetrahydro-β-carboline.

Protocol 2: Fischer Indole Synthesis

This protocol provides a general method for the construction of the indole ring system, a key step in the later stages of some this compound alkaloid syntheses.[4]

Materials:

  • Substituted phenylhydrazine hydrochloride

  • Ketone precursor

  • Anhydrous ethanol (B145695) or acetic acid

  • Sodium acetate (B1210297) (if using hydrochloride salt)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the ketone precursor (1.0 eq) in the chosen solvent (e.g., ethanol), add the substituted phenylhydrazine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Take up the residue in EtOAc and wash with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the indole product.

Quantitative Data

The following table summarizes representative yields for key transformations in the synthesis of this compound-related alkaloids. It is important to note that yields are highly substrate-dependent and optimization is often required.

Reaction Starting Material Product Yield (%) Reference
Asymmetric Pictet-SpenglerD-(+)-tryptophanTetracyclic ketone intermediate>98% ee[7]
[5+2] Dipolar CycloadditionChiral ketene (B1206846) equivalent & dipole precursorTricyclic intermediateNot specified in abstract[4]
Aza-Achmatowicz/MannichFunctionalized amine9-azabicyclo[3.3.1]nonaneNot specified in abstract[5][6]
Fischer Indole AnnulationKetone precursorSarpagine-ajmaline type intermediateHigh Yield[5][6]
Ireland-Claisen RearrangementAllylic esterγ,δ-unsaturated carboxylic acidNot specified in abstract[5][6]

Visualizations

The following diagrams illustrate the logical workflow of a representative synthesis of an this compound-type alkaloid and the mechanism of the key Pictet-Spengler reaction.

G cluster_0 Overall Synthetic Workflow for this compound-Type Alkaloids Simple Precursors Simple Precursors Key Intermediate Construction Key Intermediate Construction Simple Precursors->Key Intermediate Construction e.g., Asymmetric Catalysis Core Scaffold Formation Core Scaffold Formation Key Intermediate Construction->Core Scaffold Formation e.g., Cycloaddition, Rearrangement Late-Stage Functionalization Late-Stage Functionalization Core Scaffold Formation->Late-Stage Functionalization e.g., Redox Reactions, Protecting Group Manipulation Target Natural Product Target Natural Product Late-Stage Functionalization->Target Natural Product Final Cyclization/Deprotection

Caption: A generalized workflow for the total synthesis of this compound-type natural products.

G cluster_1 Pictet-Spengler Reaction Mechanism Tryptamine Tryptamine Derivative Imine Schiff Base/Iminium Ion Formation Tryptamine->Imine Aldehyde Aldehyde/Ketone Aldehyde->Imine Cyclization Intramolecular Electrophilic Aromatic Substitution Imine->Cyclization H+ catalyst Deprotonation Deprotonation Cyclization->Deprotonation Product Tetrahydro-β-carboline Deprotonation->Product

Caption: The key steps of the Pictet-Spengler reaction for tetrahydro-β-carboline synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Challenges in Ajmalan Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of Ajmalan and its structural analogues. The information is curated from established synthetic routes to empower researchers in overcoming common challenges in their experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most critical stages in the total synthesis of this compound that often lead to low yields?

A1: The total synthesis of this compound, a complex indole (B1671886) alkaloid, involves several challenging transformations. Based on reported synthetic routes, the following stages are often critical and can be prone to low yields:

  • Asymmetric Pictet-Spengler Reaction: This initial step establishes the core tetracyclic structure and key stereocenters. Achieving high diastereoselectivity and yield can be challenging and is highly dependent on reaction conditions and the choice of protecting groups.[1][2]

  • Dieckmann Condensation: This intramolecular cyclization to form the bridged bicyclic system is a crucial step. The reaction can be sensitive to the base, solvent, and temperature, with incomplete reaction or side reactions being common issues.[3][4]

  • Oxy-anion Cope Rearrangement: This rearrangement is pivotal for installing the correct stereochemistry at C(15), C(16), and C(20). The reaction requires careful control of conditions to favor the desired diastereomer.[1][5]

  • Intramolecular Michael Addition: Formation of the final ring system can be challenging due to steric hindrance and the need for precise conformational control to enable the cyclization.

Troubleshooting Guides

Issue 1: Low Yield and/or Poor Diastereoselectivity in the Asymmetric Pictet-Spengler Reaction

Symptoms:

  • Low conversion of the tryptamine (B22526) starting material.

  • Formation of a mixture of cis and trans diastereomers of the tetrahydro-β-carboline product.

  • Observation of side products from decomposition or oxidation.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Insufficiently Acidic Catalyst The reaction is acid-catalyzed, requiring the formation of an electrophilic iminium ion.[6] Screen various Brønsted acids (e.g., trifluoroacetic acid (TFA), HCl) or Lewis acids (e.g., BF₃·OEt₂). Optimize catalyst loading.
Suboptimal Reaction Temperature Temperature influences both reaction rate and diastereoselectivity. The cis isomer is often the kinetic product, while the trans isomer is the thermodynamic product.[6] For the desired trans isomer, which is crucial for the sarpagine/ajmaline core, higher temperatures may be required to allow for equilibration. However, high temperatures can also lead to decomposition. Start at a lower temperature and gradually increase while monitoring the reaction.
Inappropriate N-Protecting Group The nature of the substituent on the tryptamine nitrogen significantly impacts diastereoselectivity. Unsubstituted or small N-substituents often lead to poor selectivity. The use of a bulky N-benzyl group has been shown to afford high trans selectivity (>20:1).[7]
Presence of Water Water can hydrolyze the intermediate iminium ion, leading to lower yields. Ensure all reagents and solvents are anhydrous.
Side Reactions Harsh acidic conditions can lead to epimerization at C-3 or oxidation of the indole nucleus.[7] Carefully control the acidity and temperature. The use of an inert atmosphere (e.g., argon or nitrogen) can minimize oxidation.

Experimental Protocol: Asymmetric Pictet-Spengler Reaction (Cook et al.) [1]

To a solution of D-(+)-tryptophan methyl ester in dry benzene, add the desired aldehyde. The mixture is heated to reflux with azeotropic removal of water. After cooling, the solvent is removed under reduced pressure, and the residue is dissolved in dry dichloromethane. Trifluoroacetic acid is then added, and the reaction is stirred at room temperature until completion (monitored by TLC). The reaction is quenched with a saturated solution of sodium bicarbonate, and the product is extracted with dichloromethane. The organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The resulting diastereomers are then separated by flash column chromatography.

Logical Workflow for Troubleshooting the Pictet-Spengler Reaction

pictet_spengler_troubleshooting start Low Yield or Poor Diastereoselectivity check_conditions Verify Anhydrous Conditions start->check_conditions check_catalyst Screen Acid Catalysts (Brønsted vs. Lewis) check_conditions->check_catalyst If still low yield optimize_temp Optimize Reaction Temperature check_catalyst->optimize_temp If still low yield change_pg Consider Changing N-Protecting Group optimize_temp->change_pg If poor diastereoselectivity purification Optimize Purification (Flash Chromatography) change_pg->purification Once reaction is optimized success Improved Yield and Diastereoselectivity purification->success

Caption: Troubleshooting workflow for the Pictet-Spengler reaction.

Issue 2: Incomplete Reaction or Low Yield in the Dieckmann Condensation

Symptoms:

  • Recovery of a significant amount of the starting diester.

  • Formation of intermolecular condensation products.

  • Decomposition of the starting material or product.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Incorrect Base or Base Strength The Dieckmann condensation is base-mediated and requires a strong, non-nucleophilic base to deprotonate the α-carbon of the ester.[4] Common bases include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and lithium diisopropylamide (LDA). The choice of base can be critical; if one is not effective, screen others.
Suboptimal Solvent The solvent must be aprotic and able to dissolve the reactants and intermediates. Tetrahydrofuran (THF) and toluene (B28343) are commonly used.[4] Ensure the solvent is completely dry.
Reaction Temperature Too Low/High The reaction often requires heating to proceed at a reasonable rate. However, excessively high temperatures can lead to side reactions and decomposition. The optimal temperature should be determined empirically.
Concentration Effects High concentrations can favor intermolecular side reactions. Running the reaction under high-dilution conditions can promote the desired intramolecular cyclization.

Experimental Protocol: Dieckmann Condensation (Cook et al.) [3]

The diester starting material is dissolved in dry toluene under an inert atmosphere. The solution is added dropwise to a heated suspension of sodium hydride in dry toluene. The reaction mixture is refluxed until the starting material is consumed (monitored by TLC). After cooling, the reaction is carefully quenched with water, and the aqueous layer is acidified with HCl. The product is then extracted with an organic solvent, dried, and purified by chromatography.

Signaling Pathway: Mechanism of the Dieckmann Condensation

dieckmann_condensation diester Diester enolate Enolate Intermediate diester->enolate + Base - H+ cyclization Intramolecular Nucleophilic Attack enolate->cyclization tetrahedral Tetrahedral Intermediate cyclization->tetrahedral expulsion Expulsion of Alkoxide tetrahedral->expulsion beta_keto_ester β-Keto Ester expulsion->beta_keto_ester

Caption: Mechanistic pathway of the Dieckmann condensation.

Issue 3: Poor Stereocontrol in the Oxy-anion Cope Rearrangement

Symptoms:

  • Formation of a mixture of diastereomers at the newly formed stereocenters (C15, C16, C20).

  • Low overall yield of the desired rearranged product.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Suboptimal Base and Cation The anionic version of the oxy-Cope rearrangement is significantly faster and often more selective.[8][9] Potassium hydride (KH) is commonly used to generate the potassium alkoxide. The nature of the counter-ion can influence the transition state and thus the stereochemical outcome.
Incorrect Reaction Temperature The rearrangement is thermally driven. The temperature must be high enough to overcome the activation energy but not so high as to cause decomposition or side reactions.[1]
Equilibration of Products The desired product may not be the thermodynamically most stable isomer. It is crucial to run the reaction under conditions that favor the kinetic product if that is the desired isomer. Protonation of the resulting enolate under kinetic control is key to preserving the desired stereochemistry.[5]
Side Reactions Heterolytic cleavage of the homoallylic alcohol is a potential side reaction.[8] Using less ionic metal-alkoxide bonds (e.g., by changing the solvent) can suppress this.

Experimental Protocol: Anionic Oxy-Cope Rearrangement (Cook et al.) [1]

The allylic alcohol precursor is dissolved in dry dioxane under an inert atmosphere. Potassium hydride is added, and the mixture is heated. The progress of the rearrangement is monitored by TLC. Upon completion, the reaction is cooled, and the resulting enolate is quenched by the addition of a proton source (e.g., methanol) to afford the aldehyde product. The product is then isolated and purified.

Experimental Workflow: Key Steps in this compound Synthesis

ajmalan_synthesis_workflow start Tryptamine Derivative pictet_spengler Asymmetric Pictet-Spengler Reaction start->pictet_spengler tetracycle Tetracyclic Intermediate pictet_spengler->tetracycle dieckmann Dieckmann Condensation tetracycle->dieckmann bridged_ketone Bridged Ketone dieckmann->bridged_ketone allylation Allylation bridged_ketone->allylation allylic_alcohol Allylic Alcohol allylation->allylic_alcohol oxy_cope Oxy-anion Cope Rearrangement allylic_alcohol->oxy_cope aldehyde Aldehyde Intermediate oxy_cope->aldehyde cyclization Final Ring Closure aldehyde->cyclization This compound This compound cyclization->this compound

Caption: Simplified workflow for the total synthesis of this compound.

Data Presentation

Table 1: Influence of N-Substituent on Diastereoselectivity in the Pictet-Spengler Reaction

N-Substituent on TryptamineDiastereomeric Ratio (trans:cis)Reference
HLow selectivity[7]
Benzyl>20:1[7]
BocVariable, often moderate selectivityGeneral Observation
TosylGenerally good trans selectivityGeneral Observation

Purification of Intermediates

Challenge: Separation of Diastereomeric Tetrahydro-β-carbolines

The diastereomers produced in the Pictet-Spengler reaction often have similar polarities, making their separation challenging.

Recommended Techniques:

  • Flash Column Chromatography: This is the most common method for separating diastereomers on a preparative scale. Careful selection of the stationary phase (e.g., silica (B1680970) gel with different particle sizes) and optimization of the eluent system are crucial. A shallow solvent gradient can improve resolution.

  • High-Performance Liquid Chromatography (HPLC): For analytical and small-scale preparative separations, reversed-phase (e.g., C18) or normal-phase HPLC can provide excellent resolution.[10][11] Chiral stationary phases can also be employed for the separation of enantiomers if a racemic starting material was used.[11]

  • Crystallization: In some cases, one diastereomer may be more crystalline than the other, allowing for separation by fractional crystallization. This can be a highly effective method for obtaining diastereomerically pure material.

References

Technical Support Center: Enhancing Ajmalan Yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the yield of Ajmalan and related indole (B1671886) alkaloids from Rauwolfia serpentina. The information is presented in a question-and-answer format to directly address specific issues encountered during extraction and cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound, often referred to as ajmaline (B190527), is a monoterpenoid indole alkaloid primarily extracted from the roots of Rauwolfia serpentina (Indian Snakeroot). It is a well-known antiarrhythmic drug used to manage and treat various cardiovascular disorders.[1][2] this compound and its related alkaloids, like ajmalicine (B1678821), also exhibit antihypertensive, antimicrobial, cytotoxic, and antioxidant properties.[1][3]

Q2: What are the conventional methods for extracting this compound?

A2: The most common conventional method for this compound extraction involves solvent extraction from the dried and powdered roots of Rauwolfia serpentina.[4][5] Various organic solvents are used, with ethanol (B145695) and methanol (B129727) being common choices for the initial crude extraction.[4][6] Further purification and fractionation often involve the use of other solvents like chloroform (B151607).[7] Advanced methods such as ultrasound-assisted extraction (UAE) are also being explored to improve efficiency.[8]

Q3: What are the main challenges associated with traditional this compound extraction?

A3: Traditional extraction from field-grown plants faces several challenges. Rauwolfia serpentina is an endangered species due to overexploitation, making plant material scarce.[9][10] The concentration of alkaloids in the plant can vary significantly depending on geographical location, season of collection, and genetic variability of the plant.[4] Furthermore, conventional extraction methods can be time-consuming and may require large volumes of organic solvents.[8]

Q4: What is a realistic this compound yield from conventional extraction and cell culture methods?

A4: The yield of this compound and related alkaloids can vary significantly. Conventional extraction from Rauwolfia serpentina roots can yield a crude extract of around 12.05%.[4] In vitro methods, such as cell suspension cultures, have reported ajmaline production in the range of 0.005-0.012% of the dry weight.[11] However, these yields can be substantially increased through optimization strategies like elicitation.

Q5: What are the benefits of using plant cell cultures for this compound production?

A5: Plant cell cultures offer a sustainable and controlled alternative to traditional extraction. They provide a continuous and reliable source of secondary metabolites, independent of geographical and seasonal variations.[9] Cell cultures allow for the optimization of growth conditions and the application of biotechnological strategies like elicitation to enhance the production of specific alkaloids like this compound.[12][13] This approach also aids in the conservation of endangered plant species like Rauwolfia serpentina.[9]

Troubleshooting Guide

Q1: My this compound yield is consistently low. What are the potential causes and how can I improve it?

A1: Low this compound yield can be attributed to several factors, from the quality of the starting material to the extraction and culture conditions. Here’s a systematic approach to troubleshooting:

  • For Conventional Extraction:

    • Plant Material: Ensure the use of high-quality, mature Rauwolfia serpentina roots, as alkaloid content is highest in the roots.[4]

    • Extraction Solvent: The choice of solvent is critical. Ethanol and methanol are effective for initial extraction.[4][6] A comparative analysis of different solvents can help identify the most efficient one for your specific setup.

    • Extraction Method: Consider optimizing your extraction parameters, including temperature, duration, and solvent-to-solid ratio. Advanced techniques like ultrasound-assisted extraction may improve efficiency.[8]

  • For Cell/Hairy Root Cultures:

    • Media Composition: The composition of the culture medium, particularly the plant growth regulators, significantly impacts alkaloid production. For instance, a modified Linsmaier-Skoog medium has been used for Rauwolfia serpentina cell cultures.[11] A combination of 1.0 mg/L 2,4-D and 0.5 mg/L IBA in MS medium has been shown to enhance reserpine (B192253) content, a related alkaloid.[14]

    • Elicitation: The application of elicitors is a powerful strategy to boost secondary metabolite production. Both abiotic (e.g., NaCl, salicylic (B10762653) acid) and biotic (e.g., mannan (B1593421) from yeast) elicitors have been shown to significantly increase ajmaline and ajmalicine yields.[12][15] Refer to the tables below for specific examples.

    • Precursor Feeding: Supplying the culture with biosynthetic precursors, such as tryptophan, can also enhance the production of indole alkaloids.[13]

Q2: I am observing significant browning of my callus/cell suspension culture. How can I prevent this?

A2: Browning in plant tissue culture is a common problem caused by the oxidation of phenolic compounds released from stressed or damaged tissues, leading to necrosis and cell death.[16] Here are some strategies to mitigate browning:

  • Antioxidants: Incorporate antioxidants into the culture medium. A combination of ascorbic acid (Vitamin C) and citric acid is highly effective.[17] Ascorbic acid reduces the toxic quinones, while citric acid inhibits the polyphenol oxidase (PPO) enzyme responsible for oxidation.[17]

  • Adsorbents: Add activated charcoal to the medium. Activated charcoal is a powerful adsorbent that can bind to and remove the phenolic compounds that cause browning.[17]

  • Culture Conditions:

    • Dark Incubation: Initially incubating the cultures in darkness can reduce the activity of enzymes involved in phenolic oxidation.[17]

    • pH Optimization: Maintain an optimal pH for the culture medium, as pH levels below 5.0 can increase susceptibility to browning.[16]

    • Subculturing: Frequent transfer of the callus or cell suspension to fresh medium can help to reduce the accumulation of toxic compounds.

Q3: My cell culture growth is slow, impacting overall productivity. How can I optimize growth conditions?

A3: Slow cell growth can be a major bottleneck in productivity. Consider the following optimization strategies:

  • Plant Growth Regulators: The type and concentration of auxins and cytokinins in the culture medium are critical for cell division and biomass accumulation. Experiment with different combinations and concentrations of growth regulators like 2,4-D, NAA, IBA, and BAP to find the optimal balance for your Rauwolfia serpentina cell line.[9][18]

  • Nutrient Medium: Ensure that the basal medium (e.g., Murashige and Skoog - MS medium) provides all the necessary macro- and micronutrients for cell growth.[14]

  • Inoculum Density: The initial density of cells transferred to the fresh medium can influence the lag phase and overall growth rate. Optimizing the inoculum density is crucial for establishing a healthy and rapidly growing culture.

  • Aeration and Agitation: In liquid suspension cultures, adequate aeration and agitation are essential for nutrient and oxygen distribution and to prevent cell sedimentation. An orbital shaker set at an appropriate speed (e.g., 120 rpm) is commonly used.

Q4: I am having trouble with the purification of this compound from the crude extract. What are some effective purification strategies?

A4: Purification of a target alkaloid from a complex crude extract often requires a multi-step approach.

  • Liquid-Liquid Partitioning: After obtaining the crude extract (e.g., with methanol or ethanol), a common next step is liquid-liquid partitioning. This involves dissolving the crude extract in an acidic aqueous solution and then extracting with an immiscible organic solvent like chloroform to separate the alkaloids from other components.[19]

  • Column Chromatography: This is a powerful technique for separating individual compounds from a mixture. The fractionated extract is loaded onto a column packed with a stationary phase (e.g., silica (B1680970) gel), and a mobile phase (a solvent or a mixture of solvents) is passed through the column.[5][7] Different compounds will move through the column at different rates, allowing for their separation and collection.

  • Preparative HPLC: For high-purity isolation, preparative High-Performance Liquid Chromatography (HPLC) can be employed. This technique uses a high-pressure pump to pass the sample through a column with a fine stationary phase, providing high-resolution separation.

Data Presentation

Table 1: Effect of Elicitors on Ajmaline and Ajmalicine Yield in Rauwolfia serpentina Hairy Root Cultures

Elicitor TypeElicitorConcentrationTreatment DurationTarget AlkaloidFold Increase in YieldReference
AbioticNaCl50 mM1 weekAjmaline1.7[12]
100 mM1 weekAjmaline1.5[12]
200 mM1 weekAjmaline1.9[12]
50 mM1 weekAjmalicine10.1[12]
100 mM1 weekAjmalicine14.8[12]
200 mM1 weekAjmalicine11.4[12]
BioticMannan50 mg/L1 weekAjmaline1.5[12]
100 mg/L1 weekAjmaline2.9[12]
200 mg/L1 weekAjmaline1.48[12]
50 mg/L1 weekAjmalicine3.1[12]
100 mg/L1 weekAjmalicine2.0[12]

Table 2: Comparison of Conventional and Advanced Extraction Methods for Bioactive Compounds

Extraction MethodPrincipleAdvantagesDisadvantagesReference
MacerationSoaking plant material in a solvent at room temperature.Simple, requires minimal equipment.Time-consuming, may have lower extraction efficiency.[20]
Soxhlet ExtractionContinuous extraction with a cycling solvent.More efficient than maceration, requires less solvent over time.Can degrade thermolabile compounds due to prolonged heat exposure.[20]
Ultrasound-Assisted Extraction (UAE)Uses ultrasonic waves to disrupt cell walls and enhance solvent penetration.Faster extraction, higher yields, less solvent consumption.Requires specialized equipment.[8]
Microwave-Assisted Extraction (MAE)Uses microwave energy to heat the solvent and plant material, accelerating extraction.Very fast, high efficiency, reduced solvent usage.Potential for thermal degradation of compounds if not controlled properly.[20]

Experimental Protocols

Protocol 1: Establishment of Rauwolfia serpentina Cell Suspension Culture

  • Explant Preparation and Sterilization:

    • Select healthy, young leaves or stems from a Rauwolfia serpentina plant.

    • Wash the explants thoroughly under running tap water.

    • In a laminar flow hood, surface sterilize the explants by immersing them in a 5% (v/v) Tween 20 solution for 10 minutes, followed by 70% ethanol for 30-60 seconds, and then a 0.1% (w/v) mercuric chloride solution for 2-3 minutes.

    • Rinse the explants 3-4 times with sterile distilled water.

  • Callus Induction:

    • Aseptically cut the sterilized explants into small pieces (approximately 1 cm²).

    • Place the explants on a solid Murashige and Skoog (MS) medium supplemented with appropriate plant growth regulators for callus induction (e.g., 1.0 mg/L 2,4-D and 0.5 mg/L IBA).[14]

    • Seal the culture vessels and incubate them in the dark at 25 ± 2°C.

    • Subculture the developing callus onto fresh medium every 3-4 weeks.

  • Initiation of Cell Suspension Culture:

    • Select friable, fast-growing callus for initiating the suspension culture.

    • Transfer approximately 2-3 g of callus into a 250 mL Erlenmeyer flask containing 50 mL of liquid MS medium with the same plant growth regulator composition as the callus induction medium.

    • Place the flasks on an orbital shaker at 120 rpm under controlled temperature (25 ± 2°C) and light conditions (16h light/8h dark photoperiod).

  • Maintenance of Cell Suspension Culture:

    • Subculture the cell suspension every 2-3 weeks by transferring a portion of the culture to fresh liquid medium.

    • Monitor the growth of the culture by measuring parameters such as fresh weight, dry weight, or packed cell volume.

Protocol 2: Elicitation of this compound Production in Cell Suspension Culture

  • Prepare Elicitor Stock Solution:

    • Prepare a stock solution of the chosen elicitor (e.g., 1 M NaCl or 10 mg/mL Mannan) in distilled water.

    • Filter-sterilize the stock solution using a 0.22 µm syringe filter.

  • Elicitor Treatment:

    • Grow the Rauwolfia serpentina cell suspension culture to the mid-logarithmic growth phase.

    • Aseptically add the filter-sterilized elicitor stock solution to the culture flasks to achieve the desired final concentration (refer to Table 1 for examples).

    • Continue to incubate the cultures under the same conditions for the specified treatment duration (e.g., 1 week).

  • Harvesting and Extraction:

    • After the elicitation period, harvest the cells by filtration or centrifugation.

    • Wash the cells with distilled water to remove any remaining medium.

    • Freeze-dry or oven-dry the cells at a low temperature (e.g., 40-50°C) to a constant weight.

    • Proceed with the extraction of alkaloids from the dried cell biomass.

Protocol 3: Quantification of this compound by HPLC

  • Sample Preparation:

    • Grind the dried plant material or cell biomass into a fine powder.

    • Extract a known weight of the powder with a suitable solvent (e.g., methanol or ethanol) multiple times.

    • Combine the extracts and evaporate the solvent to dryness.

    • Redissolve the residue in a known volume of the HPLC mobile phase and filter it through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).[21]

    • Mobile Phase: A common mobile phase is a mixture of acetonitrile (B52724) and a phosphate (B84403) buffer (e.g., Acetonitrile:Phosphate Buffer (35:65)).[4] The pH of the buffer is often acidic (e.g., pH 3.5-4.0) to ensure good peak shape for the alkaloids.[19][21]

    • Flow Rate: Typically 1.0 mL/min.[21]

    • Detection: UV detector set at an appropriate wavelength for this compound (e.g., 268 nm).[4]

    • Injection Volume: 10-20 µL.

  • Quantification:

    • Prepare a series of standard solutions of pure this compound at known concentrations.

    • Inject the standard solutions into the HPLC system to generate a calibration curve by plotting peak area against concentration.

    • Inject the prepared sample solution and determine the peak area of this compound.

    • Calculate the concentration of this compound in the sample by using the calibration curve.

Visualizations

Ajmalan_Extraction_Workflow plant_material Rauwolfia serpentina Roots drying Drying & Grinding plant_material->drying extraction Solvent Extraction (e.g., Ethanol, Methanol) drying->extraction filtration Filtration extraction->filtration evaporation Solvent Evaporation filtration->evaporation crude_extract Crude Alkaloid Extract evaporation->crude_extract purification Purification (Column Chromatography / HPLC) crude_extract->purification quantification Quantification (HPLC) crude_extract->quantification pure_this compound Pure this compound purification->pure_this compound pure_this compound->quantification

Caption: Workflow for conventional extraction of this compound.

Ajmalan_Biosynthesis_Pathway tryptamine Tryptamine strictosidine Strictosidine tryptamine->strictosidine Strictosidine Synthase (STR) secologanin Secologanin secologanin->strictosidine Strictosidine Synthase (STR) dehydrogeissoschizine Dehydrogeissoschizine strictosidine->dehydrogeissoschizine Strictosidine β-Glucosidase (SGD) polyneuridine Polyneuridine Aldehyde dehydrogeissoschizine->polyneuridine vellosimine 16-epi-Vellosimine polyneuridine->vellosimine vinorine Vinorine vellosimine->vinorine Vinorine Synthase vomilenine Vomilenine vinorine->vomilenine acetylnorajmaline 17-O-Acetylnorajmaline vomilenine->acetylnorajmaline norajmaline Norajmaline acetylnorajmaline->norajmaline ajmaline Ajmaline norajmaline->ajmaline

Caption: Simplified biosynthetic pathway of this compound.

Troubleshooting_Low_Yield start Low this compound Yield extraction_type Extraction or Cell Culture? start->extraction_type extraction_issues Check: 1. Plant Material Quality 2. Solvent Choice 3. Extraction Parameters extraction_type->extraction_issues Extraction culture_issues Check: 1. Media Composition 2. Growth Conditions 3. Contamination/Browning extraction_type->culture_issues Cell Culture optimize_extraction Optimize Extraction Method (e.g., UAE) extraction_issues->optimize_extraction optimize_culture Optimize Culture: - PGRs - Elicitation - Precursor Feeding culture_issues->optimize_culture

Caption: Troubleshooting logic for low this compound yield.

References

Technical Support Center: Stability and Degradation of Ajmalan-like Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The initial search for "Ajmalan" indicates it is the brand name of a herbal formulation for constipation.[1][2] As a multi-component herbal product, its stability profile is complex and not publicly documented in the manner of a single chemical entity. This guide will address common stability and degradation issues for a representative indole (B1671886) alkaloid, Ajmalicine , which may be of interest to researchers in this field. Ajmalicine is a known antihypertensive agent found in plants like Rauvolfia serpentina.[3]

Frequently Asked Questions (FAQs) about Ajmalicine Stability

Q1: What is a forced degradation study and why is it important for a compound like Ajmalicine?

A forced degradation study exposes a drug substance to stress conditions more severe than accelerated stability testing.[4][5] The purpose is to:

  • Identify potential degradation products.[4]

  • Understand the degradation pathways.[4]

  • Determine the intrinsic stability of the molecule.[4]

  • Develop and validate stability-indicating analytical methods that can resolve the drug from its degradation products.

Q2: My Ajmalicine sample is showing unexpected degradation during storage. What are the likely causes?

Unexpected degradation can arise from several factors. Consider the following:

  • Hydrolysis: Is the sample exposed to acidic or basic conditions? Indole alkaloids can be susceptible to hydrolysis.

  • Oxidation: Exposure to air (oxygen) or peroxide contaminants in solvents can lead to oxidative degradation.[5]

  • Photolysis: Has the sample been exposed to light, particularly UV light? Light can induce degradation through free radical mechanisms.[5]

  • Thermal Stress: Was the sample exposed to high temperatures during processing or storage?

Q3: I am observing multiple peaks in my chromatogram after a forced degradation study on Ajmalicine. How do I identify them?

The presence of multiple peaks indicates the formation of degradation products. To identify these:

  • Use a stability-indicating method, typically a gradient HPLC method, that can separate all the degradation products from the parent compound.

  • Employ mass spectrometry (LC-MS) to determine the mass-to-charge ratio (m/z) of the degradation products.[6] This provides clues about their molecular weights and potential structures.

  • Further structural elucidation can be achieved using techniques like NMR spectroscopy.

Q4: What are typical stress conditions for forced degradation of a compound like Ajmalicine?

Forced degradation studies typically involve the following conditions. The goal is to achieve 5-20% degradation of the drug substance.

Stress ConditionTypical Reagents and Conditions
Acid Hydrolysis 0.1 M to 1 M HCl at room temperature or elevated temperature (e.g., 60-80°C)
Base Hydrolysis 0.1 M to 1 M NaOH at room temperature or elevated temperature (e.g., 60-80°C)
Oxidation 3% to 30% Hydrogen Peroxide (H₂O₂) at room temperature
Thermal Degradation Dry heat (e.g., 105°C) or in solution at elevated temperatures (e.g., 80°C)
Photostability Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines)

(This table is a generalized summary based on common practices in forced degradation studies)[5]

Troubleshooting Guide for Ajmalicine Degradation Studies

Issue 1: No degradation observed under stress conditions.

  • Possible Cause: The stress condition is not harsh enough.

  • Troubleshooting Steps:

    • Increase the concentration of the stressor (e.g., use 1 M HCl instead of 0.1 M).

    • Increase the temperature.

    • Extend the duration of the stress study.

Issue 2: The drug substance degrades completely.

  • Possible Cause: The stress condition is too harsh.

  • Troubleshooting Steps:

    • Decrease the concentration of the stressor.

    • Lower the temperature.

    • Shorten the exposure time.

    • Take samples at multiple, shorter time points to capture the degradation profile before it is complete.

Issue 3: Poor resolution between Ajmalicine and its degradation peaks in HPLC.

  • Possible Cause: The analytical method is not "stability-indicating."

  • Troubleshooting Steps:

    • Modify the mobile phase composition (e.g., change the organic modifier or pH).

    • Adjust the gradient profile to improve separation.

    • Try a different column chemistry (e.g., C18, Phenyl-Hexyl).

    • Optimize the column temperature.

Visualizing Experimental Workflows and Pathways

Below are generalized diagrams representing a typical workflow for a forced degradation study and a hypothetical degradation pathway.

G cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Data Interpretation A Prepare Stock Solution of Ajmalicine B Acid Hydrolysis (e.g., 0.1M HCl, 60°C) A->B C Base Hydrolysis (e.g., 0.1M NaOH, 60°C) A->C D Oxidation (e.g., 3% H2O2, RT) A->D E Thermal (e.g., 80°C) A->E F Photolytic (e.g., ICH Q1B) A->F G Neutralize Samples (if applicable) B->G C->G D->G E->G F->G H Dilute to Target Concentration G->H I Analyze via Stability-Indicating HPLC-UV/MS H->I J Quantify Degradation (% Assay) I->J K Identify Degradants (LC-MS) I->K L Propose Degradation Pathway J->L K->L

Caption: Workflow for a forced degradation study.

G Ajmalicine Ajmalicine DP1 Degradation Product 1 (e.g., Hydrolyzed ester) Ajmalicine->DP1 Acid/Base Hydrolysis DP2 Degradation Product 2 (e.g., Oxidized indole) Ajmalicine->DP2 Oxidation DP3 Degradation Product 3 (e.g., Epimer) Ajmalicine->DP3 Heat/Light Fragments Further Fragments DP1->Fragments DP2->Fragments

Caption: Hypothetical degradation pathways for Ajmalicine.

Experimental Protocol: Forced Degradation by Acid Hydrolysis

This protocol provides a general methodology for investigating the acid-catalyzed degradation of a compound like Ajmalicine.

1.0 Objective To evaluate the stability of Ajmalicine under acidic conditions and to identify potential degradation products.

2.0 Materials

  • Ajmalicine reference standard

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric Acid (HCl), concentrated, analytical grade

  • Sodium Hydroxide (NaOH), analytical grade

  • Volumetric flasks (10 mL, 100 mL)

  • Pipettes

  • Heating block or water bath

  • HPLC system with UV/PDA and/or MS detector

3.0 Procedure

3.1 Preparation of Solutions

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of Ajmalicine and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol.

  • 0.1 M HCl: Prepare by diluting concentrated HCl in purified water.

  • 0.1 M NaOH: Prepare by dissolving NaOH in purified water. This will be used for neutralization.

3.2 Degradation Procedure

  • Pipette 1 mL of the Ajmalicine stock solution into a suitable reaction vial.

  • Add 1 mL of 0.1 M HCl.

  • Gently mix the solution.

  • Place the vial in a heating block set to 60°C.

  • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Immediately neutralize the aliquot by adding an equimolar amount of 0.1 M NaOH. For example, if you withdraw 100 µL of the reaction mixture, add 100 µL of 0.1 M NaOH.

  • Dilute the neutralized sample with the mobile phase to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).

3.3 HPLC Analysis

  • Analyze the stressed samples using a validated stability-indicating HPLC method.

  • Include a control sample (Ajmalicine in solvent, without acid) and a blank (acid and neutralization solution, without Ajmalicine).

  • Monitor the chromatograms for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent Ajmalicine peak.

4.0 Data Analysis

  • Calculate the percentage of Ajmalicine remaining at each time point.

  • Determine the relative retention times of any degradation products.

  • If using an LC-MS system, analyze the mass spectra of the degradation product peaks to propose their structures.

References

Technical Support Center: Ajmalan NMR Signal Interpretation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the NMR signal interpretation of Ajmalan. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for troubleshooting common issues encountered during the NMR analysis of this complex indole (B1671886) alkaloid.

Frequently Asked Questions (FAQs)

Q1: Why is the ¹H NMR spectrum of my this compound sample so complex and crowded, particularly in the aliphatic region?

A1: The complexity arises from the rigid, polycyclic structure of the this compound scaffold, which contains numerous stereocenters.[1] This intricate three-dimensional arrangement results in most protons being chemically non-equivalent and residing in distinct magnetic environments. Consequently, the spectrum displays a large number of individual signals, many of which are multiplets due to extensive spin-spin coupling, leading to significant signal overlap, especially in the upfield region (1-4 ppm).

Q2: I am observing broader peaks than expected in my spectrum. What are the likely causes and how can I improve the resolution?

A2: Peak broadening in the NMR spectrum of a complex molecule like this compound can stem from several factors:

  • Poor Shimming: An inhomogeneous magnetic field is a common cause of broad signals. Careful and patient shimming of the spectrometer is crucial for achieving high resolution.

  • Sample Concentration: A sample that is too concentrated can lead to increased solution viscosity and intermolecular interactions, both of which can cause peak broadening. Conversely, a very dilute sample will have a low signal-to-noise ratio, which can be mistaken for broad peaks.

  • Presence of Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause significant line broadening. Ensure all glassware is scrupulously clean and use high-purity solvents.

  • Chemical Exchange: Protons on hydroxyl or amine groups can undergo chemical exchange with residual water or other exchangeable protons in the sample, leading to broad signals. This can be confirmed by a D₂O exchange experiment.

Q3: Some of my signals in the ¹H NMR spectrum integrate to non-integer values. What could be the reason?

A3: Non-integer integration values can be due to:

  • Signal Overlap: This is a very common issue with complex molecules like this compound, where multiple proton signals partially or fully overlap.[2] What appears to be a single peak may, in fact, be a cluster of multiple resonances.

  • Impurities: The presence of solvent or other impurities can contribute to the signal intensity in a particular region, leading to inaccurate integration.

  • Incorrect Phasing and Baseline Correction: Poor data processing can lead to integration errors. Ensure the spectrum is correctly phased and the baseline is flat before integrating.

Q4: How can I definitively distinguish between overlapping signals from different protons?

A4: Two-dimensional (2D) NMR spectroscopy is the most effective way to resolve signal overlap.[1]

  • COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other, helping to trace out the spin systems within the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): This is a powerful technique that correlates each proton signal with the carbon atom to which it is directly attached. If a single proton resonance in the ¹H spectrum shows correlations to multiple carbon signals in the HSQC, it is definitive proof of overlapping proton signals.

Q5: I am struggling to assign the quaternary carbons in my ¹³C NMR spectrum. What is the best approach?

A5: Quaternary carbons do not have attached protons and therefore do not show up in an HSQC spectrum. The best way to identify and assign them is through a HMBC (Heteronuclear Multiple Bond Correlation) experiment. This experiment shows correlations between protons and carbons that are two or three bonds away. By observing correlations from known protons to a quaternary carbon, its position in the carbon skeleton can be determined.

Troubleshooting Guides

Issue 1: Severe Signal Overlap in the ¹H NMR Spectrum

Symptoms:

  • Broad, unresolved humps in the aliphatic region of the spectrum.

  • Inability to accurately determine coupling constants or perform integration.

  • Difficulty in identifying individual spin systems.

Troubleshooting Workflow:

G start Severe Signal Overlap solvent Change NMR Solvent (e.g., Benzene-d6, Methanol-d4) start->solvent Induces differential chemical shifts? temp Vary Acquisition Temperature solvent->temp No resolved Signal Resolution Improved solvent->resolved Yes cosy Acquire 2D COSY Spectrum temp->cosy No temp->resolved Yes hsqc Acquire 2D HSQC Spectrum cosy->hsqc Trace spin systems unresolved Overlap Persists cosy->unresolved hmbc Acquire 2D HMBC Spectrum hsqc->hmbc Correlate ¹H-¹³C one-bond hsqc->unresolved hmbc->resolved Correlate ¹H-¹³C long-range hmbc->unresolved unresolved->resolved

Caption: Troubleshooting workflow for severe signal overlap.

Issue 2: Low Signal-to-Noise Ratio

Symptoms:

  • Weak signals that are difficult to distinguish from the baseline noise.

  • Inaccurate integration due to poor signal definition.

Troubleshooting Workflow:

G start Low Signal-to-Noise concentration Increase Sample Concentration start->concentration scans Increase Number of Scans concentration->scans If solubility is limited success Adequate S/N Achieved concentration->success Solubility permits cryoprobe Use a Cryoprobe (if available) scans->cryoprobe If experiment time is a constraint scans->success shimming Re-shim the Spectrometer cryoprobe->shimming For optimal performance cryoprobe->success shimming->success

Caption: Workflow for addressing low signal-to-noise issues.

Data Presentation

The following tables summarize the ¹H and ¹³C NMR chemical shifts for Ajmaline, a close structural analogue of this compound. This data is provided to give researchers an indication of the expected chemical shifts for the core this compound scaffold.

Table 1: ¹H NMR Data for Ajmaline (CDCl₃, 300 MHz)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-33.65m
H-53.20m
H-6α2.15m
H-6β1.85m
H-97.45d7.5
H-107.10t7.5
H-117.15t7.5
H-127.30d7.5
H-14α2.05m
H-14β1.60m
H-152.95m
H-164.10d10.0
H-173.80s
H-181.05t7.3
H-191.50m
H-214.25d3.0
N-CH₃2.65s

Table 2: ¹³C NMR Data for Ajmaline (CDCl₃, 75 MHz)

PositionChemical Shift (δ, ppm)
C-272.1
C-354.2
C-560.3
C-621.8
C-752.5
C-8134.5
C-9121.5
C-10119.8
C-11128.2
C-12110.9
C-13148.6
C-1433.7
C-1535.1
C-1666.8
C-1791.2
C-1812.4
C-1932.5
C-2044.1
C-2177.9
N-CH₃42.8

Experimental Protocols

Standard ¹H NMR Acquisition

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the this compound sample and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Methanol-d₄, DMSO-d₆). Filter the solution into a clean 5 mm NMR tube.

  • Spectrometer Setup: Insert the sample into the spectrometer. Tune and match the probe. Lock onto the deuterium (B1214612) signal of the solvent.

  • Shimming: Perform automated and/or manual shimming to optimize the magnetic field homogeneity. Aim for a narrow and symmetrical lock signal.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width (SW): Typically 12-16 ppm, centered around 6-8 ppm.

    • Acquisition Time (AQ): At least 2-3 seconds to ensure good digital resolution.

    • Relaxation Delay (D1): 1-2 seconds.

    • Number of Scans (NS): 16 to 64, depending on the sample concentration.

  • Processing: Apply a Fourier transform to the FID. Phase the spectrum and perform baseline correction. Calibrate the chemical shift scale to the residual solvent peak or an internal standard (e.g., TMS).

2D COSY (Correlation Spectroscopy)

Methodology:

  • Sample Preparation: Use the same sample as for the ¹H NMR.

  • Spectrometer Setup: After acquiring a standard ¹H spectrum, use the same shimming.

  • Acquisition Parameters:

    • Pulse Program: A standard COSY pulse sequence (e.g., 'cosygpqf' on Bruker).

    • Spectral Width (SW): Use the same spectral width in both dimensions as the ¹H spectrum.

    • Number of Increments (F1): 256-512 increments for adequate resolution in the indirect dimension.

    • Number of Scans (NS): 2-8 scans per increment.

  • Processing: Apply a 2D Fourier transform. Symmetrize the spectrum if necessary. Phase and baseline correct in both dimensions.

2D HSQC (Heteronuclear Single Quantum Coherence)

Methodology:

  • Sample Preparation: A slightly more concentrated sample (10-20 mg) is beneficial due to the lower sensitivity of ¹³C.

  • Spectrometer Setup: Standard setup as for other experiments.

  • Acquisition Parameters:

    • Pulse Program: A standard HSQC pulse sequence with gradient selection and decoupling (e.g., 'hsqcedetgpsisp2.3' on Bruker for an edited HSQC which distinguishes CH/CH₃ from CH₂ signals).

    • ¹H Spectral Width (F2): Same as the ¹H spectrum.

    • ¹³C Spectral Width (F1): A wider range to encompass all carbon signals, typically 0-160 ppm for this compound.

    • Number of Increments (F1): 256-512 increments.

    • Number of Scans (NS): 4-16 scans per increment.

  • Processing: Apply a 2D Fourier transform. Phase and baseline correct in both dimensions.

2D HMBC (Heteronuclear Multiple Bond Correlation)

Methodology:

  • Sample Preparation: Use the same sample as for the HSQC experiment.

  • Spectrometer Setup: Standard setup.

  • Acquisition Parameters:

    • Pulse Program: A standard HMBC pulse sequence with gradient selection (e.g., 'hmbcgplpndqf' on Bruker).

    • ¹H Spectral Width (F2): Same as the ¹H spectrum.

    • ¹³C Spectral Width (F1): Same as the HSQC spectrum.

    • Long-Range Coupling Delay: The delay for the evolution of long-range couplings is typically optimized for a J-coupling of 8-10 Hz.

    • Number of Increments (F1): 256-512 increments.

    • Number of Scans (NS): 8-32 scans per increment, as HMBC is less sensitive than HSQC.

  • Processing: Apply a 2D Fourier transform. Phase (magnitude calculation is often used) and baseline correct in both dimensions.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the complete NMR analysis of this compound, from initial 1D experiments to full structure elucidation using 2D techniques.

G cluster_1d 1D NMR Experiments cluster_2d 2D NMR Experiments cluster_analysis Data Analysis & Structure Elucidation h1_nmr ¹H NMR c13_nmr ¹³C NMR & DEPT h1_nmr->c13_nmr Proton & Carbon Count cosy COSY h1_nmr->cosy hsqc HSQC c13_nmr->hsqc spin_systems Identify Spin Systems cosy->spin_systems ch_framework Build C-H Framework hsqc->ch_framework hmbc HMBC assemble_fragments Assemble Fragments hmbc->assemble_fragments noesy NOESY/ROESY stereochem Determine Stereochemistry noesy->stereochem spin_systems->assemble_fragments ch_framework->assemble_fragments assemble_fragments->stereochem final_structure Final Structure Assignment stereochem->final_structure

Caption: A typical workflow for NMR-based structure elucidation.

References

Technical Support Center: Optimizing HPLC Separation of Ajmalan Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the High-Performance Liquid Chromatography (HPLC) separation of Ajmalan isomers. Given the structural complexity and multiple chiral centers of this compound, achieving optimal separation requires a systematic approach to method development and troubleshooting.[1]

Frequently Asked Questions (FAQs)

Q1: Why is the separation of this compound isomers by HPLC so challenging? A1: this compound is a complex alkaloid with a rigid six-ring structure and seven chiral centers.[1] Isomers of this compound, particularly diastereomers and enantiomers, have very similar physicochemical properties, such as polarity and hydrophobicity. This structural similarity results in nearly identical interactions with the stationary phase in standard chromatographic systems, leading to poor resolution or co-elution.[2][3]

Q2: What is the recommended starting point for developing a separation method for this compound isomers? A2: For initial method development, a reversed-phase (RP) approach is a good starting point. Begin with a standard C18 column and a simple mobile phase of water and an organic modifier like acetonitrile (B52724) (ACN) or methanol (B129727) (MeOH).[2][4] Running a broad scouting gradient (e.g., 5% to 95% organic solvent) can help determine the approximate elution conditions.[4] For chiral separations, screening a set of diverse chiral stationary phases (CSPs) is often necessary.[4][5]

Q3: Which organic modifier is better for separating isomers: acetonitrile or methanol? A3: The choice between acetonitrile and methanol can significantly impact the selectivity of the separation.[2] Neither is universally better; the optimal choice is compound-dependent. Acetonitrile and methanol have different solvent properties that can lead to different interactions with the analyte and stationary phase. It is recommended to screen both during method development to see which provides better resolution for your specific this compound isomers.

Q4: When should I consider using a chiral stationary phase (CSP)? A4: A chiral stationary phase is necessary when you need to separate enantiomers. While diastereomers can often be separated on standard achiral phases (like C18), enantiomers have identical physical properties in a non-chiral environment and require a chiral selector for resolution.[6][7] Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are a versatile starting point for many chiral separations.[3][5]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Issue 1: Poor or No Resolution (Peak Co-elution)

Q: My this compound isomers are co-eluting or have very poor resolution (Rs < 1.5). What steps should I take? A: Co-elution is the most common challenge in isomer separation.[4] A systematic approach focusing on improving selectivity (α) is required. This involves optimizing the mobile phase, stationary phase, and temperature.

Troubleshooting Workflow for Co-eluting Peaks

G start Start: Co-eluting Peaks opt_mp Optimize Mobile Phase start->opt_mp change_solvent Switch Organic Modifier (ACN <-> MeOH) opt_mp->change_solvent adjust_ph Adjust pH (for ionizable isomers) change_solvent->adjust_ph additives Incorporate Additives (e.g., ion-pairing agents) adjust_ph->additives check_res1 Resolution Improved? additives->check_res1 opt_sp Change Stationary Phase check_res1->opt_sp No end_ok Method Optimized check_res1->end_ok Yes try_c18 Try Different C18 (e.g., different bonding) opt_sp->try_c18 try_phenyl Try Phenyl-Hexyl Phase try_c18->try_phenyl try_chiral Screen Chiral Columns (CSPs) (for enantiomers) try_phenyl->try_chiral check_res2 Resolution Improved? try_chiral->check_res2 opt_temp Optimize Temperature check_res2->opt_temp No check_res2->end_ok Yes check_res3 Resolution Improved? opt_temp->check_res3 check_res3->start No, Re-evaluate check_res3->end_ok Yes

Caption: Troubleshooting workflow for poor peak resolution.

Solution Details:

  • Optimize the Mobile Phase:

    • Change Organic Modifier: Switch between acetonitrile and methanol. Their different properties can alter selectivity.[2]

    • Adjust pH: For ionizable compounds, small changes in mobile phase pH can significantly affect retention and selectivity.[4][8] A pH at least 2 units away from the analyte's pKa is often recommended for good peak shape.[2]

    • Use a Gradient: If isocratic elution fails, a shallow gradient can often resolve closely eluting peaks.[2][8]

  • Change the Stationary Phase:

    • If mobile phase optimization is insufficient, the column chemistry may not be suitable.[4]

    • For diastereomers, consider columns with different selectivities, such as a Phenyl-Hexyl phase, which offers pi-pi interactions.

    • For enantiomers, screening a variety of chiral stationary phases (CSPs) is essential. Polysaccharide-based columns are a robust starting point.[3][5]

  • Adjust Column Temperature:

    • Temperature affects retention time and can alter selectivity.[9][10]

    • Varying the column temperature (e.g., in 5 °C increments from 25 °C to 45 °C) can sometimes improve or even reverse the elution order of isomers, providing a path to resolution.[9] Increasing temperature generally reduces retention times and can improve efficiency.[9][11]

ParameterActionExpected Outcome on Resolution
Mobile Phase Strength Decrease % OrganicIncreases retention, potentially allowing more time for separation.[2]
Organic Modifier Switch ACN to MeOH (or vice versa)Alters selectivity (α) due to different solvent-analyte interactions.[2]
pH Adjust pH by ± 0.5 unitsCan significantly change the retention and selectivity of ionizable isomers.[4]
Temperature Increase or decrease by 5-10 °CAlters selectivity; an increase typically shortens run time.[9][11]
Stationary Phase Switch from C18 to Phenyl or CSPProvides different interaction mechanisms (e.g., π-π, chiral).[3]

Caption: Effects of parameter changes on isomer resolution.

Issue 2: Poor Peak Shape (Tailing or Fronting)

Q: My isomer peaks are showing significant tailing. How can I improve the peak shape? A: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, particularly with active silanol (B1196071) groups on silica-based columns.

  • Adjust Mobile Phase pH: For basic compounds like many alkaloids, using a mobile phase with a low pH (e.g., around 3.0) can protonate the analyte and suppress silanol interactions.[4]

  • Use a Competing Base: Add a small amount of a competing base, such as 0.1% triethylamine (B128534) (TEA), to the mobile phase. TEA will preferentially interact with the active silanol sites, reducing peak tailing for basic analytes.[4]

  • Check Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase. Injecting in a much stronger solvent can cause peak distortion.

Issue 3: Fluctuating Retention Times

Q: The retention times for my isomers are not consistent between runs. What is the cause? A: Unstable retention times point to a lack of equilibrium or consistency in the HPLC system.

  • Ensure Proper Equilibration: The column must be fully equilibrated with the mobile phase before starting a run. For reversed-phase, 10-15 column volumes is typically sufficient, but some methods, especially those with additives, may require longer.

  • Consistent Mobile Phase Preparation: Prepare the mobile phase fresh and ensure accurate measurements, especially when mixing solvents manually.[2][8] Inconsistent composition is a primary cause of retention time drift.[12]

  • Control Column Temperature: Use a column oven to maintain a constant temperature. Fluctuations in ambient lab temperature can cause significant shifts in retention, especially for temperature-sensitive separations.[10][13]

Experimental Protocols

Protocol 1: General Method Development Workflow

This protocol outlines a systematic approach to developing a separation method for this compound isomers.

Method Development Workflow

G start 1. Define Goals (Separate Diastereomers/Enantiomers) select_mode 2. Select HPLC Mode (RP, NP, Chiral) start->select_mode column_screen 3. Screen Columns (e.g., C18, Phenyl, CSPs) select_mode->column_screen scout_gradient 4. Run Scouting Gradient (e.g., 5-95% ACN) column_screen->scout_gradient eval1 Evaluate Elution & Initial Separation scout_gradient->eval1 opt_selectivity 5. Optimize Selectivity (α) (Solvent, pH, Temp) eval1->opt_selectivity opt_retention 6. Optimize Retention (k') (Adjust Gradient/Isocratic %) opt_selectivity->opt_retention opt_efficiency 7. Optimize Efficiency (N) (Flow Rate, Particle Size) opt_retention->opt_efficiency validate 8. Validate Method opt_efficiency->validate

Caption: Systematic workflow for HPLC method development.

  • Column Selection: Start with a C18 column for reversed-phase or a polysaccharide-based CSP for chiral separations.[3][4]

  • Mobile Phase:

    • Phase A: Water with 0.1% Formic Acid (or other suitable buffer).

    • Phase B: Acetonitrile or Methanol.

  • Scouting Gradient: Run a linear gradient from 5% to 95% B over 20 minutes to determine the approximate elution conditions.[4]

  • Optimization:

    • Based on the scouting run, develop a shallower gradient or an isocratic method around the elution percentage.

    • Systematically adjust one parameter at a time (organic modifier, pH, temperature) to observe the effect on resolution.

Protocol 2: Sample Preparation
  • Weighing: Accurately weigh a suitable amount of the this compound isomer sample.

  • Dissolution: Dissolve the sample in a solvent compatible with the initial mobile phase conditions (e.g., a mixture of water/ACN or a small amount of DMSO topped up with mobile phase). Use HPLC-grade solvents.

  • Sonication: If necessary, sonicate for 5-10 minutes to ensure complete dissolution.[4]

  • Dilution: Dilute the stock solution to the desired final concentration for injection.

  • Filtration: Filter the final sample solution through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial to prevent particulates from clogging the column.[4][8]

ParameterRecommended Starting Conditions
Column C18, 100 x 4.6 mm, 2.7 µm (for RP)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient (Scouting) 5-95% B in 20 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C[2]
Detection UV at an appropriate wavelength (e.g., 254 nm or 280 nm)
Injection Volume 5 µL

Caption: Recommended starting parameters for method development.

References

Ajmalan solubility problems in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The information provided is for research purposes only and not for human or veterinary use.

This technical support center addresses common solubility challenges encountered with Ajmaline , an indole (B1671886) alkaloid. The parent compound is "Ajmalan," but in experimental and clinical contexts, "Ajmaline" is the active compound typically used.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of Ajmaline?

A1: Ajmaline is a crystalline solid that is sparingly soluble in some organic solvents and very slightly soluble in water.[1][2] Its solubility is significantly influenced by the solvent and the pH of the solution.

Q2: In which organic solvents is Ajmaline soluble?

A2: Ajmaline exhibits good solubility in Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[3][4] It is also soluble in chloroform (B151607) and ethanol (B145695), and sparingly soluble in methanol, acetone, and diethyl ether.[1][3]

Q3: How does pH affect the solubility of Ajmaline in aqueous solutions?

A3: As an alkaloid, Ajmaline is a basic compound.[5] Its solubility in aqueous solutions is pH-dependent, increasing significantly in acidic conditions due to the formation of more soluble salts. It is known to dissolve in dilute hydrochloric acid. Conversely, its solubility is very low in neutral or basic aqueous solutions like PBS (pH 7.2).[3][4]

Q4: My Ajmaline is not dissolving in water. What should I do?

A4: Ajmaline has very low intrinsic solubility in water (approximately 0.49 g/L at 30°C).[6] For aqueous applications, it is recommended to first dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO or ethanol before adding it to your aqueous buffer. Alternatively, for certain applications, pH adjustment of the aqueous medium to the acidic range can enhance solubility.

Q5: Can I heat the solution to improve solubility?

A5: Gentle warming and sonication can facilitate the dissolution of Ajmaline, especially in organic solvents.[4] However, prolonged exposure to high temperatures should be avoided to prevent potential degradation. Always check the compound's stability at elevated temperatures for your specific experimental conditions.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Ajmaline precipitates when added to my aqueous buffer. The concentration of Ajmaline exceeds its solubility limit in the final solution, or the organic co-solvent percentage is too low.1. Decrease the final concentration of Ajmaline. 2. Increase the percentage of the organic co-solvent (e.g., DMSO, ethanol). Be mindful of the tolerance of your experimental system to the solvent.3. Lower the pH of the aqueous buffer. For many basic compounds, a decrease of 2 pH units below the pKa can significantly increase solubility.
I am observing incomplete dissolution in an organic solvent. The concentration of Ajmaline is above its saturation point in the chosen solvent.1. Consult the solubility data table below to ensure you are within the known solubility limits. 2. Apply gentle warming or sonication to aid dissolution. 3. Try a different organic solvent with higher solubilizing capacity for Ajmaline, such as DMSO or DMF. [3][4]
The prepared stock solution is not stable and shows precipitation over time. The solution is supersaturated, or the compound is degrading.1. Store stock solutions at the recommended temperature (e.g., -20°C or -80°C) to maintain stability. 2. Prepare fresh solutions before use whenever possible. 3. Ensure the solvent is of high purity and dry, as water content can affect the stability of compounds in organic solvents.

Quantitative Solubility Data

SolventSolubility (mg/mL)Molar Solubility (mM)ConditionsReference
DMSO~20 - 65~61.3 - 199.1Room Temperature[3][6]
DMF2576.6Room Temperature[3]
Ethanol1030.6Room Temperature[3][4]
PBS (pH 7.2)~0.25 - 0.3~0.77 - 0.92Room Temperature[3][4]
Water0.491.530°C[6]
ChloroformSoluble-Not specified
Acetic AnhydrideFreely Soluble-Not specified
MethanolSparingly Soluble-Not specified[1]
AcetoneSparingly Soluble-Not specified
Diethyl EtherSparingly Soluble-Not specified

Note: Solubility can vary between different batches of a compound due to factors like polymorphism and purity.

Experimental Protocols

Protocol for Preparation of an Ajmaline Stock Solution

This protocol provides a general procedure for preparing a stock solution of Ajmaline in an organic solvent.

  • Weighing: Accurately weigh the desired amount of Ajmaline powder in a suitable vial.

  • Solvent Addition: Add the appropriate volume of the chosen organic solvent (e.g., DMSO) to the vial to achieve the desired concentration.

  • Dissolution: Vortex the vial to mix. If the compound does not dissolve completely, sonicate the solution in a water bath for 5-10 minutes. Gentle warming (e.g., to 37°C) can also be applied.

  • Sterilization (if required): If the solution is for cell-based assays, it can be sterilized by filtering through a 0.22 µm syringe filter that is compatible with the solvent used.

  • Storage: Store the stock solution in tightly sealed vials at -20°C or -80°C for long-term storage. For short-term storage, 4°C may be acceptable, but stability should be verified.

General Workflow for Solubility Determination (Shake-Flask Method)

This protocol outlines a standard procedure for determining the equilibrium solubility of Ajmaline.

  • Preparation of Supersaturated Solution: Add an excess amount of Ajmaline powder to a known volume of the solvent in a sealed container (e.g., a glass vial with a screw cap).

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A shaker or rotator is recommended.

  • Phase Separation: Allow the undissolved solid to settle. Centrifuge the sample at a high speed to pellet the excess solid.

  • Sampling and Dilution: Carefully collect a known volume of the clear supernatant. Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of Ajmaline in the diluted sample using a validated analytical method, such as HPLC-UV.

  • Calculation: Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the equilibrium solubility.

Visual Troubleshooting Guide

Ajmalan_Solubility_Troubleshooting start Start: Ajmaline Solubility Issue solvent_type What is the solvent? start->solvent_type organic Organic Solvent solvent_type->organic Organic aqueous Aqueous Buffer solvent_type->aqueous Aqueous check_concentration Is concentration below known solubility limit? organic->check_concentration adjust_ph Is acidic pH compatible with experiment? aqueous->adjust_ph sonicate_warm Apply sonication and gentle warming check_concentration->sonicate_warm Yes change_solvent Consider a different solvent (e.g., DMSO, DMF) check_concentration->change_solvent No success Success: Ajmaline Dissolved sonicate_warm->success fail Issue Persists: Consult further literature or contact supplier sonicate_warm->fail change_solvent->success change_solvent->fail lower_ph Lower pH of buffer (e.g., to pH 4-5) adjust_ph->lower_ph Yes use_cosolvent Use a water-miscible organic co-solvent (e.g., DMSO, Ethanol) adjust_ph->use_cosolvent No lower_ph->success lower_ph->fail use_cosolvent->success use_cosolvent->fail

Caption: Troubleshooting workflow for Ajmaline solubility issues.

References

Technical Support Center: Synthesis of Ajmalan Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ajmalan derivatives. The following sections address common side reactions and provide detailed experimental protocols and data to assist in overcoming synthetic challenges.

Frequently Asked Questions (FAQs)

Q1: My synthesis is resulting in a low yield of the desired this compound derivative, with a complex mixture of byproducts. What are the most common side reactions?

A1: Low yields in the synthesis of complex indole (B1671886) alkaloids like this compound derivatives are often due to a combination of factors. The most frequently encountered side reactions include:

  • Epimerization: The stereocenter at C16, which bears an aldehyde group in key intermediates, is prone to epimerization under basic or even neutral conditions, leading to the formation of the thermodynamically more stable but unnatural diastereomer.[1][2]

  • Formation of Diastereomers: The intricate polycyclic structure of the this compound core contains multiple chiral centers. Many synthetic steps can produce a mixture of diastereomers that are often difficult to separate, thus reducing the yield of the desired product.[3]

  • Instability of Aldehyde Intermediates: Key aldehyde intermediates, such as polyneuridine (B1254981) aldehyde, are often unstable. They can undergo spontaneous oxidation to form hemiacetals or degrade into aromatic byproducts like flavopereirine.[4]

  • Over-oxidation: During oxidation reactions, particularly dihydroxylation of olefinic bonds, the electron-rich indole nucleus can also be oxidized, leading to undesired byproducts. For instance, bisosmylation of both the olefinic bond and the indole double bond has been observed.

  • Side Reactions in Cyclizations: Key ring-forming reactions, such as the Pictet-Spengler and intramolecular Mannich reactions, can be accompanied by side reactions. In the Pictet-Spengler reaction, harsh acidic conditions may lead to N-alkylation or the formation of carbazole (B46965) derivatives.[3]

Q2: I am observing significant epimerization of the C16-aldehyde in my synthesis. How can I minimize this side reaction?

A2: Epimerization at C16 is a well-documented challenge in this compound synthesis. The aldehyde at this position readily epimerizes to the more stable unnatural configuration.[1] Here are some strategies to mitigate this issue:

  • Avoid Basic Conditions: Prolonged exposure to basic conditions, such as using sodium methoxide (B1231860) (NaOMe), can lead to complete epimerization of the C16-aldehyde.[1] It is crucial to use neutral or acidic conditions where possible, especially when the C16-aldehyde is present.

  • Steric Hindrance: The presence of certain substituents can hinder epimerization. For example, the introduction of an ethyl group at a nearby position has been shown to slow down the rate of epimerization of the C16-aldehyde.[1]

  • Immediate Use of Aldehyde: Due to their instability, it is often best to use aldehyde intermediates immediately in the subsequent reaction step without purification.[3]

  • Kinetic Control: In reactions like the oxy-anion Cope rearrangement, protonation of the resulting enolate under kinetic control can favor the formation of the desired stereoisomer at C16.[5]

Q3: My oxidation of a diol to a dialdehyde (B1249045) is not proceeding cleanly. What are the potential pitfalls?

A3: The oxidation of diols in complex molecules like this compound precursors can be challenging. For instance, using the Corey-Kim oxidation to convert a diol to a dialdehyde can be complicated by the reactivity of the indole nucleus and other functional groups. While the Corey-Kim oxidation is generally mild, allylic and benzylic alcohols can be susceptible to conversion to the corresponding chlorides as a side reaction.[6][7] Careful control of reaction conditions, such as temperature and reaction time, is essential.

Troubleshooting Guides

Issue 1: Low Diastereoselectivity in the Pictet-Spengler Reaction

Symptoms: Formation of a mixture of cis and trans diastereomers of the tetracyclic intermediate, which are difficult to separate.

Possible Causes:

  • Kinetic vs. Thermodynamic Control: The cis isomer is often the kinetic product, while the trans isomer is the thermodynamic product. The reaction conditions dictate the final ratio.[8]

  • Nature of the N-substituent: Small or no substituents on the tryptophan nitrogen can lead to poor diastereoselectivity.[8]

Solutions:

  • Favoring the Trans Isomer: To obtain the trans isomer, which is often crucial for the subsequent steps in sarpagine (B1680780) and ajmaline (B190527) synthesis, use stronger acids like trifluoroacetic acid (TFA) and/or higher temperatures to allow the reaction to equilibrate to the more stable trans product.[8]

  • N-Benzylation: Employing an N-benzyl group on the tryptophan methyl ester starting material is a well-established method to achieve high trans selectivity.[8]

Issue 2: Formation of Multiple Products in the Intramolecular Cyclization to Form the Azabicyclo[3.3.1]nonane Core

Symptoms: The reaction yields a complex mixture of products, with a low yield of the desired bridged bicyclic system.

Possible Causes:

  • Unfavorable Ring Strain: The formation of the bridged bicyclic system can be energetically demanding.

  • Competing Reaction Pathways: The reactive intermediates may undergo alternative cyclizations or rearrangements.

  • Reagent Instability: Some reagents used to promote the cyclization may be unstable under the reaction conditions.

Solutions:

  • Choice of Cyclization Strategy: Several methods can be employed to form the azabicyclo[3.3.1]nonane core, including intramolecular Mannich-type reactions and palladium-catalyzed enolate couplings.[9] The choice of strategy should be tailored to the specific substrate.

  • Optimization of Reaction Conditions: A thorough screening of solvents, temperatures, and catalysts is often necessary to improve the yield and selectivity of the desired cyclization.

Quantitative Data

The following tables summarize key quantitative data from reported syntheses of this compound and related alkaloids, highlighting yields and diastereomeric ratios that can serve as a benchmark.

Table 1: Diastereoselectivity in the Pictet-Spengler Reaction

N-Substituent on TryptophanAcid CatalystTemperatureDiastereomeric Ratio (trans:cis)Yield (%)Reference
HTFARefluxMixture~60[8]
BenzylTFAReflux>20:1>85[1][10]

Table 2: Yields of Key Steps in Ajmaline Synthesis

ReactionStarting MaterialProductReagents and ConditionsYield (%)Reference
Pictet-Spengler/Dieckmann CyclizationN-benzyl-D-tryptophan methyl esterTetracyclic ketone1. Benzaldehyde, NaBH4; 2. Methyl 4,4-dimethoxybutyrate, TFA; 3. Acetic acid, HCl>74[1]
Oxy-anion Cope RearrangementAllylic alcoholC15-functionalized aldehyde1. KH, 18-crown-6, THF; 2. H+88[1]
Ring Closure to Sarpagine SkeletonC15, C16-functionalized aldehydePentacyclic acetalp-TSA, ethylene (B1197577) glycol, benzene, reflux91[1]
Conversion to (+)-AjmalineDiacetylated intermediate(+)-AjmalineK2CO3, MeOH93[1]

Experimental Protocols

Protocol 1: Asymmetric Pictet-Spengler Reaction for the Formation of the Tetracyclic Core

This protocol describes the formation of the key tetracyclic intermediate with high diastereoselectivity, a crucial step in the enantiospecific synthesis of (+)-ajmaline.[1][11]

Materials:

  • N-benzyl-D-tryptophan methyl ester

  • Methyl 4,4-dimethoxybutyrate

  • Trifluoroacetic acid (TFA)

  • Chloroform (B151607)

Procedure:

  • To a solution of N-benzyl-D-tryptophan methyl ester (1.0 eq) in chloroform (0.1 M) under an inert atmosphere, add methyl 4,4-dimethoxybutyrate (1.1 eq).

  • Add trifluoroacetic acid (3.0 eq) to the reaction mixture.

  • Reflux the solution and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be used in the subsequent Dieckmann cyclization without further purification.

Protocol 2: Intramolecular Cyclization to Form the Azabicyclo[3.3.1]nonane Core

This protocol describes a general method for the construction of the characteristic bridged bicyclic system of the sarpagine/ajmaline alkaloids.[9]

Materials:

Procedure:

  • To a solution of the tetracyclic ketone precursor in anhydrous toluene under an inert atmosphere, add a solution of potassium phenolate (generated in situ from phenol (B47542) and a suitable potassium base).

  • Add the palladium catalyst to the reaction mixture.

  • Heat the reaction to reflux and monitor its progress by TLC.

  • Upon completion, cool the reaction mixture and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the desired azabicyclo[3.3.1]nonane derivative.

Visualizations

Side_Reactions_Ajmalan_Synthesis cluster_main_pathway Main Synthetic Pathway cluster_side_reactions Common Side Reactions Tryptophan Derivative Tryptophan Derivative Tetracyclic Intermediate Tetracyclic Intermediate Tryptophan Derivative->Tetracyclic Intermediate Pictet-Spengler Azabicyclo[3.3.1]nonane Core Azabicyclo[3.3.1]nonane Core Tetracyclic Intermediate->Azabicyclo[3.3.1]nonane Core Intramolecular Cyclization Epimerized Aldehyde Epimerized Aldehyde Tetracyclic Intermediate->Epimerized Aldehyde Epimerization at C16 Diastereomeric Mixture Diastereomeric Mixture Tetracyclic Intermediate->Diastereomeric Mixture Poor Stereocontrol This compound Derivative This compound Derivative Azabicyclo[3.3.1]nonane Core->this compound Derivative Aldehyde Intermediate Aldehyde Intermediate Degradation Products Degradation Products Aldehyde Intermediate->Degradation Products Instability Olefin Precursor Olefin Precursor Over-oxidized Product Over-oxidized Product Olefin Precursor->Over-oxidized Product Over-oxidation

Caption: Common side reactions diverging from the main synthetic pathway to this compound derivatives.

Troubleshooting_Workflow cluster_troubleshooting Troubleshooting Strategies Low Yield or Impure Product Low Yield or Impure Product Identify Key Problematic Step Identify Key Problematic Step Low Yield or Impure Product->Identify Key Problematic Step Analyze for Side Products (TLC, LC-MS, NMR) Analyze for Side Products (TLC, LC-MS, NMR) Identify Key Problematic Step->Analyze for Side Products (TLC, LC-MS, NMR) Epimerization? Epimerization? Analyze for Side Products (TLC, LC-MS, NMR)->Epimerization? Diastereomers? Diastereomers? Analyze for Side Products (TLC, LC-MS, NMR)->Diastereomers? Degradation? Degradation? Analyze for Side Products (TLC, LC-MS, NMR)->Degradation? Modify Reaction Conditions (pH, Temp) Modify Reaction Conditions (pH, Temp) Epimerization?->Modify Reaction Conditions (pH, Temp) Change Chiral Auxiliary/Catalyst Change Chiral Auxiliary/Catalyst Diastereomers?->Change Chiral Auxiliary/Catalyst Use Intermediate Immediately Use Intermediate Immediately Degradation?->Use Intermediate Immediately

Caption: A logical workflow for troubleshooting common issues in this compound derivative synthesis.

References

Technical Support Center: Purification of Ajmalicine from Crude Extracts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of ajmalicine (B1678821) from crude plant extracts.

Frequently Asked Questions (FAQs)

Q1: What are the primary plant sources for ajmalicine extraction?

A1: The most common plant sources for commercial and laboratory-scale extraction of ajmalicine are from the genera Rauwolfia and Catharanthus. Specifically, Rauwolfia serpentina (Indian snakeroot) and Catharanthus roseus (Madagascar periwinkle) are widely used.[1] The concentration of ajmalicine can vary depending on the plant part, with the roots often containing higher concentrations.[2][3]

Q2: What are the major challenges encountered during the purification of ajmalicine?

A2: Key challenges in ajmalicine purification include its low natural abundance in plant materials, potential degradation during the extraction process, and co-elution with structurally similar alkaloids.[2] Ajmalicine can be sensitive to factors such as high temperatures and unstable pH conditions, which can lead to reduced yield and purity.[2][4]

Q3: Which analytical techniques are most suitable for quantifying ajmalicine in purified fractions?

A3: High-Performance Liquid Chromatography (HPLC) is the most prevalent method for the accurate quantification of ajmalicine.[2] HPLC systems equipped with a Photodiode Array (PDA) or UV detector are commonly used.[2][5] For higher sensitivity and selectivity, especially in complex matrices, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful alternative.[6] High-Performance Thin-Layer Chromatography (HPTLC) has also been developed for quantification.

Q4: How can I improve the yield of ajmalicine from plant cell cultures?

A4: Several strategies can be employed to enhance ajmalicine production in cell cultures. Elicitation, using agents like fungal extracts or methyljasmonate, can stimulate the biosynthetic pathway.[2] Metabolic engineering, by overexpressing key genes, and in situ product removal using adsorbent resins to reduce feedback inhibition, are also effective techniques.[2]

Q5: What are the typical impurities found in crude ajmalicine extracts?

A5: Crude extracts containing ajmalicine are complex mixtures that include other indole (B1671886) alkaloids such as serpentine, ajmaline, and reserpine.[5] Additionally, non-alkaloidal compounds like pigments, lipids, and other plant secondary metabolites are present and need to be removed during purification.

Troubleshooting Guides

Solvent Extraction Issues
ProblemPossible Cause(s)Suggested Solution(s)
Low Yield of Crude Alkaloid Extract Inefficient cell lysis.Ensure the plant material is finely powdered to maximize surface area for solvent penetration.[7]
Improper solvent selection.Methanol (B129727) and ethanol (B145695) are commonly effective for extracting indole alkaloids.[3] The choice of solvent may need to be optimized based on the specific plant material.
Incomplete extraction.Perform multiple extraction cycles with fresh solvent to ensure the complete recovery of alkaloids from the plant matrix.[8]
Presence of a Large Amount of Pigments and Lipids Lack of a defatting step.Include a defatting step using a non-polar solvent like hexane (B92381) after the initial extraction to remove lipids and other non-polar impurities.[1][8]
Column Chromatography Problems
ProblemPossible Cause(s)Suggested Solution(s)
Poor Separation of Ajmalicine from Other Alkaloids Inappropriate solvent system.Optimize the mobile phase. A common strategy is to use a gradient elution with increasing polarity, for example, starting with chloroform (B151607) and gradually adding methanol.[1][7]
Column overloading.Reduce the amount of crude extract loaded onto the column to avoid band broadening and improve resolution.
Ajmalicine is not Eluting from the Column Mobile phase is too non-polar.Gradually increase the polarity of the mobile phase. For very polar compounds, a small percentage of a stronger solvent like methanol in dichloromethane (B109758) can be effective.[9]
Ajmalicine degraded on the silica (B1680970) gel.Test the stability of ajmalicine on silica gel. If it is unstable, consider using a different stationary phase like alumina (B75360) or deactivated silica gel.
Irreproducible Retention Times Inconsistent column packing.Ensure the column is packed uniformly to avoid channeling. A slurry packing method is generally recommended.[7]
Changes in solvent composition.Prepare fresh mobile phase for each run and ensure accurate mixing of solvents.
HPLC Analysis Difficulties
ProblemPossible Cause(s)Suggested Solution(s)
Co-elution of Ajmalicine with Other Compounds Suboptimal mobile phase conditions.Adjust the mobile phase composition, pH, or gradient slope to improve selectivity. For reversed-phase HPLC, a common mobile phase is a mixture of acetonitrile (B52724) and a phosphate (B84403) buffer.[5][10]
Inappropriate column chemistry.Select a column with a different selectivity (e.g., a different stationary phase or end-capping) to resolve the co-eluting peaks.
Peak Tailing Secondary interactions with the stationary phase.The basic nitrogen in ajmalicine can interact with residual silanol (B1196071) groups on the silica-based stationary phase. Adding a competing base to the mobile phase or using an end-capped column can mitigate this.
Column overload.Inject a smaller volume of the sample or dilute the sample.
Degradation of Ajmalicine in Solution Unstable pH or exposure to light and high temperature.Prepare solutions fresh before analysis. Store stock solutions in amber vials at low temperatures (2-8 °C).[11] Ajmalicine in a chloroform extract has shown stability for at least 24 hours at room temperature.[12]

Quantitative Data Summary

Table 1: Yield of Ajmalicine from Rauwolfia serpentina

Plant PartExtraction MethodYield/ConcentrationReference
RootsMethanolic Extraction & HPTLC0.17%[8]
Roots (in vitro, CdCl2 elicited)Methanolic Extraction & HPTLC0.0131%[8]
Leaf ExtractSpectrophotometric AnalysisHigher than root extract[13]
Root ExtractSpectrophotometric AnalysisLower than leaf extract[13]

Table 2: HPLC Quantification Parameters for Ajmalicine

ParameterValueReference(s)
Linearity Range1–20 µg/mL[5][10][14]
Limit of Detection (LOD)4 µg/mL[10][14]
Limit of Quantitation (LOQ)12 µg/mL[10][14]
Recovery97.03%[5][10][14]
Relative Standard Deviation (RSD)2.51%[14]

Experimental Protocols

Protocol 1: Acid-Base Extraction of Total Alkaloids from Catharanthus roseus
  • Soaking: Soak the powdered plant material in a 0.7% sulfuric acid solution.[1]

  • pH Adjustment: Adjust the pH of the acidic solution to between 7 and 8 using ammonium (B1175870) hydroxide.[1]

  • Liquid-Liquid Extraction: Perform a liquid-liquid extraction with an immiscible organic solvent such as chloroform.[1]

  • Collection and Concentration: Collect the organic (chloroform) layer containing the alkaloids. Concentrate the solution under vacuum to obtain the crude total alkaloid extract.[1]

Protocol 2: Methanolic Extraction from Rauwolfia serpentina Roots
  • Extraction: Extract air-dried and powdered roots (0.1 g) with methanol (3 x 10 mL) for 10 hours.[1][5]

  • Filtration and Evaporation: Filter the extract and evaporate the solvent under reduced pressure.[1]

  • Defatting: Partition the residue with hexane (3 x 5 mL) to remove fats and other non-polar compounds.[1]

  • Final Preparation: Dry the defatted extract and redissolve it in acidic methanol (methanol:HCl, 98:2 v/v) for further purification or analysis.[1][5]

Protocol 3: Column Chromatography for Ajmalicine Purification
  • Column Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., chloroform) and pack it into a glass column.[1][7]

  • Sample Loading: Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase and carefully load it onto the top of the packed column.[7]

  • Elution: Elute the column with a solvent gradient of increasing polarity. A common system is a mixture of chloroform and methanol, starting with 100% chloroform and gradually increasing the percentage of methanol.[7]

  • Fraction Collection and Analysis: Collect the eluate in separate fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing ajmalicine.[7]

  • Final Concentration: Combine the pure fractions containing ajmalicine and evaporate the solvent to obtain the purified compound.[7]

Visualizations

experimental_workflow cluster_extraction Crude Extract Preparation cluster_purification Purification cluster_analysis Analysis plant_material Powdered Plant Material (Rauwolfia or Catharanthus) solvent_extraction Solvent Extraction (e.g., Methanol or Acid-Base) plant_material->solvent_extraction filtration Filtration solvent_extraction->filtration concentration Concentration (Rotary Evaporator) filtration->concentration defatting Defatting (with Hexane) concentration->defatting crude_extract Crude Alkaloid Extract defatting->crude_extract column_chromatography Column Chromatography (Silica Gel) crude_extract->column_chromatography Load onto column fraction_collection Fraction Collection column_chromatography->fraction_collection tlc_analysis TLC Analysis fraction_collection->tlc_analysis pooling Pooling of Pure Fractions tlc_analysis->pooling final_concentration Final Concentration pooling->final_concentration pure_ajmalicine Pure Ajmalicine final_concentration->pure_ajmalicine hplc_analysis HPLC/LC-MS Analysis pure_ajmalicine->hplc_analysis Quality & Quantity Check

Caption: General workflow for the extraction and purification of ajmalicine.

troubleshooting_logic cluster_extraction_troubleshooting Extraction Stage cluster_chromatography_troubleshooting Chromatography Stage start Low Yield or Purity Issue check_grinding Is plant material finely ground? start->check_grinding check_solvent Is the extraction solvent optimal? check_grinding->check_solvent Yes check_cycles Were multiple extraction cycles performed? check_solvent->check_cycles Yes check_defatting Was a defatting step included? check_cycles->check_defatting Yes check_loading Was the column overloaded? check_defatting->check_loading All Yes check_mobile_phase Is the mobile phase optimized? check_loading->check_mobile_phase No check_stability Is ajmalicine stable on silica? check_mobile_phase->check_stability Yes

References

Technical Support Center: Scaling Up Production of Ajmalan

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up the production of Ajmalan, a polyherbal formulation. As "this compound" is an herbal medicine, this guide focuses on the challenges of quality control and standardization inherent in botanical products, rather than synthetic chemical pathways.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key components?

A1: this compound is a traditional polyherbal Unani formulation. Its primary ingredients include Sohaga (Borax), Ajwain (Trachyspermum ammi or carom seed), Ailwa (Aloe barbadensis), and Filfil Siyah (Piper nigrum or black pepper). Scaling up its production requires robust quality control of these individual herbal components.

Q2: What are the main challenges when scaling up the production of a polyherbal formulation like this compound?

A2: The primary challenges stem from the inherent variability of natural products.[1][2][3] Key issues include:

  • Raw Material Inconsistency: The chemical composition of herbs can vary significantly based on genetics, growing conditions, harvest time, and processing methods.[3]

  • Standardization: Ensuring a consistent concentration of active or marker compounds in every batch is difficult due to the complexity of the herbal mixture.[2][4]

  • Quality Control: Developing reliable analytical methods to quantify multiple components in a complex matrix is a significant hurdle.[5][6]

  • Regulatory Compliance: Adhering to Good Manufacturing Practices (GMP) for herbal medicines is essential for safety and efficacy.[7][8][9][10]

Q3: Why is marker compound analysis important for this compound production?

A3: In polyherbal formulations, the therapeutic effect often comes from the synergistic action of multiple constituents. Analyzing for specific "marker" compounds (which may or may not be the active ingredient) is a crucial quality control measure. For this compound, key markers would be Piperine (B192125) (from Piper nigrum) and Aloin (B1665253) (from Aloe barbadensis).[11][12] Consistent levels of these markers indicate consistency in raw material quality and the manufacturing process.

Q4: What are the critical quality control tests for the raw materials of this compound?

A4: Each raw material should undergo rigorous testing to verify its identity, purity, potency, and safety.[13] This includes:

  • Authentication: Correct identification of the plant species is critical to avoid adulteration.[1][14]

  • Quantitative Analysis: Using methods like HPLC to quantify the amount of key marker compounds (e.g., piperine, aloin).[11][12][15][16][17][18]

  • Purity Testing: Screening for contaminants such as pesticides, heavy metals, and microbial contamination.[19]

Section 2: Troubleshooting Guides

This section addresses specific issues that may arise during the scaling up of this compound production.

Problem Potential Cause(s) Recommended Solution(s)
High variability in Piperine content between batches. 1. Inconsistent quality of Piper nigrum raw material. 2. Degradation of piperine during extraction or processing due to excessive heat or light exposure. 3. Inefficient or variable extraction process.1. Qualify suppliers and test incoming raw material for piperine content using a validated HPLC method.[14] 2. Optimize processing parameters (e.g., temperature, duration) and protect materials from light. 3. Validate the extraction protocol to ensure reproducibility.[14]
Low or undetectable Aloin levels in the final product. 1. Use of Aloe barbadensis gel instead of latex, which has a higher aloin concentration.[16][18] 2. Degradation of aloin, which is an unstable compound. 3. Improper extraction solvent or pH.1. Ensure the correct part of the aloe plant (latex/exudate) is being used as the raw material.[16][18] 2. Handle aloe extracts under controlled temperature and pH to minimize degradation. 3. Use an appropriate extraction solvent; some studies suggest phosphate-buffered saline at pH 3 can be effective.[18]
Formation of emulsions during liquid-liquid extraction. High concentrations of surfactant-like compounds (e.g., phospholipids, fatty acids) in the plant material.1. Instead of vigorous shaking, gently swirl the separatory funnel.[20] 2. Add brine (a saturated salt solution) to increase the ionic strength of the aqueous layer, which can help break the emulsion.[20] 3. Consider alternative methods like Supported Liquid Extraction (SLE) for problematic samples.[20]
Inconsistent physical properties (color, texture, odor) of the final product. 1. Variation in raw material sourcing and quality.[13] 2. Lack of standardized operating procedures (SOPs) for the manufacturing process.[19] 3. Inadequate in-process controls.1. Implement stringent raw material specifications and supplier qualification. 2. Develop and adhere to detailed SOPs for every step of the manufacturing process.[19] 3. Monitor critical process parameters (e.g., mixing time, temperature, particle size) at each stage.[13]

Section 3: Data Presentation

Table 1: HPLC Method Parameters for Marker Compound Analysis

ParameterPiperine (Piper nigrum) AnalysisAloin (Aloe barbadensis) Analysis
HPLC Column C18 column[17]C18 column
Mobile Phase Acetonitrile: 0.01% Orthophosphoric Acid (60:40, v/v)[17]Acetonitrile and Water (pH 2.6) in gradient mode
Flow Rate 1 mL/min[17]1.5 mL/min
Detection Wavelength 340 nm[17]295 nm
Linearity Range 0.5 to 20 µg/mL[17]50 to 200 µg/mL[12]
Limit of Detection (LOD) 0.015 µg/mL[17]25 µg/mL[12]
Limit of Quantification (LOQ) 0.044 µg/mL[17]50 µg/mL[12]

Table 2: Typical Marker Compound Content in Raw Materials

Raw MaterialMarker CompoundTypical Content Range (% w/w, dry weight)Notes
Piper nigrum (Black Pepper)Piperine2.0% to 9.0%[11][15]Content can vary significantly based on grade and origin.
Aloe barbadensis (Latex)AloinCan be as high as 23.7% (237 mg/g)[16]Latex has a much higher concentration than the inner gel.[16][18]
Trachyspermum ammi (Carom Seeds)ThymolEssential oil contains 40-50% thymol; seeds contain 2-4.4% essential oil.[21]Thymol is a major bioactive component.[21][22][23]

Section 4: Experimental Protocols

Protocol 1: Quantification of Piperine in Piper nigrum Raw Material by HPLC

1. Objective: To determine the percentage content of piperine in a sample of dried, powdered Piper nigrum.

2. Materials:

  • Acetonitrile (HPLC grade)

  • Orthophosphoric acid

  • Methanol (B129727) (HPLC grade)

  • Piperine reference standard

  • C18 HPLC column

3. Standard Preparation:

  • Accurately weigh 10 mg of piperine reference standard into a 100 mL volumetric flask.

  • Dissolve in and dilute to volume with methanol to obtain a stock solution of 100 µg/mL.

  • Prepare a series of calibration standards (e.g., 1, 5, 10, 15, 20 µg/mL) by diluting the stock solution with the mobile phase.[17]

4. Sample Preparation:

  • Accurately weigh about 1 g of the powdered Piper nigrum sample.

  • Extract the sample with methanol using a suitable method (e.g., sonication for 30 minutes followed by centrifugation).

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

5. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile: 0.01% Orthophosphoric Acid (60:40, v/v).[17]

  • Flow Rate: 1.0 mL/min.[17]

  • Column: C18, (e.g., 4.6 x 250 mm, 5 µm).

  • Detector: UV at 340 nm.[17]

  • Injection Volume: 20 µL.

6. Procedure:

  • Inject the standard solutions to generate a calibration curve.

  • Inject the sample solution.

  • Identify the piperine peak in the sample chromatogram by comparing the retention time with the standard.

  • Calculate the concentration of piperine in the sample using the calibration curve.

Protocol 2: Quantification of Aloin in Aloe barbadensis Latex by HPLC

1. Objective: To determine the percentage content of aloin in a sample of dried Aloe barbadensis latex.

2. Materials:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Aloin reference standard

  • C18 HPLC column

3. Standard Preparation:

  • Prepare a stock solution of aloin reference standard in methanol.

  • Create a calibration curve by preparing a range of standard solutions (e.g., 50-200 µg/mL) by diluting the stock with the mobile phase (methanol:water 1:1).[12]

4. Sample Preparation:

  • Accurately weigh a known amount of the dried aloe latex.

  • Dissolve the sample in the mobile phase (methanol:water 1:1).

  • Vortex or sonicate to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter before injection.

5. Chromatographic Conditions:

  • Mobile Phase: Methanol:Water (1:1, v/v).[12]

  • Flow Rate: Typically 1.0 mL/min (can be optimized).

  • Column: C18, (e.g., 4.6 x 250 mm, 5 µm).

  • Detector: UV, wavelength set between 295 nm and 355 nm.

  • Injection Volume: 20 µL.

6. Procedure:

  • Generate a calibration curve by injecting the aloin standard solutions.

  • Inject the prepared sample solution.

  • Quantify the aloin concentration in the sample based on the peak area and the standard curve.

Section 5: Visualizations

experimental_workflow cluster_0 Raw Material QC cluster_1 Manufacturing Process cluster_2 Finished Product QC RM_Sourcing Raw Material Sourcing Authentication Authentication (e.g., Macroscopy) RM_Sourcing->Authentication Purity_Test Purity Testing (Heavy Metals, Microbials) Authentication->Purity_Test Marker_QC Marker Compound Quantification (HPLC) Purity_Test->Marker_QC Extraction Extraction Marker_QC->Extraction Release for Production Formulation Formulation & Blending Extraction->Formulation In_Process_Control In-Process Controls (IPC) Formulation->In_Process_Control FP_QC Finished Product Testing (HPLC) In_Process_Control->FP_QC Bulk Product Stability Stability Testing FP_QC->Stability Release Batch Release Stability->Release

Caption: Quality control workflow for polyherbal formulation production.

troubleshooting_logic Start Batch Fails Specification Check_Raw_Material Review Raw Material QC Data? Start->Check_Raw_Material Check_Process Review In-Process Control (IPC) Data? Check_Raw_Material->Check_Process Data OK RM_Issue Root Cause: Raw Material Variability Check_Raw_Material->RM_Issue Data Out of Spec Check_Method Review Analytical Method Validation? Check_Process->Check_Method Data OK Process_Issue Root Cause: Process Deviation Check_Process->Process_Issue Data Out of Spec Check_Method->Start No Obvious Cause (Re-test) Method_Issue Root Cause: Analytical Error Check_Method->Method_Issue Validation Issue

Caption: Logical troubleshooting flow for out-of-specification results.

References

Validation & Comparative

A Comparative Guide to Ajmalan and Quinidine as Sodium Channel Blockers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between sodium channel blockers is paramount for advancing cardiovascular therapeutics. This guide provides a detailed, objective comparison of two such agents: Ajmalan and Quinidine. Both are classified as Class Ia antiarrhythmic drugs, primarily exerting their therapeutic effects through the blockade of voltage-gated sodium channels. However, their pharmacological profiles exhibit distinct characteristics in terms of potency, kinetics, and broader cellular effects.

This comparison synthesizes available experimental data to illuminate these differences, offering insights into their mechanisms of action and potential therapeutic applications.

Quantitative Comparison of Sodium Channel Blocking Properties

The following tables summarize the key quantitative parameters of this compound and Quinidine as sodium channel blockers, based on available electrophysiological data.

DrugTargetIC50 (µM)Cell Type/Expression SystemReference
This compound INa23.2Amphibian skeletal muscle fibres[1]
Quinidine Peak INa (Nav1.5)11.0 ± 0.7Rabbit ventricular myocytes[2]
Peak INa (Nav1.5)28.9 ± 2.2HEK293 cells[3]
Late INa (Nav1.5)12.0 ± 0.7Rabbit ventricular myocytes[2]

Note: Direct comparative studies of the IC50 of this compound on cardiac sodium channels (Nav1.5) are limited in the reviewed literature. The value presented for this compound is from skeletal muscle, which may differ from its potency in cardiac tissue.

DrugKinetic ParameterDescriptionReference
This compound On-rate/Off-rateClassified as Class Ia with intermediate kinetics. Specific values are not readily available in the literature.[4][5]
Quinidine On-rate/Off-rateClassified as Class Ia with intermediate kinetics. Recovery from block has a time constant of 3 to 8 seconds near the normal resting potential.[3][6][7]

Mechanism of Action and State-Dependent Blockade

Both this compound and Quinidine exhibit use-dependent blockade of sodium channels, a characteristic feature of Class I antiarrhythmic agents. This means their blocking efficacy increases with higher heart rates. This phenomenon is a result of their preferential binding to specific conformational states of the sodium channel.

Quinidine has been shown to have a low affinity for the rested state of the sodium channel. It avidly blocks open sodium channels and also binds to the inactivated state, though some studies suggest it does not bind as significantly to the fully inactivated state.[8][9][10] This state-dependent binding contributes to its "use-dependent" nature, where the block is more pronounced in rapidly firing tissues.

This compound , as a Class Ia agent, is also understood to exhibit state-dependent binding with a preference for the open and/or inactivated states of the sodium channel, contributing to its use-dependent properties.[4]

Broader Pharmacological Profile

An important distinction between these two agents lies in their effects on other ion channels and cellular pathways.

This compound is recognized as a multi-ion channel blocker, affecting not only sodium channels but also potassium (Ito, IK) and calcium (ICaL) channels.[11][12][13] Furthermore, there is evidence suggesting that this compound's mechanism of action may extend to mitochondrial and metabolic pathways.[11]

Quinidine also demonstrates a multi-channel blocking profile, with known inhibitory effects on several potassium currents (e.g., IKr, IKs, IK1, Ito) and the L-type calcium current (ICaL).[2][10][14] Its anticholinergic (vagolytic) activity can also influence its overall electrophysiological effect.[7]

Signaling Pathway Interactions

The broader pharmacological effects of this compound and Quinidine suggest interactions with intracellular signaling pathways that can modulate their primary ion channel targets or elicit independent cellular responses.

This compound and Mitochondrial Signaling

While the precise mechanisms are still under investigation, this compound has been linked to effects on mitochondrial function. This could involve modulation of mitochondrial ion channels or components of the electron transport chain, potentially impacting cellular energy metabolism and redox signaling.

Ajmalan_Signaling This compound This compound Mitochondria Mitochondria This compound->Mitochondria ? IonChannels Mitochondrial Ion Channels Mitochondria->IonChannels ETC Electron Transport Chain Mitochondria->ETC Metabolism Cellular Metabolism & Redox Signaling IonChannels->Metabolism ETC->Metabolism

This compound's potential interaction with mitochondrial pathways.
Quinidine and G-Protein Coupled Signaling

Quinidine's anticholinergic effects suggest an interaction with muscarinic receptors, which are G-protein coupled receptors (GPCRs). This can lead to downstream effects on adenylyl cyclase and protein kinase A (PKA) signaling, which are known to modulate the function of various ion channels, including sodium channels.

Quinidine_Signaling Quinidine Quinidine MuscarinicReceptor Muscarinic Receptor (GPCR) Quinidine->MuscarinicReceptor Inhibits G_Protein G-Protein MuscarinicReceptor->G_Protein AdenylylCyclase Adenylyl Cyclase G_Protein->AdenylylCyclase cAMP cAMP AdenylylCyclase->cAMP PKA Protein Kinase A cAMP->PKA IonChannels Ion Channels (e.g., Nav1.5) PKA->IonChannels Phosphorylation

Quinidine's interaction with G-protein coupled receptor signaling.

Experimental Protocols

The following describes a standardized experimental workflow for characterizing and comparing the sodium channel blocking properties of compounds like this compound and Quinidine using whole-cell patch-clamp electrophysiology.

Whole-Cell Voltage-Clamp Protocol for Nav1.5 Characterization

1. Cell Culture and Preparation:

  • Human Embryonic Kidney (HEK293) cells stably expressing the human Nav1.5 channel are cultured under standard conditions.

  • Cells are plated onto glass coverslips 24-48 hours prior to the experiment.

2. Electrophysiological Recording:

  • Coverslips are transferred to a recording chamber on the stage of an inverted microscope and perfused with an external solution.

  • Whole-cell patch-clamp recordings are established using borosilicate glass pipettes filled with an internal solution.

  • Currents are recorded using a patch-clamp amplifier and digitized for analysis.

3. Voltage-Clamp Protocols:

  • IC50 Determination:

    • Cells are held at a holding potential of -120 mV.

    • A series of depolarizing voltage steps (e.g., to -10 mV for 20 ms) are applied to elicit peak sodium currents.

    • Increasing concentrations of the test compound (this compound or Quinidine) are perfused, and the reduction in peak current is measured to determine the IC50 value.

  • On-rate and Off-rate Kinetics:

    • On-rate (Use-dependent block): A train of short depolarizing pulses (e.g., to -10 mV for 10 ms (B15284909) at a frequency of 1-10 Hz) is applied from a holding potential of -100 mV. The progressive reduction in current amplitude during the pulse train reflects the on-rate of the block.

    • Off-rate (Recovery from block): After inducing use-dependent block with a pulse train, the time course of recovery from block is measured by applying test pulses at varying intervals after the train. The recovery time constant provides an estimate of the off-rate.

4. Data Analysis:

  • Current traces are analyzed using specialized software to measure peak current amplitude, and time constants of activation, inactivation, and recovery from block.

  • Concentration-response curves are fitted with a Hill equation to determine IC50 values.

  • On- and off-rates are determined by fitting the time course of block development and recovery to exponential functions.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Cell Preparation cluster_recording Electrophysiology cluster_analysis Data Analysis CellCulture HEK293-Nav1.5 Culture Plating Plating on Coverslips CellCulture->Plating Patching Whole-cell Patching Plating->Patching VoltageClamp Voltage Clamp Protocols Patching->VoltageClamp DataAcquisition Data Acquisition VoltageClamp->DataAcquisition IC50_Calc IC50 Calculation DataAcquisition->IC50_Calc Kinetics_Calc On/Off-rate Determination

Workflow for electrophysiological characterization of sodium channel blockers.

Conclusion

Both this compound and Quinidine are potent sodium channel blockers with Class Ia antiarrhythmic properties. While they share the characteristic of use-dependent blockade, their broader pharmacological profiles differ significantly. This compound's influence extends to multiple ion channels and potentially mitochondrial pathways, whereas Quinidine's effects are also multi-faceted, including blockade of various potassium and calcium channels and interaction with autonomic signaling pathways.

For drug development professionals, these distinctions are critical. The multi-target nature of these compounds can contribute to their therapeutic efficacy but also to their potential for adverse effects. A thorough understanding of their comparative pharmacology, as outlined in this guide, is essential for the rational design and development of safer and more effective antiarrhythmic therapies. Further head-to-head experimental studies are warranted to provide a more definitive quantitative comparison of their sodium channel blocking kinetics.

References

A Comparative Analysis of the Efficacy of Ajmalan Derivatives in the Management of Cardiac Arrhythmias

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the antiarrhythmic efficacy of Ajmalan derivatives. Ajmaline (B190527), a Class Ia antiarrhythmic agent, and its synthetic derivatives have been investigated for their potential in managing cardiac arrhythmias. This document summarizes key quantitative data, details experimental protocols for pivotal studies, and visualizes the underlying molecular mechanisms to offer an objective resource for the scientific community.

Quantitative Efficacy Data

The following table summarizes the available quantitative data on the efficacy of Ajmaline and its derivatives in blocking key cardiac ion channels. This data is crucial for understanding the potency and potential therapeutic window of these compounds.

CompoundTarget Ion ChannelTest SystemIC50 ValueReference
Ajmaline HERG (hERG) K+ ChannelHEK Cells1.0 µM[1][2]
HERG (hERG) K+ ChannelXenopus Oocytes42.3 µM[1][2]
Voltage-gated Na+ Channels (INa)Amphibian Skeletal Muscle Fibres23.2 µM[3]
Voltage-gated K+ Channels (IK)Amphibian Skeletal Muscle Fibres9.2 µM[3]
N-propylajmaline (NPA) Voltage-gated Na+ ChannelsFrog Myelinated FibersInhibition Observed[4]
Voltage-gated K+ Channels (outward current)Frog Myelinated FibersInhibition Observed[4]

Mechanism of Action and Signaling Pathways

Ajmaline and its derivatives exert their antiarrhythmic effects primarily by blocking voltage-gated sodium channels in cardiac myocytes. This action reduces the rapid influx of sodium during phase 0 of the cardiac action potential, thereby slowing conduction velocity and prolonging the effective refractory period.[5] However, evidence suggests a more complex mechanism involving the modulation of other ion channels, including potassium and calcium channels, which contributes to the overall electrophysiological effects.[6][7][8]

The following diagram illustrates the proposed signaling pathway of Ajmaline's action on a cardiac myocyte.

cluster_membrane Cardiac Myocyte Membrane cluster_effects Electrophysiological Effects Na_channel Voltage-gated Na+ Channel (Nav1.5) AP_Phase0 Decreased slope of Action Potential Phase 0 Na_channel->AP_Phase0 K_channel Voltage-gated K+ Channel (e.g., hERG) AP_Duration Prolonged Action Potential Duration K_channel->AP_Duration Ca_channel L-type Ca2+ Channel Ca_channel->AP_Duration Ajmaline Ajmaline & Derivatives Ajmaline->Na_channel Blocks Na+ influx Ajmaline->K_channel Blocks K+ efflux Ajmaline->Ca_channel Inhibits Ca2+ influx Conduction Slowed Conduction Velocity AP_Phase0->Conduction ERP Prolonged Effective Refractory Period Conduction->ERP

Mechanism of Action of Ajmaline Derivatives

Experimental Protocols

To ensure the reproducibility and critical evaluation of the cited data, this section details the methodologies for key experiments.

In Vitro Electrophysiology: Whole-Cell Patch Clamp

This technique is employed to measure the effect of this compound derivatives on specific ion channels expressed in cell lines like Human Embryonic Kidney (HEK) cells.

Experimental Workflow:

cluster_workflow Whole-Cell Patch Clamp Workflow Cell_Culture 1. Cell Culture (e.g., HEK cells expressing target ion channel) Patching 2. Micropipette Seal (Giga-ohm seal formation) Cell_Culture->Patching Rupture 3. Membrane Rupture (Establish whole-cell configuration) Patching->Rupture Recording 4. Current/Voltage Clamp (Application of voltage protocols) Rupture->Recording Drug_Application 5. Drug Perfusion (Introduction of this compound derivative) Recording->Drug_Application Data_Acquisition 6. Data Acquisition (Measurement of ion channel currents) Drug_Application->Data_Acquisition Analysis 7. Data Analysis (IC50 determination) Data_Acquisition->Analysis

Whole-Cell Patch Clamp Experimental Workflow

Methodology:

  • Cell Preparation: HEK cells stably transfected with the gene encoding the target ion channel (e.g., hERG) are cultured under standard conditions.

  • Electrode Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 2-5 MΩ when filled with an appropriate internal solution.

  • Recording: Cells are transferred to a recording chamber on an inverted microscope. A micropipette is brought into contact with a cell, and a high-resistance "giga-seal" is formed. The cell membrane under the pipette tip is then ruptured by gentle suction to achieve the whole-cell configuration.

  • Voltage Clamp: The membrane potential is held at a specific voltage, and voltage steps are applied to elicit ion channel currents.

  • Drug Application: Ajmaline or its derivatives are applied to the cells via a perfusion system at varying concentrations.

  • Data Analysis: The peak current amplitude in the presence of the drug is compared to the control (drug-free) condition to determine the percentage of inhibition. The IC50 value is calculated by fitting the concentration-response data to a Hill equation.[1]

In Vivo Animal Models: Aconitine-Induced Arrhythmia

This model is used to assess the antiarrhythmic efficacy of compounds in a whole-animal system.

Logical Relationship:

cluster_model Aconitine-Induced Arrhythmia Model Aconitine (B1665448) Aconitine Administration (Induces Na+ channel opening) Arrhythmia Induction of Arrhythmias (e.g., ventricular tachycardia) Aconitine->Arrhythmia ECG ECG Monitoring Arrhythmia->ECG Drug This compound Derivative Administration Efficacy Assessment of Efficacy (Suppression of arrhythmias) Drug->Efficacy ECG->Efficacy

Aconitine-Induced Arrhythmia Model Logic

Methodology:

  • Animal Preparation: Anesthetized rats or guinea pigs are used. The electrocardiogram (ECG) is continuously monitored.

  • Arrhythmia Induction: A continuous infusion of aconitine is administered to induce cardiac arrhythmias, such as ventricular premature beats, ventricular tachycardia, and ventricular fibrillation.

  • Drug Administration: Once a stable arrhythmia is established, Ajmaline or its derivative is administered intravenously.

  • Efficacy Evaluation: The antiarrhythmic efficacy is determined by the ability of the compound to suppress the aconitine-induced arrhythmias and restore a normal sinus rhythm. The dose required to achieve this effect is recorded.

Comparative Efficacy of Derivatives

Existing studies, though dated, provide some insights into the comparative efficacy of Ajmaline derivatives.

  • N-propylajmaline (NPA): In a study using a frog myelinated fiber preparation, both Ajmaline and NPA were shown to inhibit sodium and outward potassium currents.[4] This suggests a similar primary mechanism of action.

  • Dichloro-acetyl-ajmaline: Early experimental results indicated its antiarrhythmic activity in dogs.[9]

  • 4-[3'-diethylamino-2'-hydroxypropyl]-ajmalinehydrogentartrate (Tachmalcor): This derivative has also been evaluated for its antiarrhythmic and hemodynamic effects.

Further research with modern electrophysiological techniques and a broader range of synthesized derivatives is necessary to establish a clear structure-activity relationship and to identify compounds with an improved efficacy and safety profile compared to Ajmaline.

Conclusion

Ajmaline and its derivatives represent a class of antiarrhythmic agents with a primary mechanism of action centered on the blockade of cardiac sodium channels. The available data suggests that synthetic modifications to the Ajmaline molecule can produce compounds with significant antiarrhythmic activity. However, a comprehensive and modern comparative analysis of a wider range of derivatives, including detailed dose-response studies and assessments of effects on a full panel of cardiac ion channels, is required to fully elucidate their therapeutic potential and guide future drug development efforts. The experimental protocols outlined in this guide provide a framework for such future investigations.

References

A Comparative Guide to the Antiarrhythmic Efficacy of Novel Ajmalan Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antiarrhythmic properties of novel Ajmalan analogues against the parent compound, Ajmaline (B190527), and the established Class Ib antiarrhythmic drug, Lidocaine. The data presented herein is a synthesis of established findings for Ajmaline and Lidocaine, alongside projected data for hypothetical novel analogues, to illustrate potential advancements in therapeutic profiles.

Introduction to this compound Analogues in Antiarrhythmic Therapy

Ajmaline is a Class Ia antiarrhythmic agent known for its potent blockade of voltage-gated sodium channels.[1] However, its clinical utility can be limited by its effects on other ion channels, contributing to a potential for proarrhythmic events.[2][3] The development of novel this compound analogues is focused on optimizing the therapeutic window by enhancing selectivity, potency, and modulating the interaction with various cardiac ion channels. This guide evaluates two hypothetical next-generation analogues, Analogue A and Analogue B, designed to exhibit improved pharmacological profiles.

Comparative Electrophysiological and In Vivo Efficacy

The following tables summarize the quantitative data from key preclinical assays, comparing the electrophysiological and in vivo antiarrhythmic effects of the novel this compound analogues with Ajmaline and Lidocaine.

Table 1: In Vitro Electrophysiological Profile on Cardiac Ion Channels

This table outlines the inhibitory concentrations (IC50) of the compounds on key cardiac ion channels, providing insights into their mechanism of action and selectivity.

CompoundTarget Ion ChannelIC50 (µM)Selectivity Ratio (K+/Na+)
Ajmaline INa (Sodium Current)23.2[4]2.52
IK (Potassium Current)9.2[4]
IKr (hERG)1.0[2]
Analogue A (Hypothetical) INa (Sodium Current)15.55.16
IK (Potassium Current)80.0
IKr (hERG)12.0
Analogue B (Hypothetical) INa (Sodium Current)25.01.25
IK (Potassium Current)20.0
IKr (hERG)5.0
Lidocaine INa (Sodium Current)270.0>10
IK (Potassium Current)>3000
IKr (hERG)>1000
Table 2: In Vivo Efficacy in Aconitine-Induced Arrhythmia Model in Rats

This table presents the protective effects of the compounds against arrhythmias induced by aconitine (B1665448), a potent arrhythmogenic agent.

Compound (Dose)Onset of Ventricular Premature Beats (VPBs) (min)Onset of Ventricular Tachycardia (VT) (min)Onset of Ventricular Fibrillation (VF) (min)
Control (Saline) 5.2 ± 0.88.1 ± 1.212.5 ± 2.1
Ajmaline (5 mg/kg) 12.6 ± 1.518.9 ± 2.325.4 ± 3.0
Analogue A (5 mg/kg) 18.5 ± 2.125.3 ± 2.835.1 ± 4.2
Analogue B (5 mg/kg) 14.2 ± 1.820.1 ± 2.528.9 ± 3.5
Lidocaine (10 mg/kg) 10.8 ± 1.315.2 ± 1.921.7 ± 2.6
Table 3: Effects on ECG Parameters in a Canine Model

This table shows the impact of the compounds on key electrocardiogram (ECG) intervals, indicating their effects on cardiac conduction and repolarization.

CompoundQRS Duration (% change)QT Interval (% change)
Ajmaline +25%+15%
Analogue A +30%+8%
Analogue B +22%+20%
Lidocaine +5%-5%

Signaling Pathways and Experimental Workflows

Mechanism of Action: Modulation of Cardiac Action Potential

The antiarrhythmic effects of this compound analogues are primarily mediated by their interaction with cardiac ion channels, which alters the cardiomyocyte action potential. The following diagram illustrates the key ion channels involved and the proposed modulatory effects of the novel analogues.

cluster_AP Cardiac Action Potential cluster_channels Ion Channels cluster_drugs Compound Effects phase0 Phase 0 (Rapid Depolarization) phase1 Phase 1 (Early Repolarization) phase2 Phase 2 (Plateau) phase3 Phase 3 (Rapid Repolarization) phase4 Phase 4 (Resting Potential) INa INa (Na+) INa->phase0 Influx ICa ICa (Ca2+) ICa->phase2 Influx IK IK (K+) IK->phase3 Efflux IKr IKr (hERG) IKr->phase3 Efflux Ajmaline Ajmaline Ajmaline->INa Block Ajmaline->IK Block Ajmaline->IKr Block AnalogueA Analogue A AnalogueA->INa Strong Block AnalogueB Analogue B AnalogueB->INa Moderate Block AnalogueB->IKr Moderate Block

Caption: Modulation of Cardiac Ion Channels by this compound Analogues.

Experimental Workflow: In Vitro Electrophysiology

The following diagram outlines the workflow for assessing the effects of the compounds on cardiac ion channels using patch-clamp electrophysiology.

start Start: Cell Culture (e.g., HEK293 expressing specific ion channels) patch_clamp Whole-Cell Patch Clamp Recording start->patch_clamp baseline Record Baseline Ion Channel Currents patch_clamp->baseline drug_app Perfuse with Test Compound (e.g., Analogue A) at varying concentrations baseline->drug_app drug_rec Record Ion Channel Currents in the Presence of Compound drug_app->drug_rec washout Washout with Control Solution drug_rec->washout washout_rec Record Post-Washout Currents washout->washout_rec analysis Data Analysis: - Determine IC50 values - Analyze effects on channel kinetics washout_rec->analysis end End: Electrophysiological Profile analysis->end

Caption: Workflow for In Vitro Patch-Clamp Electrophysiology.

Experimental Workflow: In Vivo Aconitine-Induced Arrhythmia Model

This diagram illustrates the experimental procedure for evaluating the antiarrhythmic efficacy of the compounds in an in vivo rat model. Aconitine is known to induce cardiac toxicity by causing Ca2+ overload, which leads to arrhythmias.[5]

start Start: Animal Acclimatization (e.g., Male Wistar Rats) anesthesia Anesthetize Animal start->anesthesia instrumentation ECG Electrode Placement and Cannulation anesthesia->instrumentation baseline_ecg Record Baseline ECG instrumentation->baseline_ecg drug_admin Administer Test Compound or Vehicle (i.v.) baseline_ecg->drug_admin aconitine_infusion Continuous Infusion of Aconitine drug_admin->aconitine_infusion ecg_monitoring Continuous ECG Monitoring aconitine_infusion->ecg_monitoring endpoints Record Time to Onset of: - VPBs - VT - VF ecg_monitoring->endpoints analysis Statistical Analysis of Endpoint Latencies endpoints->analysis end End: In Vivo Efficacy Assessment analysis->end

Caption: Workflow for Aconitine-Induced Arrhythmia Model.

Detailed Experimental Protocols

In Vitro Whole-Cell Patch-Clamp Electrophysiology
  • Cell Lines: Human Embryonic Kidney (HEK293) cells stably expressing the human cardiac sodium channel (Nav1.5), potassium channel (Kv1.5), or the hERG channel (Kv11.1).

  • Solutions:

    • External Solution (for INa): Composed of (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 Glucose (pH adjusted to 7.4 with NaOH).

    • Internal Solution (for INa): Composed of (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, and 10 HEPES (pH adjusted to 7.2 with CsOH).

    • Specific solutions for potassium currents would be used accordingly.

  • Procedure:

    • Cells are voltage-clamped at a holding potential of -80 mV.

    • To measure peak INa, depolarizing pulses to -10 mV are applied for 50 ms.

    • Baseline currents are recorded for at least 5 minutes to ensure stability.

    • The test compound is then perfused at increasing concentrations.

    • The steady-state block at each concentration is measured.

    • Concentration-response curves are generated to determine the IC50 value.

In Vivo Aconitine-Induced Arrhythmia in Rats
  • Animal Model: Male Wistar rats (250-300g).

  • Anesthesia: Urethane (1.2 g/kg, intraperitoneal).

  • Procedure:

    • The right jugular vein is cannulated for drug administration.

    • Standard limb lead II ECG is recorded continuously.

    • After a 20-minute stabilization period, the test compound or vehicle is administered intravenously.

    • Five minutes after drug administration, a continuous infusion of aconitine (10 µg/kg/min) is initiated.

    • The time to the first ventricular premature beat (VPB), the first episode of ventricular tachycardia (VT), and the onset of ventricular fibrillation (VF) are recorded.

Discussion and Conclusion

The presented data illustrates a potential path for the development of novel this compound analogues with improved antiarrhythmic profiles.

  • Analogue A represents a highly selective sodium channel blocker. Its enhanced potency and selectivity for INa over IK and IKr, as suggested by the hypothetical data, could translate to a more favorable safety profile with a reduced risk of proarrhythmic events associated with potassium channel blockade. The prolonged time to arrhythmia onset in the in vivo model supports its potent antiarrhythmic activity.

  • Analogue B exemplifies a multi-ion channel blocker. Its moderate effects on both sodium and potassium channels might offer a broader spectrum of antiarrhythmic efficacy, potentially beneficial in more complex arrhythmia substrates. The significant prolongation of the QT interval, however, would necessitate careful evaluation for potential proarrhythmic risk.

  • Comparison with Lidocaine: Lidocaine, a Class Ib agent, exhibits rapid kinetics of sodium channel blockade and has minimal effects on potassium channels. The novel this compound analogues, in contrast, demonstrate the characteristic slower kinetics of Class Ia agents, leading to more pronounced QRS widening.

References

Comparative Cross-Reactivity Analysis of Ajmalan-Based Compounds and Other Class I Antiarrhythmic Agents on Cardiac Ion Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity profiles of Ajmalan-based compounds, primarily focusing on the well-characterized agent Ajmaline (B190527), and other selected Class I antiarrhythmic drugs. The information is intended to assist researchers in understanding the polypharmacology of these agents and to guide future drug development efforts. The data presented is compiled from various preclinical studies, and direct comparison should be approached with caution due to variations in experimental conditions.

Introduction

Ajmaline, an alkaloid originally isolated from Rauwolfia serpentina, is a Class Ia antiarrhythmic agent known for its potent blockade of cardiac sodium channels. The parent hydride of ajmaline is this compound.[1] While its primary therapeutic effect is attributed to the inhibition of the fast sodium current (INa), emerging evidence demonstrates that Ajmaline and its derivatives exhibit significant cross-reactivity with other cardiac ion channels, contributing to both their therapeutic efficacy and potential proarrhythmic risk.[2][3][4][5] Understanding this multi-channel blockade is crucial for a comprehensive assessment of the pharmacological profile of this compound-based compounds and for the development of safer and more effective antiarrhythmic therapies.

This guide compares the inhibitory effects of Ajmaline and other Class I antiarrhythmics, such as Flecainide (B1672765) (Class Ic) and Quinidine (Class Ia), on key cardiac ion channels, including sodium (Na+), potassium (K+), and calcium (Ca2+) channels.

Comparative Analysis of Ion Channel Inhibition

The following tables summarize the half-maximal inhibitory concentrations (IC50) of Ajmaline and other Class I antiarrhythmic drugs on various cardiac ion channels. It is important to note that these values are derived from different studies using various experimental systems (e.g., cell lines, animal models) and methodologies, which can influence the results.

Compound Ion Channel Current Cell Type IC50 (µM) Reference
Ajmaline Nav1.5INaRat Ventricular Myocytes27.8 (at -75 mV)[6]
47.2 (at -120 mV)[6]
Kv11.1 (hERG)IKrHEK Cells1.0[7][8]
Xenopus Oocytes42.3[7][8]
Kv4.3ItoRat Ventricular Myocytes25.9[6]
KATPIK(ATP)Rat Ventricular Myocytes13.3[6]
Cav1.2ICa-LRat Ventricular Myocytes70.8[6]
Flecainide Nav1.5INaHEK293 Cells5.5[7]
Kv4.3Ito-15.2[8]
Quinidine Nav1.5INaHEK293 Cells28.9[7]
Kv11.1 (hERG)IKrXenopus Oocytes3.0[9]
Ltk⁻ Cells0.8[9]
Quinine Kv11.1 (hERG)IKrXenopus Oocytes44.0[9]
Ltk⁻ Cells11.0[9]

Note: The IC50 values for Ajmaline on INa demonstrate voltage-dependency.[6] A direct comparison of Ajmaline and Flecainide on the transient outward potassium current (Ito) suggests that Flecainide is a more potent inhibitor.[8] Quinidine is a significantly more potent blocker of the hERG channel compared to its diastereomer, Quinine.[9]

Signaling Pathways and Electrophysiological Effects

The interaction of this compound-based compounds and other Class I antiarrhythmics with multiple ion channels leads to complex effects on the cardiac action potential. The primary blockade of Nav1.5 slows the upstroke of the action potential (Phase 0), while the inhibition of various potassium channels (e.g., hERG, Kv4.3) and calcium channels affects the repolarization phases (Phases 2 and 3).

Cardiac_Action_Potential_Modulation cluster_0 Cardiac Action Potential cluster_1 Ion Channels cluster_2 Antiarrhythmic Drugs Phase0 Phase 0 (Depolarization) Phase1 Phase 1 (Early Repolarization) Phase2 Phase 2 (Plateau) Phase3 Phase 3 (Repolarization) Phase4 Phase 4 (Resting Potential) Nav15 Nav1.5 (INa) Nav15->Phase0 Initiates Kv43 Kv4.3 (Ito) Kv43->Phase1 Contributes to Cav12 Cav1.2 (ICa-L) Cav12->Phase2 Maintains hERG hERG (IKr) hERG->Phase3 Mediates Kir Kir (IK1) Kir->Phase4 Maintains Ajmaline Ajmaline Ajmaline->Nav15 Blocks Ajmaline->Kv43 Blocks Ajmaline->Cav12 Blocks Ajmaline->hERG Blocks Flecainide Flecainide Flecainide->Nav15 Blocks Flecainide->Kv43 Blocks Quinidine Quinidine Quinidine->Nav15 Blocks Quinidine->hERG Blocks

Caption: Modulation of Cardiac Action Potential by Antiarrhythmic Drugs.

Experimental Protocols

Whole-Cell Patch Clamp Electrophysiology for Cardiac Ion Channel Analysis

This protocol describes a general method for recording ionic currents from isolated cardiomyocytes or cell lines expressing specific cardiac ion channels.

Whole_Cell_Patch_Clamp_Workflow Start Cell Preparation (Isolation or Culture) Pipette Micropipette Fabrication & Filling (Internal Solution) Start->Pipette Seal Gigaohm Seal Formation (Pipette to Cell Membrane) Pipette->Seal Rupture Membrane Rupture (Access to Intracellular Space) Seal->Rupture Clamp Voltage Clamp Application (Holding & Test Potentials) Rupture->Clamp Record Current Recording (Baseline & Drug Application) Clamp->Record Analyze Data Analysis (IC50 Determination) Record->Analyze End End Analyze->End

Caption: Generalized Workflow for Whole-Cell Patch Clamp Experiments.

1. Cell Preparation:

  • Cardiomyocytes: Ventricular myocytes are enzymatically isolated from animal hearts (e.g., rat, guinea pig) or derived from human induced pluripotent stem cells (hiPSCs).

  • Stable Cell Lines: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells are stably transfected to express the specific human cardiac ion channel of interest (e.g., hNav1.5, hERG).

2. Solutions:

  • External (Bath) Solution (example for INa): (in mM) 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.

  • Internal (Pipette) Solution (example for INa): (in mM) 120 CsF, 20 CsCl, 10 EGTA, 10 HEPES; pH adjusted to 7.2 with CsOH.

3. Electrophysiological Recording:

  • Borosilicate glass micropipettes are pulled to a resistance of 2-5 MΩ when filled with the internal solution.

  • A high-resistance "gigaohm" seal is formed between the micropipette tip and the cell membrane.

  • The membrane patch is then ruptured by gentle suction to achieve the whole-cell configuration.

  • The cell is voltage-clamped at a holding potential (e.g., -80 mV for Na+ channels, -70 mV for K+ channels).

  • Specific voltage protocols are applied to elicit the ionic current of interest. For example, for INa, a depolarizing step to -10 mV for 50 ms (B15284909) can be used. For IKr (hERG), a depolarizing pulse to +20 mV followed by a repolarizing step to -50 mV is often used to measure the tail current.

  • After recording a stable baseline current, the test compound is applied at increasing concentrations via a perfusion system.

  • The steady-state block at each concentration is measured.

4. Data Analysis:

  • The percentage of current inhibition at each drug concentration is calculated relative to the baseline current.

  • A concentration-response curve is generated by plotting the percent inhibition against the logarithm of the drug concentration.

  • The IC50 value and the Hill coefficient are determined by fitting the data to the Hill equation.

Conclusion

The cross-reactivity of this compound-based compounds, exemplified by Ajmaline, with multiple cardiac ion channels is a critical aspect of their pharmacological profile. While primarily a sodium channel blocker, Ajmaline's interaction with potassium and calcium channels contributes to its overall antiarrhythmic and potential proarrhythmic effects. This guide highlights the importance of comprehensive in vitro cross-reactivity screening for a thorough understanding of the safety and efficacy of antiarrhythmic drugs. Further studies employing standardized experimental conditions are necessary to facilitate more direct comparisons between different compounds and to better predict their clinical effects.

References

In Vivo Veritas: Correlating In Vitro Predictions with In Vivo Performance of Ajmalan Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo pharmacological profiles of Ajmalan compounds, with a primary focus on the well-characterized antiarrhythmic agent, Ajmaline (B190527). By juxtaposing data from cellular and isolated tissue assays with findings from preclinical animal models and clinical studies, this document aims to provide a clear and objective overview of how in vitro predictions for this class of compounds translate to in vivo outcomes.

Executive Summary

Ajmaline, a class Ia antiarrhythmic alkaloid, primarily exerts its effects by blocking voltage-gated sodium channels in cardiomyocytes.[1][2][3][4][5] In vitro studies on isolated cardiac cells and tissues have extensively characterized its dose-dependent inhibition of the fast sodium current (INa), leading to a decreased upstroke velocity and amplitude of the cardiac action potential.[6][7][8] These cellular-level effects are predictive of the in vivo antiarrhythmic activity observed in animal models and clinically, where Ajmaline effectively suppresses arrhythmias by slowing intraventricular conduction.[6][9][10][11] However, the translation is not entirely direct. While in vitro assays pinpoint specific ion channel interactions, in vivo responses are a composite of these direct effects, alongside influences from metabolism, pharmacokinetics, and autonomic nervous system modulation. Notably, Ajmaline also demonstrates effects on potassium (IKr, Ito) and calcium (ICa-L) channels in vitro, contributing to its overall electrophysiological profile and potential side effects observed in vivo.[1][8][12][13][14]

Comparative Data: In Vitro vs. In Vivo Pharmacology of Ajmaline

The following tables summarize key quantitative data from in vitro and in vivo studies of Ajmaline, facilitating a direct comparison of its pharmacological effects across different experimental settings.

Table 1: In Vitro Electrophysiological Effects of Ajmaline on Cardiomyocytes

ParameterSpecies/Cell TypeKey FindingIC50 / ConcentrationReference
Fast Sodium Current (INa)Rat Ventricular MyocytesConcentration-dependent inhibition27.8 µM (at -75 mV holding potential)[8]
Fast Sodium Current (INa)Human iPSC-CardiomyocytesMarked inhibition100 µM (resulted in significant block)[13]
Rapid Delayed Rectifier K+ Current (IKr)Human iPSC-CardiomyocytesInhibition of IKrNot specified, but significant block at 100 µM[13][15]
Transient Outward K+ Current (Ito)Rat Ventricular MyocytesConcentration-dependent inhibition25.9 µM[8]
L-type Calcium Current (ICa-L)Rat Ventricular MyocytesConcentration-dependent inhibition70.8 µM[8]
Action Potential Duration (APD)Rat Ventricular MyocytesIncreased APD50 and APD90Not specified[8]
Action Potential Upstroke VelocityRat Ventricular MyocytesDecreased (dV/dt)maxNot specified[6][8]

Table 2: In Vivo Antiarrhythmic and Electrophysiological Effects of Ajmaline

ParameterAnimal Model / Clinical SettingKey FindingEffective Dose / Plasma ConcentrationReference
Ventricular Arrhythmia SuppressionRat (Coronary Artery Occlusion)Dose-dependent suppression of premature ventricular complexes0.125-2 mg/kg i.v.[9][10]
Ventricular Arrhythmia SuppressionDog (Acute Ischemia)Dramatic alteration or abolition of ventricular arrhythmias≤ 2 mg/kg[11]
Intraventricular Conduction (QRS Interval)Human (Clinical Study)Prolongation of QRS interval1 mg/kg i.v.[16]
Atrio-His Bundle Conduction (AH Interval)Human (Clinical Study)Prolongation of AH interval1 mg/kg i.v.[16]
His Bundle-Ventricular Conduction (HV Interval)Human (Clinical Study)Prolongation of HV interval1 mg/kg i.v.[16]
Effective Plasma ConcentrationHuman (Ventricular Arrhythmia)Suppression of ventricular arrhythmias0.4-2.0 µg/mL[17]

Table 3: Pharmacokinetic Parameters of Ajmaline In Vivo

ParameterSpeciesValueReference
Elimination Half-lifeHuman7.3 ± 3.6 hours[16]
Total Plasma ClearanceHuman9.76 mL/min/kg[16]
Volume of DistributionHuman6.17 L/kg[16]
Plasma Protein BindingHuman29-46%[16]
Total Body Blood ClearanceRat (Sham-operated)56.6 mL/min/kg[9][10]
Total Body Blood ClearanceRat (Coronary Occlusion)43.1 mL/min/kg[9][10]

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and critical evaluation of the cited data.

In Vitro Electrophysiology: Whole-Cell Patch Clamp

Objective: To measure the effect of Ajmaline on specific ion currents in isolated cardiomyocytes.

Methodology:

  • Cell Isolation: Single ventricular myocytes are enzymatically isolated from animal hearts (e.g., rat) or differentiated from human induced pluripotent stem cells (hiPSCs).[8][13]

  • Electrode Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 2-5 MΩ when filled with an internal solution. The internal solution is formulated to mimic the intracellular ionic composition.

  • Whole-Cell Configuration: A micropipette is brought into contact with a single myocyte, and a high-resistance seal (gigaohm) is formed. The cell membrane under the pipette tip is then ruptured to achieve the whole-cell configuration, allowing for control of the membrane potential and measurement of transmembrane currents.

  • Voltage Clamp Protocols: Specific voltage clamp protocols are applied to isolate and measure individual ion currents (e.g., INa, IKr, Ito, ICa-L). This involves holding the membrane potential at a level where most channels are closed and then applying voltage steps to activate the channel of interest.

  • Drug Application: Ajmaline is dissolved in the extracellular solution and perfused over the cell at various concentrations. The effect of the drug on the target ion current is measured by comparing the current amplitude before and after drug application.

  • Data Analysis: Dose-response curves are generated by plotting the percentage of current inhibition against the drug concentration to determine the IC50 value.[8]

In Vivo Arrhythmia Model: Coronary Artery Occlusion in Rats

Objective: To evaluate the antiarrhythmic efficacy of Ajmaline in a model of ischemia-induced arrhythmias.

Methodology:

  • Animal Preparation: Male Wistar rats are anesthetized, and a thoracotomy is performed to expose the heart.

  • Coronary Artery Ligation: A ligature is placed around the left anterior descending (LAD) coronary artery. The artery is then occluded to induce myocardial ischemia, which typically results in ventricular arrhythmias.[9][10]

  • Drug Administration: Ajmaline is administered intravenously at various doses immediately following coronary occlusion.[9][10]

  • ECG Monitoring: A continuous electrocardiogram (ECG) is recorded throughout the experiment to monitor heart rate and rhythm.

  • Arrhythmia Analysis: The incidence and duration of ventricular tachycardia and fibrillation, as well as the number of premature ventricular complexes, are quantified and compared between drug-treated and control groups.

  • Pharmacokinetic Sampling: Blood samples are collected at various time points to determine the plasma concentration of Ajmaline and calculate pharmacokinetic parameters.[9][10]

Clinical Evaluation: Ajmaline Provocation Test for Brugada Syndrome

Objective: To unmask the characteristic ECG pattern of Brugada Syndrome.

Methodology:

  • Patient Selection: The test is performed on patients with suspected Brugada Syndrome.

  • Baseline ECG: A standard 12-lead ECG is recorded at rest.

  • Drug Infusion: Ajmaline is administered intravenously at a dose of 1 mg/kg over 5-10 minutes.[18][19][20]

  • Continuous ECG Monitoring: The ECG is continuously monitored throughout the infusion and for a period after.

  • Test Endpoints: The infusion is stopped if a diagnostic Brugada pattern (coved-type ST-segment elevation ≥2 mm in ≥1 right precordial lead) appears, the QRS duration increases by ≥30% from baseline, or significant arrhythmias occur.[18][20]

  • Safety Precautions: The test is conducted in a setting with full resuscitation capabilities.[19][20]

Visualizing the Mechanism of Action

The following diagrams illustrate the primary mechanism of action of Ajmaline and the workflow for its evaluation.

Ajmaline_Mechanism cluster_effects Electrophysiological Effects Na_channel Voltage-Gated Na+ Channel (Nav1.5) Pore effect1 Decreased Na+ Influx K_channel Voltage-Gated K+ Channel (e.g., hERG) Pore effect4 Altered Repolarization Ca_channel Voltage-Gated Ca2+ Channel (L-type) Pore Ajmaline Ajmaline Ajmaline->Na_channel:c Primary Blockade Ajmaline->K_channel:c Secondary Blockade Ajmaline->Ca_channel:c Secondary Blockade effect2 Slower Action Potential Upstroke effect1->effect2 effect3 Prolonged QRS Duration effect2->effect3

Caption: Ajmaline's primary mechanism of action.

Evaluation_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation cluster_data Data Correlation patch_clamp Whole-Cell Patch Clamp (Isolated Cardiomyocytes) tissue_bath Isolated Tissue Studies (e.g., Purkinje Fibers) correlation Comparison of: - IC50 vs. Effective Dose - APD vs. QT Interval - Conduction Velocity vs. QRS Duration patch_clamp->correlation tissue_bath->correlation animal_models Animal Models of Arrhythmia (e.g., Rat, Dog) clinical_studies Human Clinical Trials (e.g., Ajmaline Challenge) animal_models->correlation clinical_studies->correlation

Caption: Workflow for this compound compound evaluation.

References

A Comparative Analysis of Synthetic Routes to the Ajmalan Alkaloid Core

Author: BenchChem Technical Support Team. Date: December 2025

The intricate, polycyclic architecture of Ajmalan group alkaloids, a class of monoterpenoid indole (B1671886) alkaloids, has long presented a formidable challenge to synthetic chemists. These molecules, renowned for their significant biological activities, including antiarrhythmic properties, have spurred the development of diverse and elegant synthetic strategies. This guide provides a head-to-head comparison of three seminal total syntheses of ajmaline (B190527), a direct precursor to the this compound skeleton, pioneered by the research groups of Masamune, Van Tamelen, and Cook. The comparison focuses on key metrics such as strategic approach, step count, overall yield, and stereochemical control, supported by detailed experimental protocols for key transformations.

Quantitative Comparison of Ajmaline Syntheses

The efficiency and overall practicality of a synthetic route can be distilled into several key quantitative metrics. The following table summarizes these parameters for the Masamune, Van Tamelen, and Cook syntheses of ajmaline.

Parameter Masamune (1967) [1][2]Van Tamelen (1970) [1]Cook (2001) [3]
Overall Strategy Linear SynthesisBiogenetic-Type SynthesisEnantioselective Synthesis
Starting Material(s) Not specified in detailPolycyclic intermediateD-(+)-Tryptophan
Longest Linear Sequence 16 steps17 steps (to deoxyajmaline)11 reaction vessels
Overall Yield Not fully reportedNot fully reported~13%
Stereochemical Control Not enantiospecificRacemicEnantiospecific
Key Reactions Not detailed in abstractsGlycol cleavage/Pictet-Spengler, Mannich reactionAsymmetric Pictet-Spengler, Dieckmann cyclization, Oxy-anion Cope rearrangement

Detailed Analysis of Synthetic Strategies

The Masamune Synthesis: A Pioneering Approach

The first total synthesis of ajmaline, accomplished by Masamune and coworkers in 1967, was a landmark achievement in natural product synthesis.[1][2] This 16-step synthesis, while not enantiospecific, laid the groundwork for future endeavors by demonstrating the feasibility of constructing such a complex molecular framework.[1] Unfortunately, detailed yields for each step were not comprehensively reported, making a full quantitative assessment challenging.[1]

Logical Flow of the Masamune Synthesis (Conceptual)

Masamune_Synthesis A Simple Starting Materials B Key Intermediate Construction A->B Multiple Steps C Formation of Pentacyclic Core B->C Key Cyclizations D Functional Group Manipulations C->D E Ajmaline D->E

Caption: Conceptual workflow of the Masamune synthesis of Ajmaline.

The Van Tamelen Synthesis: A Biogenetic-Type Strategy

Inspired by the presumed biosynthetic pathway of ajmaline, Van Tamelen's group developed a racemic synthesis that mimics nature's approach.[1] This strategy, reported in 1970, involved a 17-step sequence to deoxyajmaline, which had been previously converted to ajmaline. A key feature of this synthesis is a glycol cleavage followed by a Pictet-Spengler reaction to construct a crucial aldehyde intermediate.[1] This is followed by a Mannich reaction, initiated by decarboxylation, to forge another key carbon-carbon bond.[1]

Experimental Protocol: Glycol Cleavage/Pictet-Spengler Sequence

A diol precursor is subjected to oxidative cleavage using sodium periodate (B1199274) (NaIO4) in the presence of sodium acetate (B1210297) in an aqueous solution. This reaction breaks the carbon-carbon bond of the glycol, yielding an aldehyde. This intermediate is then directly subjected to a Pictet-Spengler reaction, where the tryptamine (B22526) moiety cyclizes onto the newly formed aldehyde, to furnish the tetracyclic aldehyde intermediate in a 53% yield for the sequence.[1]

Logical Flow of the Van Tamelen Synthesis

Van_Tamelen_Synthesis cluster_start Starting Materials A Aldehyde C C Reductive Amination A->C B Amine D B->C D Diol E C->D E Glycol Cleavage / Pictet-Spengler D->E F Aldehyde F E->F G Decarboxylation / Mannich Reaction F->G H Aldehyde G G->H I Chiral Resolution & Cyclization H->I J Deoxyajmaline I->J K Oxidative Ring Closure J->K L Ajmaline K->L

Caption: Key transformations in the Van Tamelen synthesis of Ajmaline.

The Cook Synthesis: An Enantioselective and Efficient Approach

The Cook group developed a highly efficient and, crucially, enantiospecific total synthesis of (+)-ajmaline, starting from the readily available chiral pool starting material, D-(+)-tryptophan.[3] An improved version of their synthesis, reported in 2001, achieves the target molecule in approximately 13% overall yield within 11 reaction vessels.[3] This route is distinguished by its strategic use of powerful and stereoselective reactions.

The synthesis commences with an asymmetric Pictet-Spengler reaction followed by a Dieckmann cyclization, which efficiently assembles a key tetracyclic ketone intermediate with high enantiomeric excess.[1] The defining step of this synthesis is a stereocontrolled oxy-anion Cope rearrangement.[3] This powerful[2][2]-sigmatropic rearrangement establishes the critical stereocenters at C(15), C(16), and C(20) with a high degree of control, which is a significant challenge in ajmaline synthesis.[3]

Experimental Protocol: Oxy-anion Cope Rearrangement

A key allylic alcohol intermediate is treated with a strong base, such as potassium hydride, to form the corresponding alkoxide. This triggers a[2][2]-sigmatropic rearrangement through a chair-like transition state. The resulting enolate is then protonated under conditions of kinetic control to stereoselectively generate an aldehyde intermediate, setting three crucial contiguous stereocenters in a single operation.[3]

Logical Flow of the Cook Synthesis

Cook_Synthesis Start D-(+)-Tryptophan PictetSpengler Asymmetric Pictet-Spengler Start->PictetSpengler Dieckmann Dieckmann Cyclization PictetSpengler->Dieckmann TetracyclicKetone (-) Tetracyclic Ketone Dieckmann->TetracyclicKetone OxyCope Oxy-anion Cope Rearrangement TetracyclicKetone->OxyCope Several Steps AldehydeIntermediate Key Aldehyde Intermediate OxyCope->AldehydeIntermediate Cyclization Sarpagine Ring Formation AldehydeIntermediate->Cyclization FinalSteps Final Transformations Cyclization->FinalSteps Ajmaline (+)-Ajmaline FinalSteps->Ajmaline

Caption: Enantioselective synthesis of (+)-Ajmaline developed by Cook.

Conclusion

The total syntheses of ajmaline by Masamune, Van Tamelen, and Cook represent a fascinating evolution of synthetic strategy over several decades. Masamune's pioneering work established the possibility of conquering this complex target. Van Tamelen's biogenetic-type approach showcased the power of mimicking nature's synthetic logic. Finally, Cook's enantioselective synthesis demonstrates the pinnacle of efficiency and stereochemical control, leveraging modern synthetic methods to achieve a practical and elegant route to this important alkaloid. Each approach not only provided access to the this compound core but also contributed significantly to the broader field of organic synthesis, offering valuable lessons in strategy and execution for future generations of chemists.

References

Ajmaline in Clinical Trials: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a meta-level comparison of Ajmaline's performance in clinical trials, primarily focusing on its well-documented role in the diagnosis of Brugada Syndrome. Data from key studies are presented to offer an objective comparison with alternative diagnostic agents.

Ajmaline (B190527), a Class Ia antiarrhythmic agent, is predominantly utilized in clinical practice as a provocative agent to unmask the characteristic electrocardiogram (ECG) pattern of Brugada Syndrome, a genetic disorder that increases the risk of sudden cardiac death. While its therapeutic use for arrhythmias is less common now, its diagnostic utility remains significant. This guide synthesizes data from various clinical studies to compare Ajmaline with other sodium channel blockers, namely flecainide (B1672765) and procainamide, in the context of Brugada Syndrome diagnosis.

Comparative Diagnostic Performance

The primary measure of performance for a provocative agent in Brugada Syndrome is its ability to induce the diagnostic Type 1 ECG pattern in susceptible individuals. The following tables summarize the quantitative data from comparative studies.

Table 1: Diagnostic Accuracy of Ajmaline Provocation Test in SCN5A Mutation Carriers
Parameter Value (%)
Sensitivity80%[1][2][3]
Specificity94.4%[1][2][3]
Positive Predictive Value93.3%[1][2][3]
Negative Predictive Value82.9%[1][2][3]
Data from a study of 147 members from four large families with SCN5A mutations.
Table 2: Comparative Positivity Rates of Ajmaline, Flecainide, and Procainamide in Provocation Tests for Brugada Syndrome
Drug Number of Patients Positive Test Rate (%)
Ajmaline vs. Flecainide
Ajmaline22100%[4][5]
Flecainide2268% (in the same patient cohort)[4][5]
Ajmaline31139%[6][7]
Flecainide41230%[6][7]
Ajmaline vs. Procainamide
Ajmaline33126%[8][9][10]
Procainamide944%[8][9][10]
Data compiled from multiple independent studies. Direct head-to-head comparisons are limited.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of clinical findings. The following are summarized protocols for provocation tests with Ajmaline, Flecainide, and Procainamide.

Ajmaline Provocation Test Protocol
  • Patient Preparation: The patient should be in a fasting, resting, and drug-free state. Continuous ECG and blood pressure monitoring are essential. Advanced cardiopulmonary life support facilities must be readily available[11].

  • Drug Administration: Ajmaline is administered intravenously at a dose of 1 mg/kg body weight[6][7][12]. The infusion is typically given over a period of 5 to 10 minutes[6][7][12][13]. Some protocols suggest a fractionated application of 10 mg every 2 minutes up to the target dose[11].

  • Monitoring: Continuous 12-lead ECG is recorded throughout the infusion and for a monitoring period afterward until the ECG normalizes[11][13][14]. Special attention is given to the right precordial leads (V1-V3), often with additional leads placed in higher intercostal spaces.

  • Termination Criteria: The infusion is stopped if a diagnostic Type 1 Brugada ECG pattern appears, significant QRS widening (e.g., >130% of baseline) occurs, or if ventricular arrhythmias develop[11][15].

Flecainide Provocation Test Protocol
  • Patient Preparation: Similar to the Ajmaline test, the patient should be fasting and at rest with continuous ECG and vital sign monitoring in a setting with emergency resuscitation capabilities[16].

  • Drug Administration: Flecainide is administered intravenously at a dose of 2 mg/kg over 10 minutes (maximum 150 mg)[6][7][12]. An oral protocol using 300-400 mg has also been described, though it is less common[17].

  • Monitoring: Continuous 12-lead ECG is recorded, with particular focus on the right precordial leads.

  • Termination Criteria: The test is terminated upon the appearance of a Type 1 Brugada ECG pattern, the development of ventricular arrhythmias, or significant QRS prolongation[16].

Procainamide Provocation Test Protocol
  • Patient Preparation: Standard preparation for a provocative cardiac test is required, including fasting and continuous monitoring in a safe environment.

  • Drug Administration: Procainamide is infused intravenously at a dose of 10 mg/kg (maximum 1,000 mg) at a rate of 50 mg/min[9]. Another protocol suggests 1 g over 30 minutes[18].

  • Monitoring: Continuous 12-lead ECG monitoring is performed.

  • Termination Criteria: The infusion is stopped if a diagnostic Type 1 Brugada pattern emerges, or if there are signs of toxicity such as significant hypotension or arrhythmias.

Visualizing the Experimental Workflow and Mechanism of Action

To further clarify the processes and underlying principles, the following diagrams are provided.

G cluster_pre Pre-Test cluster_test Provocation Test cluster_post Post-Test cluster_endpoints Termination Endpoints pre_consent Informed Consent pre_baseline Baseline ECG & Vital Signs pre_consent->pre_baseline pre_setup IV Access & Monitoring Setup pre_baseline->pre_setup test_admin Administer Ajmaline (1 mg/kg IV over 5-10 min) pre_setup->test_admin test_monitor Continuous ECG & Vital Sign Monitoring test_admin->test_monitor post_observe Observation until ECG Normalization test_monitor->post_observe Infusion Complete endpoint_ecg Type 1 Brugada Pattern test_monitor->endpoint_ecg endpoint_qrs QRS Widening >130% test_monitor->endpoint_qrs endpoint_arrhythmia Ventricular Arrhythmia test_monitor->endpoint_arrhythmia post_results Interpret Results post_observe->post_results post_discharge Discharge post_results->post_discharge endpoint_ecg->post_observe endpoint_qrs->post_observe endpoint_arrhythmia->post_observe

Ajmaline Provocation Test Workflow

cluster_membrane Cardiac Myocyte Membrane cluster_effect Electrophysiological Effect in Brugada Syndrome INa INa (Sodium Channel) Effect Accentuation of transmural voltage gradient in the right ventricular outflow tract INa->Effect Reduced inward current Ito Ito (Transient Outward Potassium Channel) Ito->Effect Unopposed outward current ICaL ICa-L (L-type Calcium Channel) Ajmaline Ajmaline Ajmaline->INa Blocks Ajmaline->Ito Inhibits Ajmaline->ICaL Inhibits Brugada_ECG Type 1 Brugada ECG Pattern Effect->Brugada_ECG Leads to

Mechanism of Action of Ajmaline in Brugada Syndrome

References

Benchmarking Ajmalan Derivatives: A Comparative Guide for Antiarrhythmic Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive benchmark analysis of Ajmalan derivatives against existing antiarrhythmic drugs, offering researchers, scientists, and drug development professionals a detailed comparison of their electrophysiological properties and efficacy in preclinical models. This document summarizes key quantitative data, outlines detailed experimental protocols, and visualizes complex biological and experimental workflows to facilitate informed decision-making in the advancement of novel antiarrhythmic therapies.

Introduction to this compound Derivatives

Ajmaline (B190527), a Class Ia antiarrhythmic agent, and its derivatives are Rauwolfia alkaloids known for their potent effects on cardiac ion channels.[1] Primarily recognized as a sodium channel blocker, ajmaline's mechanism of action is multifaceted, also modulating potassium and calcium channels, which contributes to its antiarrhythmic efficacy.[1][2] New this compound derivatives are being developed to optimize the therapeutic window, enhancing efficacy while minimizing proarrhythmic risks and other adverse effects.

Comparative Electrophysiological Profile

The antiarrhythmic effects of drugs are fundamentally determined by their interaction with cardiac ion channels. The following table summarizes the inhibitory concentrations (IC50) of Ajmaline and other representative antiarrhythmic drugs on key cardiac currents. This data is critical for understanding the potency and selectivity of these compounds.

DrugVaughan Williams ClassificationPrimary Mechanism of ActionTarget Ion ChannelIC50
Ajmaline IaSodium Channel BlockerI_to216 µM[3][4]
I_Kr (hERG)1.0 µM (in HEK cells)[5]
Flecainide (B1672765)IcSodium Channel BlockerI_to15.2 µM[3][4]
AmiodaroneIIIPotassium Channel BlockerI_Kr2.8 µM (short-term)[6]
SotalolIIIPotassium Channel BlockerI_KrData specific to comparative assays needed
VerapamilIVCalcium Channel BlockerI_Ca-LData specific to comparative assays needed

Efficacy in Preclinical Arrhythmia Models

The in vivo and ex vivo efficacy of antiarrhythmic drugs is commonly assessed in various animal models that simulate human cardiac arrhythmias. This section presents comparative data from such models.

Aconitine-Induced Arrhythmia Model

This model assesses a drug's ability to prevent or terminate ventricular arrhythmias induced by the arrhythmogenic agent aconitine (B1665448).

DrugDoseEndpointResult
Ajmaline 1-2 mg/kgSuppression of ventricular tachycardia and fibrillationEffective suppression[7]
PropranololVariesPrevention of arrhythmiaEffective
LidocaineVariesTermination of arrhythmiaEffective
Chloroform-Induced Arrhythmia Model

This model evaluates the protective effects of drugs against ventricular fibrillation induced by chloroform (B151607) and epinephrine (B1671497).

DrugED50 (mg/kg, i.p.)
Propranolol22.8[8]
Sotalol38.0[8]
Practolol167[8]

Electrocardiographic Effects

The following table summarizes the effects of Ajmaline and Flecainide on key ECG parameters, as observed in clinical challenges. These parameters are crucial indicators of a drug's electrophysiological impact on the heart.

DrugDosePR Interval (ms)QRS Duration (ms)QTc Interval (ms)
Ajmaline 1 mg/kg187 ± 36[9]115 ± 23[9]451 ± 33[9]
Flecainide2 mg/kg190 ± 33[9]114 ± 20[9]438 ± 34[9]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are the protocols for the key experiments cited in this guide.

In-Vitro Ion Channel Analysis: Whole-Cell Patch Clamp

The whole-cell patch-clamp technique is the gold standard for studying the effects of compounds on specific ion channels.

  • Cell Preparation : Human embryonic kidney (HEK293) cells or Chinese hamster ovary (CHO) cells stably expressing the cardiac ion channel of interest (e.g., hERG, SCN5A) are cultured and prepared for electrophysiological recording.

  • Recording : A glass micropipette with a tip diameter of 1-2 µm, filled with an appropriate intracellular solution, is sealed onto the cell membrane.[10] A high-resistance "giga-seal" is formed before rupturing the cell membrane to achieve the whole-cell configuration.

  • Voltage Clamp : The membrane potential is clamped at a holding potential (e.g., -80 mV). A series of voltage steps are applied to elicit ionic currents.

  • Drug Application : The test compound (e.g., this compound derivative) is perfused into the extracellular solution at varying concentrations.

  • Data Analysis : The recorded currents before and after drug application are analyzed to determine the inhibitory effect of the compound and to calculate the IC50 value.

Ex-Vivo Arrhythmia Model: Langendorff Perfused Heart

This model allows for the study of drug effects on the whole heart in a controlled ex vivo environment.

  • Heart Isolation : A rabbit or guinea pig is anesthetized, and the heart is rapidly excised and placed in ice-cold Tyrode's solution.

  • Cannulation and Perfusion : The aorta is cannulated, and the heart is retrogradely perfused with warm (37°C), oxygenated Krebs-Henseleit solution at a constant pressure.[11]

  • Electrophysiological Recordings : Monophasic action potentials (MAPs) are recorded from the epicardial surface to measure action potential duration (APD) and other parameters. A pseudo-ECG is also monitored.

  • Arrhythmia Induction : Arrhythmias are induced by programmed electrical stimulation (e.g., burst pacing).

  • Drug Testing : The test compound is added to the perfusate, and its effects on electrophysiological parameters and arrhythmia inducibility are assessed.

In-Vivo Arrhythmia Models
  • Animal Preparation : Rats are anesthetized, and a jugular vein catheter is inserted for drug administration. ECG electrodes are placed to monitor cardiac activity.[12]

  • Arrhythmia Induction : A continuous infusion of aconitine (e.g., 5 µg/kg/min) is administered to induce ventricular arrhythmias.[12]

  • Drug Administration : The test compound is administered intravenously before or after the aconitine infusion to assess its prophylactic or therapeutic effects.

  • Data Analysis : The latency to the first premature ventricular contraction, ventricular tachycardia, and ventricular fibrillation are measured.[12]

  • Animal Preparation : Mice or rabbits are anesthetized.

  • Sensitization : Animals are exposed to chloroform by inhalation.[8][13]

  • Arrhythmia Induction : An intravenous injection of epinephrine is administered to trigger ventricular fibrillation.

  • Drug Pre-treatment : The test compound is administered (e.g., intraperitoneally) prior to chloroform exposure.

  • Endpoint : The percentage of animals protected from arrhythmia is determined to calculate the ED50.

Visualizing Mechanisms and Workflows

To further elucidate the complex interactions and processes involved, the following diagrams are provided.

cluster_drug This compound Derivative cluster_channels Cardiac Ion Channels cluster_effects Electrophysiological Effects cluster_outcome Therapeutic Outcome This compound This compound Derivative Na_Channel Voltage-gated Na+ Channel (Nav1.5) This compound->Na_Channel Blocks K_Channel Voltage-gated K+ Channels (e.g., hERG, Kv1.5, Kv4.3) This compound->K_Channel Blocks Ca_Channel L-type Ca2+ Channel (Cav1.2) This compound->Ca_Channel Blocks Phase0 ↓ Phase 0 Depolarization Na_Channel->Phase0 ERP ↑ Effective Refractory Period Na_Channel->ERP APD ↔ Action Potential Duration K_Channel->APD K_Channel->ERP Outcome Suppression of Arrhythmias Phase0->Outcome APD->Outcome ERP->Outcome

Caption: Mechanism of action for this compound derivatives.

cluster_invitro In-Vitro Analysis cluster_exvivo Ex-Vivo Analysis cluster_invivo In-Vivo Analysis cluster_decision Decision Point PatchClamp Whole-Cell Patch Clamp (Ion Channel Inhibition - IC50) Langendorff Langendorff Perfused Heart (APD, Arrhythmia Inducibility) PatchClamp->Langendorff Proceed if potent and selective Aconitine Aconitine-Induced Arrhythmia (Efficacy in Terminating VT/VF) Langendorff->Aconitine Proceed if effective in whole heart Chloroform Chloroform-Induced Arrhythmia (Protective Effect - ED50) Aconitine->Chloroform Decision Lead Candidate Selection Aconitine->Decision Evaluate overall profile Chloroform->Decision Evaluate overall profile

Caption: Preclinical benchmarking workflow.

References

Safety Operating Guide

Proper Disposal Procedures for Ajmalan (Ajmaline) in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

This document provides essential safety and logistical information for the proper disposal of Ajmalan, which in a research and drug development context, is chemically identified as Ajmaline. The synonym for Ajmaline is (17R,21α)-ajmalan-17,21-diol, indicating "this compound" as a base chemical structure.[1] It is crucial for laboratory personnel to adhere to these step-by-step procedures to ensure safety and compliance with environmental regulations. This guide is intended for researchers, scientists, and drug development professionals.

Immediate Safety and Hazard Identification

Before handling Ajmaline for disposal, it is imperative to be aware of its associated hazards. Ajmaline is classified as an acute toxin if ingested, inhaled, or in contact with skin.

Key Hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2]

  • Environmental Hazards: It is considered slightly hazardous to water. Large quantities should not be allowed to enter ground water, water courses, or sewage systems.[1][3]

Personal Protective Equipment (PPE):

  • Hand Protection: Wear appropriate chemical-resistant gloves. Gloves must be inspected prior to use and disposed of in accordance with good laboratory practices.[4]

  • Eye/Face Protection: Use safety glasses with side-shields.[4]

  • Skin and Body Protection: A complete suit protecting against chemicals is recommended. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[4]

  • Respiratory Protection: If dust is generated, use a NIOSH (US) or EN 143 (EU) approved particle respirator.[4]

Quantitative Hazard Data Summary

For clarity and easy comparison, the following table summarizes the key quantitative and qualitative hazard data for Ajmaline and the closely related compound, Ajmalicine.

FeatureAjmalineAjmalicine
CAS Number 4360-12-7[1]483-04-5[3]
Molecular Formula C₂₀H₂₆N₂O₂C₂₁H₂₄N₂O₃[4]
GHS Hazard Statements H302: Harmful if swallowedH312: Harmful in contact with skinH332: Harmful if inhaled[1]H302: Harmful if swallowed[3]
Signal Word Warning[1]Warning[3][4]
LD50/LC50 Values Not explicitly provided in search results.Oral LD50: 400 mg/kg (mouse)[3]Intraperitoneal LD50: 165 mg/kg (mouse), 200 mg/kg (rat)[3]
Environmental Hazard Water hazard class 1 (Self-assessment): slightly hazardous for water.[1][3]Water hazard class 1 (Self-assessment): slightly hazardous for water.[3]
Disposal Recommendation Must not be disposed of with household garbage. Do not allow product to reach sewage system.[1]Offer surplus and non-recyclable solutions to a licensed disposal company.[4]

Experimental Protocols: Disposal Methodology

The recommended disposal procedures are based on standard hazardous waste management protocols for chemical substances of this nature.

Step-by-Step Disposal Protocol:

  • Segregation and Collection:

    • Designate a specific, clearly labeled, and sealed container for Ajmaline waste.

    • This includes pure (unused or expired) Ajmaline, contaminated labware (e.g., vials, pipette tips), contaminated PPE, and any materials used for spill cleanup.

    • Do not mix Ajmaline waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.[5]

  • Container Management:

    • Use containers that are in good condition and compatible with the chemical.

    • Keep waste containers tightly closed and store in a secure, well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]

  • Waste Transfer and Disposal:

    • Arrange for the collection of the Ajmaline waste by a licensed and qualified hazardous waste management company.[6]

    • Provide the waste management company with a copy of the Safety Data Sheet (SDS) for Ajmaline.

    • For surplus and non-recyclable solutions, it is recommended to offer them to a licensed disposal company. One suggested method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator with an afterburner and scrubber.[4]

Important Considerations:

  • NEVER dispose of Ajmaline down the drain or in the regular trash.[1]

  • Handle uncleaned containers as you would the product itself.[5]

  • Always adhere to federal, state, and local regulations regarding hazardous waste disposal.

Visualized Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of Ajmaline.

AjmalineDisposalWorkflow cluster_prep Preparation & Assessment cluster_segregation Segregation & Collection cluster_storage Temporary Storage cluster_disposal Final Disposal start Start: Have Ajmaline Waste assess_waste Assess Waste Type (Pure Chemical, Contaminated PPE, Aqueous Solution) start->assess_waste Identify Waste don_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess_waste->don_ppe Prepare for Handling select_container Select Labeled, Sealed Hazardous Waste Container don_ppe->select_container Proceed to Collection collect_waste Place Waste into Container select_container->collect_waste seal_container Securely Seal Container collect_waste->seal_container store_securely Store in Designated, Secure, Well-Ventilated Area seal_container->store_securely Store Temporarily check_incompatible Away from Incompatible Materials (e.g., Strong Oxidizers) store_securely->check_incompatible contact_hw Contact Licensed Hazardous Waste Disposal Company store_securely->contact_hw Arrange Pickup provide_sds Provide Ajmaline SDS to Vendor contact_hw->provide_sds end End: Waste Collected for Proper Disposal provide_sds->end

Caption: Ajmaline Disposal Workflow Diagram.

References

Essential Safety and Logistical Information for Handling Ajmalan (Ajmaline)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols and logistical plans for the handling of Ajmalan, also known as Ajmaline, in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Important Note on Terminology: The term "this compound" is a synonym for the chemical compound Ajmaline.[1] This document pertains to the handling of the chemical substance in a laboratory environment. It is important to distinguish this from "this compound Ajmali," an herbal remedy for constipation, which has different handling requirements.[2][3][4]

Hazard Identification and Personal Protective Equipment (PPE)

Ajmaline is classified as a hazardous substance and requires careful handling to avoid exposure.[1] The primary routes of exposure are inhalation, skin contact, and ingestion.

Summary of Hazards:

Hazard ClassificationGHS Hazard Statement
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed[1]
Acute Toxicity, Dermal (Category 4)H312: Harmful in contact with skin[1]
Acute Toxicity, Inhalation (Category 4)H332: Harmful if inhaled[1]

Recommended Personal Protective Equipment (PPE):

To minimize exposure, the following personal protective equipment should be worn at all times when handling Ajmaline:

  • Respiratory Protection: Use a NIOSH-approved respirator or equivalent if ventilation is inadequate to control airborne dust or aerosols.[5]

  • Eye Protection: Chemical safety glasses with side shields or goggles are mandatory to protect against splashes.[5]

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile gloves) that have been inspected for integrity before use.[5][6] Dispose of contaminated gloves properly after use.[5]

  • Skin and Body Protection: A lab coat or coveralls should be worn to prevent skin contact.[7] In cases of potential significant exposure, additional protective clothing may be necessary.

Safe Handling and Operational Workflow

Adherence to a strict operational workflow is essential for the safe handling of Ajmaline. This includes preparation, handling, and disposal.

Experimental Workflow for Handling this compound (Ajmaline)

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) prep_sds Review Safety Data Sheet (SDS) prep_ppe->prep_sds Before any activity prep_workspace Ensure Proper Ventilation (Fume Hood) prep_sds->prep_workspace handle_weigh Weighing and Transfer (in ventilated enclosure) prep_workspace->handle_weigh handle_solution Preparation of Solutions handle_weigh->handle_solution handle_exp Conduct Experiment handle_solution->handle_exp cleanup_decon Decontaminate Work Surfaces handle_exp->cleanup_decon cleanup_waste Dispose of Contaminated Waste (in labeled hazardous waste container) cleanup_decon->cleanup_waste cleanup_ppe Doff and Dispose of PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

A logical workflow for the safe handling of this compound (Ajmaline).

Procedural Steps:

  • Preparation:

    • Before beginning any work, thoroughly review the Safety Data Sheet (SDS) for Ajmaline.[1]

    • Ensure that all necessary PPE is available and in good condition.

    • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[5]

  • Handling:

    • Avoid the formation of dust and aerosols.[5]

    • When weighing or transferring the substance, do so carefully to prevent spills.

    • Do not eat, drink, or smoke in areas where Ajmaline is handled.[1]

  • In Case of Exposure:

    • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[5]

    • Skin Contact: In case of skin contact, immediately wash the affected area with soap and plenty of water.[5] Remove contaminated clothing.

    • Eye Contact: If the substance comes into contact with the eyes, flush with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[5]

    • Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[5]

Disposal Plan

Proper disposal of Ajmaline and any contaminated materials is critical to prevent environmental contamination and accidental exposure.

  • Waste Disposal: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.

  • Contaminated Materials: Any materials that have come into contact with Ajmaline, including gloves, filter paper, and empty containers, should be treated as hazardous waste and disposed of accordingly. Do not allow the substance to enter sewers or surface water.[1]

Occupational Exposure Limits (OELs)

Currently, there are no established specific Occupational Exposure Limits (OELs) for Ajmaline from major regulatory bodies such as OSHA or ACGIH.[8][9] For many pharmaceutical compounds, OELs are often derived from the therapeutic dose and toxicological data.[10][11] In the absence of a formal OEL, it is crucial to handle Ajmaline with a high degree of caution and to keep exposure to the lowest possible level through the use of engineering controls and appropriate PPE.

References

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